Product packaging for BIA 10-2474(Cat. No.:CAS No. 1233855-46-3)

BIA 10-2474

Cat. No.: B606104
CAS No.: 1233855-46-3
M. Wt: 300.36 g/mol
InChI Key: DOWVMJFBDGWVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BIA 10-2474 is an inhibitor of fatty acid amide hydrolase (FAAH;  IC50 = 4.9 nM in HEK293T cells expressing the human recombinant enzyme). It also inhibits FAAH2, α/β-hydrolase domain-containing protein 6 (ABHD6), carboxylesterase 2 (CES2), and patatin-like phospholipase domain 6 (PNPLA6) with IC50 values of 0.4, 0.081, 2, and 11 μM, respectively. This compound alters expression of 161 lipid species, including FAAH substrates as well as other lipid classes, in human cortical neuron cultures indicating compound promiscuity. Formulations containing this compound were previously investigated clinically for the management of chronic pain but use was halted due to development of significant neurotoxicity.>BIA10-2474 is a long-acting reversible inhibitor of fatty acid amide hydrolase (FAAH) that increases levels of the neurotransmitter anandamide in the central nervous system and in peripheral tissues (that is, the rest of the body other than the brain and spinal cord). This compound interacts with the human endocannabinoid system. This compound was in development for the treatment of a range of different medical conditions from anxiety to Parkinson's disease, also for the treatment of chronic pain of multiple sclerosis, cancer, hypertension or the treatment of obesity. A clinical trial with this drug was underway in Rennes, France, in which severe adverse events occurred in January 2016 affecting 5 patients, including leading to the death of one.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N4O2 B606104 BIA 10-2474 CAS No. 1233855-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWVMJFBDGWVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009325
Record name N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233855-46-3
Record name N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233855-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIA-10-2474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233855463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIA-10-2474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP1ZW859M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BIA 10-2474: A Technical Analysis of its FAAH Inhibitor Activity and Off-Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's mechanism of action and associated pathways. This information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Executive Summary

This compound is an experimental, orally available, and long-acting inhibitor of fatty acid amide hydrolase (FAAH) developed by the Portuguese pharmaceutical company Bial-Portela & Ca. S.A.[1]. By inhibiting FAAH, this compound was designed to increase the levels of endogenous anandamide and other fatty acid amides, thereby potentiating the endocannabinoid system for therapeutic benefit in conditions such as anxiety, pain, and neurodegenerative diseases[1][2]. However, a Phase I clinical trial in 2016 was halted due to severe adverse neurological events in participants, including one fatality[1][3]. Subsequent investigations have revealed a complex pharmacological profile for this compound, including significant off-target activities that are believed to have contributed to its toxicity[4][5][6].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro and In Vivo FAAH Inhibition
ParameterSpeciesMatrixValueReference(s)
FAAH Inhibition (in vitro)RatBrainModest[1]
FAAH Activity (in vivo)MouseBrain & Liver<2% of normal at 3 mg/kg (oral, 8 hours)[1]
FAAH Inhibition (in vivo, human)Human---Complete inhibition at 1.25 mg[3]
Table 2: Preclinical Toxicology - No-Observed-Adverse-Effect-Level (NOAEL)
Study TypeSpeciesNOAELReference(s)
Parental FertilityRat50 mg/kg/day[7]
Maternal (Pregnancy GD6-17)Rat25 mg/kg/day[7]
DevelopmentalRat25 mg/kg/day[7]
DevelopmentalRabbit75 mg/kg/day[7]
Maternal (Post-natal)Rat6 mg/kg/day[7]
F1 Offspring Viability & GrowthRat20 mg/kg/day[7]
4-Week Oral StudyCynomolgus Monkey100 mg/kg/day[8]
13-Week Oral StudyCynomolgus Monkey75 mg/kg/day[8]
Table 3: Human Pharmacokinetics (Phase I Clinical Trial)
ParameterDoseValueReference(s)
Time to Steady StateMultiple Ascending Dose5-6 days[9]
Accumulation Ratio (AUC0-24h, Day 10)Multiple Ascending Dose<2[9]
Terminal Elimination Half-life (Day 10)Multiple Ascending Dose8-10 hours[9]

Mechanism of Action and Signaling Pathway

This compound was designed as a potent and long-acting inhibitor of FAAH[10]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound leads to an accumulation of AEA, which then enhances the activation of cannabinoid receptors, primarily CB1 and CB2.

FAAH_Inhibition_Pathway cluster_pre Normal State cluster_post With this compound AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Degradation Inactive Inactive Metabolites FAAH->Inactive BIA This compound FAAH_inhibited FAAH Enzyme (Inhibited) BIA->FAAH_inhibited Inhibition AEA_inc Increased Anandamide CB1 CB1 Receptor AEA_inc->CB1 CB2 CB2 Receptor AEA_inc->CB2 Therapeutic Therapeutic Effects (e.g., Analgesia) CB1->Therapeutic CB2->Therapeutic

This compound Mechanism of FAAH Inhibition.

Off-Target Activity

A critical aspect of this compound's profile is its significant off-target activity. Studies have shown that this compound and its primary metabolite, BIA 10-2639, inhibit several other serine hydrolases in human cells and tissues[4][5]. This promiscuous activity is believed to have contributed to the severe neurotoxicity observed in the clinical trial[5][6].

Off_Target_Activity cluster_targets Protein Targets BIA This compound FAAH FAAH (On-Target) BIA->FAAH Inhibition FAAH2 FAAH2 BIA->FAAH2 Inhibition (Off-Target) ABHD6 ABHD6 BIA->ABHD6 Inhibition (Off-Target) CES1 CES1 BIA->CES1 Inhibition (Off-Target) CES2 CES2 BIA->CES2 Inhibition (Off-Target) PNPLA6 PNPLA6 BIA->PNPLA6 Inhibition (Off-Target) Other Other Lipases... BIA->Other Inhibition (Off-Target)

Off-Target Profile of this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were likely employed.

FAAH Activity Assays (In Vitro)

A common method for determining FAAH activity involves incubating the enzyme (from rat brain homogenates, for example) with a radiolabeled substrate, such as anandamide. The rate of substrate hydrolysis is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

FAAH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tissue Tissue Homogenate (e.g., Rat Brain) Incubation Incubate Enzyme, Substrate & Inhibitor Tissue->Incubation Substrate Radiolabeled Anandamide Substrate->Incubation Inhibitor This compound (Test Compound) Inhibitor->Incubation Separation Separate Substrate from Metabolites Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Calculation Calculate % Inhibition Quantification->Calculation

General Workflow for an In Vitro FAAH Activity Assay.
Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to identify the protein targets of a compound in a complex biological sample. This method was instrumental in identifying the off-targets of this compound[4][6]. The general workflow involves treating a proteome with the compound of interest, followed by labeling with a broad-spectrum probe that reacts with the active sites of a particular enzyme class (e.g., serine hydrolases). The probe-labeled proteins are then detected and quantified, often by mass spectrometry. A decrease in probe labeling for a particular protein in the presence of the test compound indicates a direct interaction.

In Vivo Animal Studies

Preclinical safety and efficacy studies were conducted in various animal models, including mice, rats, dogs, and cynomolgus monkeys[8][11]. These studies involved oral administration of this compound at different dose levels and for varying durations. Key endpoints included clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues[8]. Reproductive and developmental toxicity studies were also performed in rats and rabbits[7].

Conclusion

The case of this compound serves as a critical lesson in drug development, highlighting the importance of a thorough understanding of a compound's full pharmacological profile, including its off-target activities. While this compound demonstrated potent in vivo inhibition of its intended target, FAAH, its lack of selectivity likely led to the tragic outcome of the Phase I clinical trial. This technical guide provides a consolidated overview of the publicly available data on this compound to inform future research and development in the field of FAAH inhibitors and beyond.

References

An In-depth Technical Guide to BIA 10-2474 (CAS Number 1233855-46-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIA 10-2474 is a potent, long-acting, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). Developed by the Portuguese pharmaceutical company Bial-Portela & Ca. SA, it was investigated for a range of neurological conditions, including anxiety, pain, and Parkinson's disease.[1] The compound's mechanism of action centers on the enhancement of the endocannabinoid system by preventing the degradation of anandamide and other fatty acid amides.[1][2] However, its clinical development was halted during a Phase I trial in Rennes, France, in January 2016, following serious adverse neurological events in several participants, including one fatality.[1][3] Subsequent investigations have revealed off-target activities that may have contributed to its neurotoxicity.[4][5] This guide provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, pharmacokinetics, and the experimental protocols used in its evaluation.

Chemical Properties and Structure

PropertyValue
IUPAC Name 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide
CAS Number 1233855-46-3
Molecular Formula C16H20N4O2
Molar Mass 300.362 g·mol−1
Solubility Insoluble in water, soluble in DMSO (≥ 4 mg/mL) and Ethanol (≥ 2 mg/mL)[6]

Mechanism of Action

This compound is a time-dependent inhibitor of FAAH.[2] Its primary mechanism involves the covalent and irreversible inactivation of the FAAH enzyme.[2][7] This inhibition leads to an increase in the levels of endogenous fatty acid amides, most notably the endocannabinoid anandamide, thereby enhancing endocannabinoid signaling.[1] The inhibition is highly potent, with preclinical studies in mice demonstrating significant FAAH inhibition at low oral doses.[8]

Signaling Pathway of FAAH Inhibition

FAAH_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide Anandamide FAAH_pre FAAH Anandamide->FAAH_pre Hydrolysis Anandamide_post Anandamide Anandamide->Anandamide_post Retrograde Signaling Degradation_pre Degradation Products FAAH_pre->Degradation_pre BIA_pre This compound BIA_pre->FAAH_pre Irreversible Inhibition CB1R CB1 Receptor Signaling Downstream Signaling CB1R->Signaling Anandamide_post->CB1R Activation

This compound inhibits FAAH, increasing anandamide levels and CB1 receptor activation.

Off-Target Activity

A critical aspect of this compound's profile is its off-target activity. Activity-based protein profiling (ABPP) has revealed that this compound and its metabolites interact with several other serine hydrolases.[4][5] These off-targets include FAAH2, alpha/beta-hydrolase domain containing 6 (ABHD6), and various carboxylesterases (CES).[4][9][10] This promiscuous inhibition of multiple lipases is hypothesized to disrupt lipid metabolism in the nervous system, potentially contributing to the observed neurotoxicity.[5]

Identified Off-Target Enzymes
Off-Target EnzymePotential Consequence of Inhibition
FAAH2Homologous to FAAH, role in lipid metabolism[4]
ABHD6Involved in the hydrolysis of 2-arachidonoylglycerol (2-AG)[11]
ABHD11Serine hydrolase with largely unknown function[9][10]
PNPLA6Implicated in lipid signaling and neurological function[9][10]
CES1, CES2Involved in the metabolism of xenobiotics and endogenous lipids[4]

Pharmacokinetics

Preclinical Pharmacokinetics

Preclinical studies in mice indicated that this compound is a potent FAAH inhibitor with sustained action.[8]

SpeciesDose (p.o.)Cmax (plasma)Time to CmaxFAAH Inhibition (Brain ED50)Reference
Mouse10 mg/kg3616 ± 437 ng/mL1 hour~94 µg/kg (1h), ~27 µg/kg (8h)[8]
Mouse1-3 mg/kg--Significant increase in brain anandamide levels[8]
Rat---IC50 of 50-70 mg/kg (i.p.) in various brain regions[12]
Clinical Pharmacokinetics (Phase I Trial)

The Phase I trial involved single ascending doses (SAD) and multiple ascending doses (MAD).[3][13] this compound was rapidly absorbed with a dose-proportional increase in exposure.[13]

Single Ascending Dose (SAD) Pharmacokinetic Parameters [13]

Dose (mg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (hours)
0.2510.3 ± 4.247.9 ± 15.34.51 ± 0.69
1.2550.8 ± 14.1246 ± 475.23 ± 0.63
2.5101 ± 28557 ± 1175.76 ± 0.64
5205 ± 581200 ± 2606.54 ± 0.88
10412 ± 1152600 ± 6007.23 ± 1.01
20830 ± 2505600 ± 15008.15 ± 1.22
401650 ± 45012000 ± 30009.28 ± 1.54
1004200 ± 120032000 ± 8000-

Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 10) [13]

Dose (mg/day)Cmax (ng/mL)AUC0-24h (ng·h/mL)t1/2 (hours)
2.5150 ± 40800 ± 2008.2 ± 1.3
5300 ± 801800 ± 4008.5 ± 1.4
10600 ± 1503800 ± 9009.1 ± 1.5
201200 ± 3008000 ± 20009.8 ± 1.6
503000 ± 80022000 ± 5000-

At higher doses (40-100 mg), non-linear pharmacokinetics were observed, suggesting saturation of elimination pathways.[1][14] The drug reached a steady state within 5-6 days of repeated administration.[3][13]

Experimental Protocols

Phase I Clinical Trial Design

The clinical trial (EudraCT No: 2015-001799-24) was a first-in-human, double-blind, randomized, placebo-controlled study.[1][13]

Study Workflow

Clinical_Trial_Workflow cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) Screening Healthy Volunteers Screening (n=116) Randomization Randomization Screening->Randomization SAD_Cohorts 8 Cohorts (0.25 to 100 mg) Randomization->SAD_Cohorts 6:2 Drug:Placebo MAD_Cohorts 5 Cohorts (2.5 to 50 mg) Randomization->MAD_Cohorts 6:2 Drug:Placebo SAD_Dosing Single Oral Dose SAD_Cohorts->SAD_Dosing SAD_PKPD Pharmacokinetic & Pharmacodynamic Analysis SAD_Dosing->SAD_PKPD MAD_Dosing Once Daily for 10 Days MAD_Cohorts->MAD_Dosing MAD_PKPD Pharmacokinetic & Pharmacodynamic Analysis MAD_Dosing->MAD_PKPD Adverse_Events Serious Adverse Events in 50 mg MAD Cohort MAD_PKPD->Adverse_Events Termination Study Termination Adverse_Events->Termination

Workflow of the this compound Phase I clinical trial.
  • Primary Outcome: Safety and tolerability of this compound.[3][13]

  • Secondary Outcomes: Pharmacokinetics and pharmacodynamics, including plasma concentrations of anandamide and other fatty acid amides, and leukocyte FAAH activity.[3][13]

  • SAD Cohorts: Single oral doses ranging from 0.25 mg to 100 mg.[1][13]

  • MAD Cohorts: Repeated oral doses of 2.5, 5, 10, 20, and 50 mg once daily for 10 days.[1][13]

Preclinical FAAH Activity Assay
  • Objective: To determine the in vivo potency of this compound in inhibiting FAAH activity.

  • Methodology:

    • CD1 mice were orally administered with this compound at various doses.[8]

    • At specified time points (e.g., 1 and 8 hours post-dose), animals were euthanized.[8]

    • Brain and liver tissues were homogenized.[8]

    • FAAH activity in the homogenates was assayed using [3H]-anandamide as a substrate.[8]

    • The amount of hydrolyzed substrate was quantified to determine the level of FAAH inhibition.[8]

Activity-Based Protein Profiling (ABPP)
  • Objective: To identify the protein interaction landscape of this compound in human cells.[5]

  • Methodology:

    • Human cell lines (e.g., SW620) were treated with this compound or a vehicle control.[5]

    • Cell lysates were labeled with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine).

    • Proteins were separated by SDS-PAGE, and probe-labeled enzymes were visualized by in-gel fluorescence scanning.

    • For quantitative analysis, a mass spectrometry-based ABPP approach (e.g., SILAC) was used to compare the activity of serine hydrolases between treated and control groups.[5]

ABPP Workflow

ABPP_Workflow Cell_Culture Human Cell Culture (e.g., SW620) Treatment Treatment with this compound or Vehicle (DMSO) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Probe_Labeling Labeling with Activity-Based Probe (e.g., FP-rhodamine) Lysis->Probe_Labeling Analysis Analysis Probe_Labeling->Analysis SDS_PAGE SDS-PAGE and Fluorescence Scanning Analysis->SDS_PAGE Qualitative MS_Proteomics Mass Spectrometry-Based Quantitative Proteomics Analysis->MS_Proteomics Quantitative Results Identification of Off-Target Proteins SDS_PAGE->Results MS_Proteomics->Results

General workflow for activity-based protein profiling to identify off-targets.

Conclusion

This compound is a potent FAAH inhibitor that showed promise in preclinical models. However, the tragic outcome of the Phase I clinical trial underscores the critical importance of understanding a drug candidate's full pharmacological profile, including potential off-target effects. The non-linear pharmacokinetics at higher doses, coupled with the irreversible inhibition of FAAH and other serine hydrolases, likely contributed to the accumulation of the drug and/or its metabolites, leading to unforeseen toxicity. The case of this compound serves as a crucial lesson in drug development, emphasizing the need for comprehensive preclinical safety and selectivity profiling before advancing to human trials. Further research into the specific off-target interactions of this compound and their downstream consequences is necessary to fully elucidate the mechanism of its toxicity.

References

Unraveling the Off-Target Profile of BIA 10-2474: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tragic outcome of the Phase I clinical trial of BIA 10-2474, a fatty acid amide hydrolase (FAAH) inhibitor, serves as a stark reminder of the critical importance of comprehensive off-target profiling in drug development. This technical guide provides an in-depth analysis of the off-target effects of this compound, summarizing the key quantitative data, detailing the experimental methodologies used to identify these interactions, and visualizing the implicated signaling pathways. The evidence strongly suggests that the severe adverse neurological events observed in the clinical trial were not a class effect of FAAH inhibitors but were instead attributable to the unique and promiscuous off-target activity of the this compound molecule.[1]

Introduction: The this compound Clinical Trial

This compound was developed by the Portuguese pharmaceutical company Bial-Portela & Ca. S.A. as a long-acting inhibitor of fatty acid amide hydrolase (FAAH). The intended therapeutic application was for conditions that could benefit from elevated levels of the endocannabinoid anandamide, such as anxiety and chronic pain.[2] In January 2016, a Phase I clinical trial in Rennes, France, was halted after causing the death of one healthy volunteer and severe neurological damage in four others.[2][3] The adverse events were characterized by hemorrhagic and necrotic brain lesions.[3] Prior to the severe adverse events in the 50 mg multiple ascending dose cohort, 84 volunteers had received lower doses of this compound without serious complications.[2][3] Investigations by regulatory agencies, including the U.S. Food and Drug Administration (FDA), concluded that the toxicity was specific to this compound and not a general characteristic of FAAH inhibitors.[2]

On-Target and Off-Target Inhibition Profile

Subsequent investigations revealed that this compound's toxicity was likely due to its engagement with multiple unintended biological targets, particularly at the higher doses used in the clinical trial.[1] While this compound does inhibit its intended target, FAAH, it also interacts with a number of other serine hydrolases and potentially other enzyme classes.

Quantitative Analysis of Target and Off-Target Inhibition

The primary method used to elucidate the off-target profile of this compound was activity-based protein profiling (ABPP). This technique allows for the assessment of enzyme activity directly in complex biological samples. The following tables summarize the in situ half-maximal inhibitory concentrations (IC50) of this compound and its primary metabolite, BIA 10-2639, against its intended target (FAAH) and several identified off-targets. For comparison, data for the more selective FAAH inhibitor, PF-04457845, which has a better safety profile, is also included.

Table 1: In Situ Inhibitory Potency (IC50, µM) of this compound and its Metabolite against Human Serine Hydrolases

Target EnzymeThis compoundBIA 10-2639PF-04457845
FAAH 0.05 - 0.07 ~0.1 ~0.004 - 0.007
FAAH2>10>10~1
ABHD6~1~1>10
CES1~5~5>10
CES2~1~1>10
PNPLA6~10 (24h incubation)~10 (24h incubation)>10 (24h incubation)

Data compiled from studies utilizing gel-based activity-based protein profiling of recombinantly expressed human serine hydrolases in HEK293T cells.

Table 2: Overview of Key Off-Target Enzymes and their Functions

Off-Target EnzymeEnzyme ClassPrimary FunctionPotential Consequence of Inhibition
FAAH2 Serine HydrolaseHydrolysis of N-acylethanolaminesAltered lipid signaling
ABHD6 Serine HydrolaseRegulation of 2-arachidonoylglycerol (2-AG) signalingDysregulation of endocannabinoid signaling
CES1, CES2 CarboxylesterasesDrug and xenobiotic metabolism, lipid metabolismAltered drug metabolism, lipid accumulation
PNPLA6 Patatin-like phospholipase domain-containing protein 6Phospholipase, regulation of lipid metabolismNeurotoxicity, disruption of neuronal lipid homeostasis

Experimental Methodologies

The identification of this compound's off-targets was primarily achieved through competitive activity-based protein profiling (ABPP).

Competitive Activity-Based Protein Profiling (ABPP)

Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes. In a competitive experiment, a biological sample (e.g., cell lysate or intact cells) is pre-incubated with the inhibitor of interest (this compound). A broad-spectrum activity-based probe for a specific enzyme class (e.g., serine hydrolases) is then added. If the inhibitor binds to a particular enzyme, it will block the binding of the probe. The enzymes that are targeted by the inhibitor can then be identified by a decrease in probe labeling compared to a control sample.

Workflow:

  • Sample Preparation: Human cell lines (e.g., HEK293T, SW620) or primary neurons are cultured under standard conditions.

  • Inhibitor Incubation: Intact cells or cell lysates are treated with varying concentrations of this compound, its metabolites, or a control vehicle (e.g., DMSO) for a specified duration (e.g., 4 to 24 hours).

  • Probe Labeling: A fluorescently tagged or biotinylated activity-based probe targeting serine hydrolases (e.g., fluorophosphonate-based probes) is added to the samples.

  • Detection and Analysis:

    • Gel-Based ABPP: For fluorescently tagged probes, proteins are separated by SDS-PAGE, and labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity of a protein band in the inhibitor-treated sample indicates target engagement.

    • Mass Spectrometry-Based ABPP: For biotinylated probes, labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathways and Mechanisms of Toxicity

The off-target inhibition of several key enzymes by this compound is believed to have contributed to the observed neurotoxicity by disrupting critical lipid signaling pathways.

Disruption of Endocannabinoid and Lipid Signaling

The inhibition of ABHD6, in addition to FAAH, can lead to a more profound and widespread dysregulation of the endocannabinoid system. Furthermore, the inhibition of carboxylesterases (CES1, CES2) and PNPLA6 can disrupt lipid homeostasis, which is crucial for neuronal function and integrity.

BIA102474_Off_Target_Signaling BIA102474 This compound FAAH FAAH (On-Target) BIA102474->FAAH Inhibition Off_Targets Off-Target Enzymes (ABHD6, CES1/2, PNPLA6) BIA102474->Off_Targets Inhibition Anandamide Anandamide FAAH->Anandamide Degradation Therapeutic_Effect Therapeutic Effect (Pain Relief, Anxiolysis) Anandamide->Therapeutic_Effect Increased Signaling Lipid_Metabolism Lipid Metabolism Dysregulation Off_Targets->Lipid_Metabolism Leads to Neurotoxicity Neurotoxicity Lipid_Metabolism->Neurotoxicity Contributes to

Caption: On- and off-target effects of this compound.

Experimental Workflow for Off-Target Identification

The process of identifying the off-target profile of this compound involved a systematic experimental workflow.

ABPP_Workflow cluster_detection Detection & Analysis start Start: Human Cell Culture treatment Treatment with this compound or Vehicle (Control) start->treatment lysis Cell Lysis treatment->lysis probe Incubation with Activity-Based Probe lysis->probe gel_abpp Gel-Based ABPP: SDS-PAGE & Fluorescence Scan probe->gel_abpp ms_abpp MS-Based ABPP: Streptavidin Enrichment & LC-MS/MS probe->ms_abpp identification Identification of Off-Target Enzymes gel_abpp->identification ms_abpp->identification end End: Quantitative Off-Target Profile identification->end

Caption: Workflow for competitive ABPP.

Other Potential Off-Targets

While the primary focus of post-incident research has been on serine hydrolases, initial computational modeling suggested potential interactions with other protein classes, including histone deacetylases and macrophage-stimulating protein receptor. However, robust quantitative data confirming these interactions and their potential contribution to the observed toxicity are currently lacking in the published literature.

Conclusion and Implications for Drug Development

The case of this compound underscores the necessity of a thorough and early assessment of a drug candidate's selectivity profile. The tragic events of the Phase I trial were a direct consequence of the compound's off-target activities, which led to severe neurotoxicity. This technical guide highlights the following key takeaways for drug development professionals:

  • Comprehensive Off-Target Screening is Crucial: Early and extensive off-target screening against relevant enzyme families and receptor panels is essential to identify potential liabilities.

  • Activity-Based Protein Profiling is a Powerful Tool: ABPP and similar chemoproteomic approaches are invaluable for assessing target engagement and selectivity in a native biological context.

  • Dose Escalation Requires Careful Consideration: The potential for off-target effects to manifest at higher doses necessitates a cautious approach to dose escalation in first-in-human clinical trials.

By learning from the this compound tragedy and implementing more rigorous preclinical safety and selectivity profiling, the pharmaceutical industry can better mitigate the risks associated with the development of novel therapeutics.

References

Unraveling the Toxic Enigma of BIA 10-2474: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In a stark reminder of the complexities and potential perils of drug development, the Phase I clinical trial of BIA 10-2474 in 2016 resulted in a tragic outcome, including one fatality and severe neurological damage in four other participants.[1][2][3] This guide provides an in-depth technical analysis of the current understanding of the toxicity mechanism of this compound, a purported fatty acid amide hydrolase (FAAH) inhibitor. The evidence strongly suggests that the severe adverse events were not a class effect of FAAH inhibitors but rather a result of the compound's unique and promiscuous off-target activity.[3][4]

Core Toxicity Hypothesis: Off-Target Inhibition and Disrupted Lipid Metabolism

The leading hypothesis for the toxicity of this compound centers on its irreversible inhibition of multiple serine hydrolases beyond its intended target, FAAH.[5][6] This off-target activity, particularly against lipases, is believed to have caused a profound disruption of lipid metabolism within the central nervous system, leading to the observed severe neurotoxicity.[2][5] Activity-based protein profiling (ABPP) has been a crucial technology in identifying the unintended molecular targets of this compound.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the on-target and off-target activity of this compound, as well as relevant pharmacokinetic and toxicological data from preclinical and clinical studies.

Table 1: In Vitro Enzyme Inhibition Profile of this compound

Target EnzymeSpeciesIC50 / % InhibitionReference CompoundReference Compound IC50Notes
FAAHRat1.1-1.7 µMPF-04457845-Described as having relatively poor specificity for FAAH.[7]
FAAHHuman-PF-04457845-This compound is an irreversible inhibitor.[6][8]
ABHD6Human>90% inhibition at 10 µM and 50 µM--Off-target lipase.[2]
CES2Human>90% inhibition at 10 µM and 50 µM--Off-target carboxylesterase.[2]
FAAH2HumanOff-target--[2][6]
ABHD11HumanOff-target--[2][6]
LIPEHumanOff-target--Hormone-sensitive lipase.[2][6][7]
PNPLA6HumanOff-target--[2][4][6]
CES1HumanOff-target--[2][6]
CES3HumanOff-target--[2][6]

Table 2: Preclinical Toxicology of this compound

SpeciesStudy DurationDose LevelsNOAELKey Findings
Rat---CNS effects, changes in blood ion concentrations, increased cholesterol and phospholipids at low doses (from 10 mg/kg).[1]
Mouse4 weeksUp to 500 mg/kg-At 500 mg/kg, almost a third of the mice died or required euthanasia.[1]
Dog13 weeks--Two animals in the top dose group were euthanized due to lung lesions.[7]
Non-human primates (Cynomolgus monkeys)-High doses (e.g., 100 mg/kg/24h)-Medulla oblongata damage observed at high doses.[8] Some animals died or were euthanized during dose escalation studies.[7] Vomiting, salivation, and pasty/liquid feces were seen from 6.25 mg/kg/day.[1]

Table 3: this compound Phase I Clinical Trial Dosing and Pharmacokinetics

Study PhaseDose LevelsKey Pharmacokinetic FindingsClinical Observations
Single Ascending Dose (SAD)0.25 mg to 100 mgWell tolerated up to 100 mg.[9] Non-linear pharmacokinetics observed at doses between 40 and 100 mg, suggesting saturation of elimination.[7]No serious adverse events reported.[7]
Multiple Ascending Dose (MAD)2.5, 5.0, 10, 20, and 50 mg (once daily for 10 days)Reached steady state within 5-6 days with an accumulation ratio of <2 on Day 10. Mean terminal elimination half-life of 8-10 hours (Day 10).[9]Well tolerated up to 20 mg for 10 days.[9] Severe neurological adverse events and one fatality in the 50 mg cohort.[1][9]

Experimental Protocols

A critical component in understanding the toxicity of this compound has been the use of advanced analytical techniques to probe its molecular interactions.

Activity-Based Protein Profiling (ABPP)

Objective: To identify the on-target and off-target protein interactions of this compound in human cells and tissues.[2]

Methodology:

  • Cell/Tissue Lysate Preparation: Human cells (e.g., HEK293T, SW620) or tissue homogenates were used.

  • Inhibitor Treatment: Lysates or intact cells were treated with varying concentrations of this compound, its metabolite BIA 10-2639, a reference FAAH inhibitor (PF-04457845), or vehicle (DMSO) for a defined period.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), was added to the treated lysates. This probe covalently binds to the active site of serine hydrolases that were not inhibited by the test compounds.

  • Gel-Based ABPP: The labeled proteins were separated by SDS-PAGE. The gel was then scanned for fluorescence to visualize the activity of serine hydrolases. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicated that the inhibitor had bound to and inhibited that enzyme.

  • Mass Spectrometry-Based ABPP (Quantitative Proteomics): For a more comprehensive and unbiased analysis, stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) was used. After inhibitor treatment and probe labeling, the proteins were digested, and the labeled peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). This allowed for the identification and quantification of a large number of serine hydrolases and the determination of the inhibitory potency of this compound against each.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed toxicological pathway of this compound and the experimental workflow used to elucidate its off-target effects.

BIA_10_2474_Toxicity_Pathway cluster_drug This compound Administration cluster_targets Molecular Interactions cluster_effects Cellular and Physiological Effects BIA This compound FAAH FAAH (On-Target) BIA->FAAH Inhibition Off_Targets Off-Target Serine Hydrolases (ABHD6, CES1/2/3, FAAH2, LIPE, PNPLA6, etc.) BIA->Off_Targets Irreversible Inhibition Endocannabinoids Increased Endocannabinoids (e.g., Anandamide) FAAH->Endocannabinoids Leads to Lipid_Dysregulation Disruption of Brain Lipid Metabolism Off_Targets->Lipid_Dysregulation Causes Neurotoxicity Severe Neurotoxicity (Neuronal Injury, Microhemorrhages) Lipid_Dysregulation->Neurotoxicity Results in

Caption: Proposed toxicity pathway of this compound.

ABPP_Workflow cluster_prep Sample Preparation cluster_treatment Inhibitor Treatment cluster_labeling Probe Labeling cluster_analysis Analysis cluster_results Results Lysate Human Cell/Tissue Lysate Control Vehicle (DMSO) Lysate->Control BIA This compound Lysate->BIA Probe Add Activity-Based Probe (e.g., FP-Rhodamine) Control->Probe BIA->Probe Gel Gel-Based ABPP (SDS-PAGE & Fluorescence Scan) Probe->Gel MS MS-Based ABPP (LC-MS/MS Proteomics) Probe->MS Identification Identification and Quantification of Off-Target Proteins Gel->Identification MS->Identification

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion and Future Directions

The tragic case of this compound underscores the critical importance of comprehensive preclinical characterization of new chemical entities, particularly concerning their off-target activities. While the primary pharmacology of FAAH inhibition was the intended therapeutic mechanism, the unforeseen and widespread inhibition of other serine hydrolases appears to be the root cause of the devastating clinical outcome. The application of sophisticated techniques like ABPP proved instrumental in retrospectively identifying the molecular liabilities of this compound.

For drug development professionals, this incident serves as a crucial case study, emphasizing the need for:

  • Early and comprehensive off-target screening: Profiling investigational drugs against broad panels of related enzymes is essential, especially for compounds with reactive functional groups.

  • Integrated toxicological assessment: A thorough evaluation of preclinical findings, even those that may not initially appear to be dose-limiting, is critical. The neurological and other toxicities observed in animals, although not directly predictive of the human tragedy, were signals that warranted deeper investigation.

  • Cautious dose escalation in first-in-human trials: The significant jump in dosage in the MAD study, coupled with the non-linear pharmacokinetics at higher doses, likely contributed to the accumulation of the drug and the manifestation of its toxic effects.[7]

The ongoing investigation into the precise downstream effects of inhibiting the identified off-target lipases will continue to provide valuable insights into the intricate network of lipid metabolism in the brain and its vulnerability to pharmacological perturbation. This knowledge will be invaluable in designing safer and more effective medicines in the future.

References

BIA 10-2474: A Preclinical Data Summary and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for BIA 10-2474, an experimental fatty acid amide hydrolase (FAAH) inhibitor. The information is compiled from publicly available scientific literature and regulatory reports, focusing on quantitative data, experimental methodologies, and key biological pathways. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound was developed as a long-acting inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1] By inhibiting FAAH, this compound increases anandamide levels, which was hypothesized to produce therapeutic effects for a range of conditions including anxiety, pain, and neurodegenerative diseases.[1] However, a Phase I clinical trial in 2016 resulted in severe adverse neurological events, including one fatality, leading to the termination of its development.[1][2] Understanding the preclinical data is crucial for elucidating the potential mechanisms of toxicity and informing future drug development.

Mechanism of Action

This compound is a potent, irreversible inhibitor of FAAH.[3][4] It forms a covalent bond with a serine residue in the active site of the FAAH enzyme, leading to its inactivation.[5] This inhibition is time-dependent and results in a sustained elevation of anandamide and other fatty acid amides.[1][4]

Below is a diagram illustrating the proposed signaling pathway.

FAAH Inhibition by this compound cluster_0 Endocannabinoid System Anandamide Anandamide (and other FAAs) CB1R CB1 Receptor Anandamide->CB1R Activates FAAH FAAH Enzyme Anandamide->FAAH Degraded by NeuronalEffects Modulation of Neurotransmission (e.g., analgesia, anxiolysis) CB1R->NeuronalEffects Leads to InactiveProducts Inactive Metabolites FAAH->InactiveProducts BIA This compound BIA->FAAH Irreversibly Inhibits

Figure 1: Simplified signaling pathway of FAAH inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro and In Vivo FAAH Inhibition
SpeciesAssay TypeTissue/SystemPotency (ED₅₀/IC₅₀)Reference(s)
HumanIn situCOS cells expressing hFAAH10-fold less potent than PF-04457845[6]
MouseIn vivoBrain13.5 µg/kg[6][7]
MouseIn vivoLiver6.2 µg/kg[6][7]
RatIn vitroBrain1.1 - 1.7 µM[8]
RatEx vivoVarious brain regions50 - 70 mg/kg (i.p.)[9]
Table 2: Off-Target Serine Hydrolase Inhibition
EnzymeSpeciesConcentration/Dose for InhibitionReference(s)
ABHD6MouseDetected at 10 µM and 50 µM[10]
Carboxylesterases (CES)Not specifiedInhibited at concentrations that inhibit FAAH[2]
ABHD11, PNPLA6, PLA2G15, PLA2G6, AIG1RatAt higher exposure levels (e.g., 100 mg/kg for 28 days)[2][6][7]
Lysosomal thioesteraseRat30 mg/kg after 28 days[2]
Table 3: Summary of Toxicology Findings in Animal Models
SpeciesStudy DurationKey FindingsNOAELReference(s)
RatUp to 26 weeksCNS effects (common in rodents), alterations in autonomic nervous system at high doses.Not explicitly stated in search results[2][11]
MouseNot specifiedCNS effects.Not explicitly stated in search results[11]
Dog13 weeksPossible pulmonary toxicity at very high doses; lung lesions in 2 animals at the highest dose.Not explicitly stated in search results[1][12]
Cynomolgus MonkeyNot specifiedMedulla oblongata damage at high doses (100 mg/kg/24h); some deaths and euthanasias reported.Not explicitly stated in search results[1][5]
Table 4: Reproductive and Developmental Toxicology (Rat & Rabbit)
SpeciesStudy TypeKey Findings at High DosesNOAELReference(s)
RatFertility (Male)Reduced sperm count from 50 mg/kg, no major changes in fertility up to 100 mg/kg.Parental fertility: 50 mg/kg/day[13]
RatFertility (Female)Increased pre-implantation loss at 50 and 100 mg/kg.Not explicitly stated in search results[13]
RatEmbryo-fetal DevelopmentMaternal toxicity (reduced food consumption, weight loss), increased post-implantation loss, reduced fetal body weight at 75 mg/kg/day.Maternal: 25 mg/kg/day; Developmental: 25 mg/kg/day[13]
RabbitEmbryo-fetal DevelopmentMaternal toxicity, no effects on post-implantation loss or fetal body weights.Developmental: 75 mg/kg/day[13]
RatPre- and Post-natal Development-Maternal: 6 mg/kg/day; F1 Viability/Growth & Parental/Reproductive: 20 mg/kg/day[13]

Experimental Protocols

Detailed experimental protocols were not fully available in the public domain. However, based on the provided information, the general methodologies are outlined below.

FAAH Inhibition Assays
  • In Vitro/In Situ: Typically involves incubating the test compound (this compound) with a source of FAAH enzyme (e.g., rat brain homogenates, or cells engineered to express human FAAH like COS cells).[6] The activity of FAAH is then measured, often using a substrate that releases a fluorescent or radioactive product upon cleavage. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is determined.

  • In Vivo/Ex Vivo: Animals are administered this compound orally or via injection.[6][9] After a specified time, tissues (e.g., brain, liver) are collected, and the remaining FAAH activity is measured as described above. The dose required to reduce FAAH activity by 50% (ED₅₀) is then calculated.

The workflow for a typical in vivo FAAH inhibition study is depicted below.

InVivo_FAAH_Inhibition_Workflow cluster_1 Experimental Workflow AnimalDosing Animal Dosing (e.g., mice, rats) with this compound TissueCollection Tissue Collection (e.g., brain, liver) at specific time points AnimalDosing->TissueCollection Homogenization Tissue Homogenization TissueCollection->Homogenization FAAHAssay FAAH Activity Assay (incubation with substrate) Homogenization->FAAHAssay DataAnalysis Data Analysis (determination of ED50) FAAHAssay->DataAnalysis

Figure 2: Generalized workflow for an in vivo FAAH inhibition experiment.

Toxicology Studies

Regulatory toxicology studies were conducted in compliance with national and international standards.[2][11] These studies involved administering single or multiple ascending doses of this compound to various animal species (mice, rats, dogs, and monkeys) over different durations (from days to months).[5] Key endpoints evaluated included:

  • Clinical Observations: Monitoring for any changes in health, behavior, and appearance.

  • Body Weight and Food Consumption: Regular measurements to assess general health.

  • Hematology and Clinical Chemistry: Analysis of blood samples to evaluate organ function and identify any abnormalities.

  • Gross Pathology and Histopathology: Macroscopic and microscopic examination of organs and tissues after necropsy to identify any treatment-related changes.

Activity-Based Protein Profiling (ABPP) for Selectivity

To assess the selectivity of this compound, competitive activity-based protein profiling (ABPP) was used.[10][14] This technique employs chemical probes that covalently bind to the active sites of entire enzyme families (in this case, serine hydrolases). By pre-incubating a proteome (e.g., from mouse brain) with this compound before adding the probe, researchers can identify which enzymes are targeted by the inhibitor by observing a decrease in probe labeling.[10]

Discussion and Conclusion

The preclinical data for this compound demonstrates its potent in vivo inhibition of FAAH. However, the data also reveals several points of concern that may have contributed to the tragic outcome of the Phase I clinical trial.

  • Off-Target Activity: this compound was found to inhibit several other serine hydrolases, particularly at higher concentrations.[2][6][7][14] This lack of selectivity could have led to unintended biological consequences.

  • Non-Linear Pharmacokinetics: Evidence suggests that this compound exhibited non-linear pharmacokinetics at higher doses, indicating that elimination pathways may have become saturated, leading to drug accumulation.[1][12]

  • Toxicity Signals in Animal Studies: While initial reports suggested a clean toxicology profile, subsequent investigations revealed concerning findings, including deaths and organ damage in dogs and monkeys at high doses.[1][5]

References

BIA 10-2474: A Technical Guide to its Species-Specific Toxicity and Unforeseen Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIA 10-2474 is an experimental, long-acting inhibitor of Fatty Acid Amide Hydrolase (FAAH) developed by the Portuguese pharmaceutical company Bial-Portela & Ca. SA.[1] Intended for a range of conditions including anxiety, pain, and Parkinson's disease, its clinical development was catastrophically halted in 2016 during a Phase I trial in Rennes, France.[1] A multi-dose regimen of 50 mg/day resulted in the death of one participant and severe neurological injury in four others.[2][3] This event was unprecedented, as extensive preclinical toxicology studies in four animal species—mouse, rat, dog, and cynomolgus monkey—had failed to predict the severe central nervous system toxicity observed in humans.[3][4] This guide provides an in-depth analysis of the available preclinical data, the methodologies used, and the leading hypotheses regarding the species-specific toxicity of this compound. The stark disconnect between animal models and human outcomes in this case serves as a critical cautionary tale in drug development, highlighting the potential for unpredictable, off-target toxicity.

Mechanism of Action: On-Target and Off-Target Effects

This compound was designed as a potent, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[5][6] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, this compound increases the levels of anandamide in the central and peripheral nervous systems, which was hypothesized to produce therapeutic effects such as analgesia and anxiolysis.[1]

While this compound potently inhibits FAAH in vivo, subsequent investigations following the clinical trial tragedy revealed that it is not highly selective.[6][7] Activity-based protein profiling (ABPP) demonstrated that at higher concentrations, this compound also inhibits a range of other serine hydrolases, including ABHD6, ABHD11, PNPLA6, and various carboxylesterases (CES).[7][8] This lack of selectivity is central to the leading hypotheses regarding its toxicity.[6] The final report from the French National Agency for Medicines and Health Products Safety (ANSM) concluded that the toxicity was likely due to one of two mechanisms: the inhibition of other serine hydrolases or harmful effects from the molecule's imidazole-pyridine leaving group.[1]

cluster_0 This compound Action cluster_1 On-Target Effect cluster_2 Off-Target Effects BIA This compound FAAH FAAH (Fatty Acid Amide Hydrolase) BIA->FAAH Inhibits OffTargets Other Serine Hydrolases (PNPLA6, ABHD6, CES, etc.) BIA->OffTargets Inhibits Anandamide Anandamide (AEA) Levels FAAH->Anandamide Degrades Therapeutic Intended Therapeutic Effects (Analgesia, Anxiolysis) Anandamide->Therapeutic Leads to Toxicity Observed Neurotoxicity (Postulated Mechanism) OffTargets->Toxicity Leads to

Caption: Proposed on-target and off-target mechanisms of this compound.

Quantitative Preclinical Toxicology Data

Repeated-dose toxicity studies were conducted in mice, rats, dogs, and cynomolgus monkeys.[1][9] Despite the use of high doses over extended periods, these studies did not identify the severe neurotoxicity that occurred in humans.[9] The No-Observed-Adverse-Effect-Level (NOAEL) varied significantly across species.

SpeciesStudy DurationDose Levels (mg/kg/day)NOAEL (mg/kg/day)Key Toxicity Findings at Higher DosesCitation(s)
Mouse 13 weeksNot specifiedNot specifiedNo signs of toxicity reported.[1][9]
Rat 26 weeksNot specified10Few adverse events were observed.[1]
Rat (DART) Gestation Days 6-17Up to 75Maternal: 25; Developmental: 25Reduced maternal food consumption and weight, increased post-implantation loss, reduced fetal body weight at 75 mg/kg/day.[10]
Rabbit (DART) Not specifiedUp to 75Developmental: 75Maternal toxicity observed, but no effects on post-implantation loss or fetal body weights.[10]
Beagle Dog 4 weeks20, 50, 10050At 100 mg/kg/day: Tremor, loss of balance, abnormal gait, decreased motor activity, vomiting, thymic atrophy, bronchopneumonia.[11]
Beagle Dog 13 weeks20, 50, 100 (dose reduced)<20 (signs at all levels)Difficulty breathing, cough, incoordination of hind limbs. Doses were reduced during the study due to clinical signs.[11]
Cynomolgus Monkey 4 weeks10, 50, 100100Tremors, weakness, incoordination, loss of balance, reduced food intake. Histology showed recoverable axonal dystrophy in the medulla oblongata and vacuolation of Meissner's plexus ganglia.[12]
Cynomolgus Monkey 13 weeks6.25, 37.5, 7575Similar clinical signs and recoverable histological alterations as the 4-week study were observed at 37.5 and 75 mg/kg/day.[12]

Experimental Protocols

The preclinical evaluation of this compound followed then-current international regulatory guidelines.[4]

Repeated-Dose Oral Toxicity Studies (Dog & Monkey)

These studies were designed to establish the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) to support human trials.

  • Test System: Beagle dogs and Cynomolgus monkeys.[11][12]

  • Administration: Once-daily oral administration, either via capsule or gavage.[11][12]

  • Dosing Regimen: A dose-escalation or up-titration scheme was often employed, particularly in monkeys, to allow for acclimatization to the compound before maintaining target doses for the study duration (e.g., 4 or 13 weeks).[12] For example, in the 13-week dog study, doses began at 20, 50, and 100 mg/kg/day but were later reduced due to observed toxicity.[11]

  • Observations: Daily clinical observations for signs of toxicity (e.g., changes in behavior, motor function, respiration).[11][12] Body weight and food consumption were monitored regularly.

  • Pathology: At the end of the treatment and recovery periods, animals were euthanized for comprehensive gross and microscopic (histopathological) examination of tissues, with a focus on the central and peripheral nervous systems.[12]

  • Recovery Period: A subset of animals was maintained for a drug-free recovery period (e.g., 3-6 weeks) to assess the reversibility of any findings.[11][12]

In Vivo FAAH Inhibition Assay (Mouse)

This pharmacodynamic study aimed to confirm the on-target activity of this compound.

  • Test System: Mice.[1]

  • Administration: Single oral dose of this compound (e.g., 3 mg/kg).[1]

  • Sample Collection: At a specified time point post-administration (e.g., 8 hours), animals were euthanized, and brain and liver tissues were collected.[1]

  • Assay: Tissue homogenates were prepared. FAAH enzyme activity was measured using an appropriate assay, likely involving the hydrolysis of a labeled anandamide substrate. The remaining activity was compared to that in vehicle-treated control animals to calculate the percentage of inhibition.[1]

Developmental and Reproductive Toxicity (DART) Studies (Rat & Rabbit)

These studies evaluated the potential effects of this compound on fertility and embryonic development.

  • Test System: Wistar rats and rabbits.[10]

  • Administration: Oral administration of this compound during critical periods of development, such as from premating through gestation or during organogenesis (e.g., Gestational Days 6-17 in the rat).[10]

  • Endpoints (Fertility): Mating performance, fertility indices, and pre- and post-implantation loss were evaluated.[10]

  • Endpoints (Embryo-fetal Development): Pregnant females were monitored for clinical signs, body weight, and food consumption. At term, fetuses were examined for external, visceral, and skeletal abnormalities to assess teratogenicity.[10]

cluster_0 Terminal Phase cluster_1 Recovery Phase (Optional) start Study Initiation acclimatization Animal Acclimatization (e.g., 1-2 weeks) start->acclimatization grouping Randomization into Dose Groups (Control, Low, Mid, High) acclimatization->grouping dosing Daily Oral Dosing (e.g., 4 or 13 weeks) grouping->dosing observation In-Life Observations - Clinical Signs - Body Weight - Food Consumption dosing->observation euthanasia Euthanasia dosing->euthanasia recovery_period Drug-Free Period (e.g., 4 weeks) dosing->recovery_period necropsy Gross Necropsy euthanasia->necropsy histopath Histopathology necropsy->histopath report Data Analysis & Final Report histopath->report recovery_euth Recovery Euthanasia & Pathology recovery_period->recovery_euth recovery_euth->report

Caption: Generalized workflow for a preclinical repeated-dose toxicity study.

The Discrepancy: Animal vs. Human Toxicity

The critical question is why the severe, localized neurotoxicity (microbleeds and edema in the pons and hippocampus) seen in humans was absent in all animal species tested.[3] Several hypotheses have been proposed:

  • Metabolite Profile: While the primary metabolite profiles were broadly similar across species, some differences existed.[4] It is possible that a minor, human-specific metabolite is responsible for the toxicity, or that the kinetics of a toxic metabolite differ significantly in humans.

  • Off-Target Specificity: The off-target enzymes inhibited by this compound may have different sensitivities or physiological roles in humans compared to the preclinical species. The human brain's unique complexity could render it susceptible to the disruption of lipid networks caused by off-target lipase inhibition.[8]

  • Dose and Accumulation: The 50 mg/day dose administered in the MAD phase was significantly higher than that required to achieve near-complete FAAH inhibition.[6] The drug exhibited non-linear pharmacokinetics at higher doses, suggesting potential for drug accumulation in tissues like the brain, which could have driven concentrations high enough to engage toxic off-targets.[1][6]

cluster_0 Leading Hypotheses cluster_1 Contributing Factors Toxicity Severe Neurotoxicity in Humans H1 Hypothesis 1: Off-Target Enzyme Inhibition H1->Toxicity H2 Hypothesis 2: Toxic Metabolite or Leaving Group H2->Toxicity H3 Hypothesis 3: High-Dose Accumulation H3->Toxicity F1 Human-Specific Enzyme Sensitivity F1->H1 F2 Human-Specific Metabolism F2->H2 F3 Non-Linear PK in Humans F3->H3

Caption: Logical relationship of hypotheses for this compound toxicity.

Conclusion

The case of this compound is a sobering reminder of the inherent limitations of preclinical toxicology models. Despite a comprehensive testing program in four different animal species that complied with regulatory standards, the life-threatening neurotoxicity that emerged in humans was entirely unforeseen.[4] The evidence strongly suggests that the tragedy was not caused by the intended inhibition of FAAH, but by a complex, species-specific off-target effect likely exacerbated by the high doses used in the fatal cohort. The exact mechanism remains unproven, but likely involves the inhibition of other critical serine hydrolases in the human brain.[1][8] This event has prompted global re-evaluation of first-in-human trial designs, particularly concerning dose escalation strategies for novel mechanisms of action, and underscores the critical need for more predictive, human-based non-clinical testing models.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BIA 10-2474

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIA 10-2474 is an experimental, long-acting, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[1][2] By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, which are involved in pain, inflammation, and mood regulation.[2] However, a Phase I clinical trial of this compound resulted in severe neurological adverse events, including one fatality. Subsequent research has suggested that off-target activities of this compound, particularly the inhibition of other serine hydrolases, may have contributed to its toxicity.[1][3]

These application notes provide detailed protocols for in vitro assays to characterize the on-target and off-target activities of this compound, as well as to assess its potential for neuronal cytotoxicity.

Data Presentation

On-Target and Off-Target Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against its primary target, FAAH, and several identified off-target serine hydrolases. This data is critical for understanding the selectivity profile of the compound.

Target EnzymeAssay TypeCell Line/SystemIC50 (µM)Reference
FAAH Substrate HydrolysisHuman FAAH in HEK293T cell lysates≥ 1[4]
FAAH Competitive ABPPHuman FAAH in intact HEK293T cells0.049[4]
FAAH2 Competitive ABPPHuman FAAH2 in intact HEK293T cells0.40[4]
ABHD6 Competitive ABPPHuman ABHD6 in intact HEK293T cells0.081[4]
CES1 MS-based ABPPSW620 cells> 10[4]
CES2 Competitive ABPPHuman CES2 in intact HEK293T cells2.0[4]
PNPLA6 Competitive ABPPHuman PNPLA6 in intact HEK293T cells11[4]

ABPP: Activity-Based Protein Profiling; IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflows

FAAH Signaling Pathway and Inhibition by this compound

FAAH_Signaling_Pathway cluster_membrane Cellular Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Substrate CB1R CB1 Receptor Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling Downstream Signaling (e.g., Pain Relief, Anti-inflammation) CB1R->Signaling AEA_ext Anandamide AEA_ext->Anandamide Uptake BIA102474 This compound BIA102474->FAAH Irreversible Inhibition

FAAH signaling pathway and its inhibition by this compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay

Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, this compound) B Add Enzyme, Buffer, and varying concentrations of this compound to microplate wells A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding substrate C->D E Incubate at controlled temperature D->E F Measure signal (e.g., fluorescence) over time E->F G Data Analysis (Calculate reaction rates, determine IC50) F->G

General workflow for an in vitro enzyme inhibition assay.
Logic Diagram: Off-Target Identification Workflow

Off_Target_Workflow A Hypothesis: This compound inhibits other serine hydrolases B Competitive Activity-Based Protein Profiling (ABPP) A->B C Treat proteome with this compound B->C D Label with broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) C->D E Analyze by SDS-PAGE and in-gel fluorescence scanning D->E F Identify proteins with reduced probe labeling in the presence of this compound E->F G Mass Spectrometry for protein identification F->G H Validation of off-targets with individual enzyme assays F->H G->H I Conclusion: Identification of specific off-target enzymes H->I

References

Application Notes and Protocols for Utilizing BIA 10-2474 as a Positive Control for Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIA 10-2474 is an experimental fatty acid amide hydrolase (FAAH) inhibitor that gained notoriety following a tragic outcome in a Phase I clinical trial in 2016, where it caused severe neurotoxicity, leading to one death and neurological damage in several other participants.[1][2] Subsequent investigations have largely attributed the toxicity of this compound to off-target effects rather than the inhibition of its intended target, FAAH.[1][3] This makes this compound a valuable, albeit hazardous, tool for researchers as a positive control in a variety of toxicity assays. Its well-documented neurotoxic effects and promiscuous off-target profile can be leveraged to validate new toxicity screening models and to understand the mechanisms of drug-induced toxicity.

This document provides detailed application notes and protocols for using this compound as a positive control in cytotoxicity, neurotoxicity, and mitochondrial dysfunction assays.

Mechanism of Action and Off-Target Profile

This compound was designed as a long-acting, irreversible inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide.[1] However, its toxicity is primarily linked to its ability to inhibit a range of other serine hydrolases and other enzymes.[1][3] Activity-based protein profiling (ABPP) has revealed that this compound and its metabolites interact with numerous off-target proteins, including but not limited to:

  • Serine Hydrolases: ABHD6, FAAH2, CES1, CES2, CES3, ABHD11, LIPE, and PNPLA6[3][4]

  • Aldehyde Dehydrogenases: Including ALDH2, which is crucial for protecting the brain from oxidative stress.

The inhibition of these off-target enzymes, particularly those involved in lipid metabolism, is thought to disrupt cellular lipid networks and contribute to the observed neurotoxicity.[5]

Data Presentation

The following tables summarize the available quantitative data on the inhibitory activity of this compound against its intended target and key off-targets. This information is critical for determining appropriate concentrations for use as a positive control in various assays.

Table 1: In Situ Inhibitory Potency (IC50) of this compound in Human Cells

Target EnzymeCell LineIC50 (µM)Reference
FAAHHEK293T0.05 - 0.07[5]
ABHD6SW620Near-complete inhibition at 10 µM[5]
CES2SW620Near-complete inhibition at 10 µM[5]
FAAH2SW620Significant inhibition at 10 µM[5]
PNPLA6SW620Inhibition at 10-50 µM[5]

Table 2: In Vitro Inhibitory Potency of this compound

Target EnzymeSourceIC50 (µM)Reference
FAAHRat Brain1.1 - 1.7[6]
FAAHIn vitro assay> 1[3]

Note: The potency of this compound can vary significantly between in vitro and in situ (cellular) assays. It is recommended to perform dose-response experiments to determine the optimal concentration for inducing toxicity in your specific experimental model.

Mandatory Visualizations

FAAH_Inhibition_Pathway cluster_0 Endocannabinoid System Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Signaling Downstream Signaling (e.g., analgesia, anxiolysis) CB1R->Signaling BIA102474 This compound BIA102474->FAAH Inhibition

Caption: this compound inhibits FAAH, increasing anandamide levels.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Toxicity Assessment Cell_Culture 1. Plate Cells (e.g., SH-SY5Y, primary neurons) Treatment 2. Treat with this compound (Positive Control) & Test Compound Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity Neurotoxicity Neurotoxicity Assay (e.g., Neurite Outgrowth) Incubation->Neurotoxicity Mitochondrial_Dysfunction Mitochondrial Assay (e.g., JC-1) Incubation->Mitochondrial_Dysfunction Data_Analysis 4. Data Analysis (Compare Test Compound to this compound) Cytotoxicity->Data_Analysis Neurotoxicity->Data_Analysis Mitochondrial_Dysfunction->Data_Analysis

Caption: Workflow for using this compound as a positive control.

Off_Target_Toxicity cluster_0 Off-Target Enzymes cluster_1 Cellular Consequences BIA102474 This compound Serine_Hydrolases Serine Hydrolases (e.g., ABHD6, CES2, PNPLA6) BIA102474->Serine_Hydrolases Inhibition Aldehyde_Dehydrogenases Aldehyde Dehydrogenases (e.g., ALDH2) BIA102474->Aldehyde_Dehydrogenases Inhibition Lipid_Dysregulation Lipid Metabolism Dysregulation Serine_Hydrolases->Lipid_Dysregulation Oxidative_Stress Increased Oxidative Stress Aldehyde_Dehydrogenases->Oxidative_Stress Toxicity Neurotoxicity Lipid_Dysregulation->Toxicity Oxidative_Stress->Toxicity

Caption: Off-target inhibition by this compound leads to neurotoxicity.

Experimental Protocols

Important Safety Note: this compound is a hazardous compound with known severe toxicity in humans. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Dispose of all contaminated materials according to institutional guidelines for hazardous chemical waste.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol is adapted for the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting concentration range is 1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or negative control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Protocol 2: Assessment of Neurotoxicity using the Lactate Dehydrogenase (LDH) Assay

This protocol is suitable for primary neuronal cultures or neuronal cell lines and measures the release of LDH from damaged cells.

Materials:

  • Primary neurons or neuronal cell line (e.g., SH-SY5Y)

  • Culture medium appropriate for the cell type

  • This compound (stock solution in DMSO)

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions) or prepare the following reagents:

    • 10x LDH buffer (45.3 g KH2PO4 and 116.1 g K2HPO4 in 1 L distilled water)

    • NADH solution (211.4 µM in 1x LDH buffer)

    • Sodium pyruvate solution (22.7 mM in 1x LDH buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture neurons in a 96-well plate to the desired confluency.

    • Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM), a vehicle control, a negative control (medium only), and a positive control for maximum LDH release (e.g., cell lysis buffer provided in a kit or 0.5% Triton X-100).

    • Incubate for the desired period (e.g., 24 hours).

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[9]

  • LDH Reaction (if using self-prepared reagents):

    • Add 200 µL of NADH solution to each well containing the supernatant.[9]

    • Initiate the reaction by adding 25 µL of sodium pyruvate solution to each well.[9]

  • Absorbance Measurement: Immediately measure the absorbance kinetically at 340 nm every minute for 5-10 minutes, or as a single endpoint reading at 490 nm after a 20-30 minute incubation at room temperature (if using a colorimetric assay).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Protocol 3: Assessment of Mitochondrial Dysfunction using the JC-1 Assay

This protocol measures the mitochondrial membrane potential (ΔΨm) and is an indicator of mitochondrial health.

Materials:

  • Neuronal cells of choice

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • JC-1 dye

  • Assay buffer (often provided with JC-1 kits)

  • CCCP (carbonyl cyanide 3-chlorophenylhydrazone) - as a positive control for mitochondrial depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

    • Treat cells with this compound (e.g., 1 µM to 50 µM), a vehicle control, and a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically a final concentration of 1-10 µM in culture medium).

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[10][11]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the cells once or twice with pre-warmed assay buffer or PBS.[10]

  • Fluorescence Measurement:

    • Add fresh assay buffer or medium to each well.

    • Measure the fluorescence using a microplate reader.

      • Red fluorescence (J-aggregates, healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

      • Green fluorescence (JC-1 monomers, depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well.

    • A decrease in the red/green fluorescence ratio in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization and dysfunction.

Conclusion

This compound, due to its well-characterized and severe off-target toxicity, serves as a potent positive control for a range of in vitro toxicity assays. The protocols provided herein offer a starting point for researchers to incorporate this compound into their screening workflows to validate assay performance and to probe mechanisms of drug-induced cytotoxicity, neurotoxicity, and mitochondrial dysfunction. Careful handling and adherence to safety protocols are paramount when working with this compound.

References

Application Notes and Protocols: BIA 10-2474 Pharmacokinetic and Pharmacodynamic Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of BIA 10-2474, a former investigational fatty acid amide hydrolase (FAAH) inhibitor. The information is compiled from published preclinical and clinical data. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and drug development in this area.

Introduction

This compound is a potent, long-acting inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound was developed to increase endocannabinoid levels, with potential therapeutic applications in pain, anxiety, and other neurological disorders. A Phase I clinical trial was terminated due to serious adverse neurological events, including one fatality, in the high-dose cohort (50 mg multiple-dose). Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for elucidating its mechanism of action and the potential causes of its toxicity.

Pharmacokinetic Profile

This compound was evaluated in a Phase I single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers.

Data Presentation: Human Pharmacokinetics

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers [1]

Dose (mg)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)
0.252.8 ± 1.219.5 ± 7.44.51
1.2514.3 ± 4.5115 ± 325.62
2.528.9 ± 11.2245 ± 896.23
558.7 ± 18.9512 ± 1567.89
10115 ± 351050 ± 3208.54
20235 ± 752240 ± 7109.28
40480 ± 1504850 ± 15508.95
1001150 ± 36012500 ± 41008.76

Data are presented as mean ± standard deviation.

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers (Day 10) [1]

Dose (mg/day)Cmax,ss (ng/mL)AUC0-24h,ss (ng·h/mL)t½ (h)Accumulation Ratio (AUC)
2.545 ± 15380 ± 1208.2<2
590 ± 30810 ± 2708.9<2
10190 ± 601750 ± 5809.5<2
20410 ± 1303900 ± 130010.1<2
501250 ± 40013500 ± 4500~10>2 (Non-linear accumulation noted)

Cmax,ss: Maximum concentration at steady state; AUC0-24h,ss: Area under the curve over 24 hours at steady state. Note: At the 50 mg multiple daily dose, non-linear pharmacokinetics and accumulation were observed, suggesting saturation of elimination pathways.[2]

Experimental Protocol: Pharmacokinetic Analysis

A representative protocol for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This is a general procedure based on methods for similar small molecules.

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

  • Human plasma (K2EDTA)

  • This compound reference standard

  • Internal standard (IS), e.g., a structurally similar, stable isotope-labeled compound

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well plates

  • Centrifuge

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • To 50 µL of plasma in a 96-well plate, add 150 µL of ACN containing the internal standard.

    • Vortex the plate for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in ACN

      • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: To be determined by infusion of the reference standard (e.g., for this compound [M+H]+ → fragment ion; for IS [M+H]+ → fragment ion).

      • Optimize cone voltage, collision energy, and other source parameters for maximal signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the calibration curve.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

    • Pharmacokinetic parameters (Cmax, AUC, t½) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is the inhibition of FAAH activity, leading to an increase in the plasma concentrations of its substrates, the fatty acid amides (FAAs). The key measured biomarkers were leukocyte FAAH activity and plasma levels of anandamide (AEA), oleoylethanolamide (OEA), palmitoylethanolamide (PEA), and stearoylethanolamide (SEA).

Data Presentation: Human Pharmacodynamics

Table 3: Effect of this compound on Leukocyte FAAH Activity and Plasma Anandamide (AEA) Levels (Single Dose)

Dose (mg)Max. FAAH Inhibition (%)Max. Increase in AEA (fold-change)
0.25~50%~1.5
1.25>80%~2.5
2.5>90%~4
5>95%~6
≥10~100%~8-10

Table 4: Effect of this compound on Plasma Fatty Acid Amide Levels (Multiple Dose, Day 10)

Dose (mg/day)AEA (fold-change)OEA (fold-change)PEA (fold-change)SEA (fold-change)
2.5~5~4~3~3
5~7~6~4~4
10~9~8~5~5
20~10~9~6~6

Experimental Protocol: FAAH Activity Assay

A representative protocol for determining FAAH activity in human leukocytes using Activity-Based Protein Profiling (ABPP) is described below.

Objective: To measure the inhibition of FAAH activity by this compound in leukocyte lysates.

Materials:

  • Isolated human leukocytes

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • This compound at various concentrations

  • FAAH activity-based probe (e.g., FP-rhodamine or a biotinylated probe)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner or streptavidin-HRP for western blotting

Procedure:

  • Lysate Preparation:

    • Isolate leukocytes from whole blood using standard methods (e.g., density gradient centrifugation).

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.

  • Competitive ABPP:

    • In separate microcentrifuge tubes, pre-incubate 50 µg of leukocyte lysate protein with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add the FAAH activity-based probe (e.g., 1 µM FP-rhodamine) to each tube and incubate for another 30 minutes at 37°C.

    • Quench the reaction by adding 2x Laemmli sample buffer.

  • Gel Electrophoresis and Imaging:

    • Resolve the proteins by SDS-PAGE.

    • If using a fluorescent probe, scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the fluorophore. The band corresponding to active FAAH will show decreased fluorescence in the presence of the inhibitor.

    • If using a biotinylated probe, transfer the proteins to a PVDF membrane, probe with streptavidin-HRP, and detect using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for FAAH in each lane using densitometry software (e.g., ImageJ).

    • Calculate the percent inhibition of FAAH activity at each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

FAAH Signaling Pathway

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca Ca2+ Influx NAPE_PLD NAPE-PLD Ca->NAPE_PLD Activates DAGL DAGL Ca->DAGL Activates AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes Two_AG 2-AG DAGL->Two_AG Synthesizes FAAH FAAH AEA->FAAH Substrate CB1_R CB1 Receptor AEA->CB1_R Activates (Retrograde) Two_AG->CB1_R Activates (Retrograde) Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine BIA This compound BIA->FAAH Inhibits

Caption: FAAH signaling pathway and the inhibitory action of this compound.

Pharmacokinetic Modeling Workflow

PK_Modeling_Workflow Data_Collection PK Data Collection (Plasma Concentrations vs. Time) NCA Non-Compartmental Analysis (NCA) (Cmax, AUC, t½) Data_Collection->NCA Model_Selection Compartmental Model Selection (e.g., 1- or 2-compartment) Data_Collection->Model_Selection Parameter_Estimation Model Parameter Estimation (Absorption, Distribution, Elimination Rates) Model_Selection->Parameter_Estimation Model_Validation Model Validation (Goodness-of-fit plots, VPC) Parameter_Estimation->Model_Validation Simulation Simulations (Dose regimen optimization) Model_Validation->Simulation

Caption: A typical workflow for pharmacokinetic modeling.

Pharmacodynamic Modeling Approach

PD_Modeling_Approach PK_Data PK Data (Drug Concentration) Link_Model Link Model (Relates Concentration to Effect) PK_Data->Link_Model PD_Data PD Data (FAAH Inhibition, FAA Levels) PK_PD_Model PK/PD Model Development (e.g., Emax or Indirect Response Model) PD_Data->PK_PD_Model Parameter_Estimation Parameter Estimation (Emax, EC50, Kin, Kout) PK_PD_Model->Parameter_Estimation Link_Model->PK_PD_Model Model_Validation Model Validation & Simulation (Predicting PD effects of different doses) Parameter_Estimation->Model_Validation

Caption: An approach for pharmacodynamic modeling of FAAH inhibitors.

References

Detecting the Elusive Target: A Comprehensive Guide to the Analytical Quantification of BIA 10-2474 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical research and development, the ability to accurately quantify investigational drugs in biological tissues is paramount for understanding their pharmacokinetic and toxicodynamic profiles. This is particularly critical for compounds like BIA 10-2474, a fatty acid amide hydrolase (FAAH) inhibitor whose clinical development was halted due to severe neurotoxicity.[1][2] The analytical methods detailed herein provide researchers, scientists, and drug development professionals with a robust framework for the detection and quantification of this compound and its primary metabolite in tissue samples, a crucial step in elucidating its complex biological effects.

Introduction to this compound and its Analytical Challenges

This compound, with the chemical name 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide, is a potent and long-acting inhibitor of FAAH.[1] This enzyme is responsible for the degradation of endocannabinoids, such as anandamide.[1][3] By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, a mechanism that was explored for potential therapeutic benefits in pain, anxiety, and other neurological disorders.[1][4]

The tragic outcome of a Phase I clinical trial underscored the urgent need for sensitive and specific analytical methods to investigate the distribution and accumulation of this compound and its metabolites in various tissues, particularly the brain.[2] The methods presented below are designed to address the challenges associated with extracting and quantifying this small molecule from complex biological matrices.

Quantitative Data Summary

The following tables summarize the hypothetical, yet expected, performance characteristics of the described analytical method for the quantification of this compound and its N-desmethyl metabolite. These values are based on established methodologies for similar analytes in biological tissues.

Table 1: LC-MS/MS Method Parameters

ParameterThis compoundThis compound N-desmethyl MetaboliteInternal Standard (IS)
Precursor Ion (m/z) 301.16287.14307.20
Product Ion (m/z) 121.10107.10121.10
Collision Energy (eV) 252825
Polarity PositivePositivePositive

Table 2: Method Validation Parameters

ParameterThis compoundThis compound N-desmethyl Metabolite
Linearity Range (ng/g) 0.1 - 1000.1 - 100
Correlation Coefficient (r²) >0.995>0.995
Lower Limit of Quantification (LLOQ) (ng/g) 0.10.1
Accuracy at LLOQ (%) 85 - 11585 - 115
Precision at LLOQ (%RSD) < 20< 20
Mean Extraction Recovery (%) 88.585.2
Matrix Effect (%) 95 - 10593 - 107

Experimental Protocols

This section provides detailed protocols for the analysis of this compound in tissue samples, from sample preparation to LC-MS/MS analysis.

Tissue Sample Homogenization

This protocol describes the homogenization of tissue samples to create a uniform matrix for subsequent extraction.

Materials:

  • Tissue sample (e.g., brain, liver)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Bead beater homogenizer with ceramic beads or rotor-stator homogenizer

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Transfer the weighed tissue to a 2 mL microcentrifuge tube containing ceramic beads.

  • Add 500 µL of ice-cold homogenization buffer.

  • Homogenize the tissue using a bead beater for 2 cycles of 30 seconds at 5000 rpm, with a 1-minute interval on ice in between cycles. Alternatively, use a rotor-stator homogenizer until the tissue is completely disrupted.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for the extraction procedure.

Analyte Extraction from Tissue Homogenate

Two common and effective methods for extracting small molecules from tissue homogenates are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN), ice-cold

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution: 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid

Procedure:

  • To 100 µL of tissue homogenate supernatant, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant.

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol

  • Water with 2% formic acid

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

  • Evaporator

  • Reconstitution solution

Procedure:

  • To 100 µL of tissue homogenate supernatant, add 10 µL of the internal standard solution and 400 µL of water with 2% formic acid.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water with 2% formic acid, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the instrumental parameters for the quantification of this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Refer to Table 1 for precursor and product ions.

Visualizing the Process and Pathway

To aid in the understanding of the experimental workflow and the compound's mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenization Supernatant Supernatant Homogenate->Supernatant Centrifugation Extracted Extracted & Reconstituted Sample Supernatant->Extracted LLE or SPE LCMS LC-MS/MS Analysis Extracted->LCMS Data Data Acquisition & Quantification LCMS->Data

Figure 1. Experimental workflow for this compound analysis in tissue.

Signaling_Pathway BIA This compound FAAH FAAH BIA->FAAH Inhibition Degradation Degradation Products FAAH->Degradation Hydrolysis Anandamide Anandamide (and other FAAs) Anandamide->FAAH Substrate CB1R CB1 Receptor Anandamide->CB1R Activation Signaling Downstream Signaling (e.g., pain modulation) CB1R->Signaling

Figure 2. Simplified signaling pathway of FAAH inhibition by this compound.

Conclusion

The provided application notes and protocols offer a comprehensive and robust starting point for the reliable quantification of this compound and its metabolite in tissue samples. Adherence to these detailed methodologies will enable researchers to generate high-quality data, contributing to a deeper understanding of the disposition and potential off-target effects of this and other novel chemical entities. The ability to perform such precise bioanalysis is fundamental to ensuring the safety and efficacy of future drug candidates.

References

Application Notes and Protocols for Investigating Off-Target Serine Hydrolase Activity of BIA 10-2474

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIA 10-2474 is an experimental fatty acid amide hydrolase (FAAH) inhibitor that was developed for the treatment of various conditions, including anxiety and pain.[1] FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide.[2] By inhibiting FAAH, this compound was intended to increase anandamide levels, thereby modulating endocannabinoid signaling. However, a Phase I clinical trial in 2016 was halted due to severe neurological adverse events in participants, including one fatality.[1] Subsequent investigations have suggested that the toxicity of this compound may be attributed to its off-target activity against other serine hydrolases.[3][4]

These application notes provide a summary of the off-target serine hydrolase activity of this compound, detailed protocols for investigating such activity using competitive activity-based protein profiling (ABPP), and visualizations of the relevant biological pathways.

Data Presentation: Off-Target Serine Hydrolase Inhibition by this compound

The following table summarizes the in situ inhibitory potency (IC50) of this compound and its primary metabolite, BIA 10-2639, against the intended target FAAH and several identified off-target serine hydrolases. Data was obtained using competitive activity-based protein profiling in human cell lines. For comparison, data for the more selective FAAH inhibitor, PF-04457845, is also included.

Target HydrolaseThis compound IC50 (µM)BIA 10-2639 IC50 (µM)PF-04457845 IC50 (µM)
FAAH 0.05 - 0.07 > 10 ~0.001 - 0.01
FAAH2> 10> 10> 10
ABHD6~1~1> 10
CES1> 10> 10> 10
CES2~5~5> 10
PNPLA6> 10> 10> 10

Data adapted from van Esbroeck et al., Science (2017).[5] N.D. indicates that no significant inhibition was detected.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Off-Target Identification

This protocol describes a method to identify the off-target serine hydrolase interactome of this compound in a cellular context.

Materials:

  • Human cell line expressing a diverse range of serine hydrolases (e.g., HEK293T, SW620)

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • This compound

  • Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorophosphonate-rhodamine, FP-rhodamine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • DMSO (vehicle control)

Procedure:

  • Cell Culture and Treatment:

    • Culture human cells to ~80-90% confluency in appropriate media.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO vehicle control for a specified duration (e.g., 4 hours) at 37°C.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (proteome).

  • Activity-Based Probe Labeling:

    • Determine the protein concentration of each lysate.

    • To a fixed amount of protein from each sample, add the serine hydrolase ABP (e.g., FP-rhodamine) to a final concentration of ~1 µM.

    • Incubate for 30 minutes at room temperature to allow the probe to label active serine hydrolases.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled serine hydrolases by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the reporter tag.

  • Data Analysis:

    • Active serine hydrolases will appear as fluorescent bands.

    • Inhibition of a specific hydrolase by this compound will result in a decrease in the fluorescence intensity of the corresponding band compared to the vehicle control.

    • Quantify the band intensities to determine the concentration-dependent inhibition and calculate IC50 values.

Visualizations

Signaling Pathways and Off-Target Interactions

The following diagrams illustrate the intended FAAH signaling pathway and the potential disruption caused by off-target inhibition of other serine hydrolases by this compound.

FAAH_Signaling_Pathway cluster_FAAH FAAH Inhibition (Intended Effect) cluster_OffTarget Off-Target Inhibition Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid + Ethanolamine BIA102474_1 This compound BIA102474_1->FAAH Inhibition NeuronalModulation Modulation of Neurotransmission CB1R->NeuronalModulation BIA102474_2 This compound OffTargets Off-Target Serine Hydrolases (FAAH2, ABHD6, CES1/2, PNPLA6, etc.) BIA102474_2->OffTargets Inhibition LipidMetabolism Lipid Metabolism (e.g., 2-AG, Lysophosphatidylcholine) OffTargets->LipidMetabolism Disruption XenobioticMetabolism Xenobiotic/Drug Metabolism OffTargets->XenobioticMetabolism Alteration NeuronalIntegrity Neuronal Membrane Integrity & Axon Maintenance OffTargets->NeuronalIntegrity Impairment Toxicity Potential Neurotoxicity LipidMetabolism->Toxicity XenobioticMetabolism->Toxicity NeuronalIntegrity->Toxicity

Caption: FAAH signaling and this compound off-target effects.

Experimental Workflow for Off-Target Profiling

This diagram outlines the key steps in the competitive activity-based protein profiling (ABPP) workflow used to identify off-target enzyme interactions.

ABPP_Workflow start Start: Cultured Human Cells treatment Treat with this compound (or Vehicle Control) start->treatment lysis Cell Lysis & Proteome Extraction treatment->lysis probing Label with Broad-Spectrum Serine Hydrolase ABP lysis->probing separation Protein Separation (SDS-PAGE) probing->separation detection Fluorescence Gel Scanning separation->detection analysis Data Analysis: Identify Inhibited Hydrolases & Determine IC50 detection->analysis end End: Off-Target Profile analysis->end

Caption: Competitive ABPP workflow for off-target identification.

Discussion and Conclusion

The data and protocols presented here highlight the importance of comprehensive off-target profiling in drug development. This compound, while an effective FAAH inhibitor in situ, exhibits significant cross-reactivity with several other serine hydrolases involved in critical biological processes.[4][6] For instance, inhibition of PNPLA6 (neuropathy target esterase) is associated with neurodegeneration, and interference with carboxylesterases (CES1, CES2) can alter the metabolism of other drugs and endogenous compounds.[7][8] The disruption of lipid metabolism through the inhibition of multiple lipases may have contributed to the severe neurotoxicity observed in the clinical trial.[3][5]

The competitive ABPP workflow provides a powerful tool for identifying such off-target interactions early in the drug discovery process. By comparing the inhibition profile of a lead compound to that of more selective inhibitors, researchers can better assess the potential for off-target-related toxicity. This approach is crucial for the development of safer and more effective therapeutics. It is recommended that this type of off-target screening be a standard component of preclinical safety assessment for any new chemical entity targeting serine hydrolases.

References

Application Notes and Protocols for the Experimental Use of BIA 10-2474 in Non-Human Primates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the key findings and methodologies from preclinical toxicology studies of the fatty acid amide hydrolase (FAAH) inhibitor, BIA 10-2474, in non-human primates. The information is intended to guide researchers in understanding the preclinical safety profile of this compound and in designing future studies for similar molecules.

Introduction

This compound is a long-acting and irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound increases the levels of endogenous cannabinoids, which was investigated for potential therapeutic benefits in conditions such as pain and anxiety. However, a Phase I clinical trial in 2016 resulted in severe neurological adverse events and one fatality. Subsequent investigations have highlighted the importance of understanding the preclinical toxicology, including off-target effects. Preclinical studies in cynomolgus monkeys were conducted to assess the safety and tolerability of this compound. These studies revealed dose-dependent neurological and gastrointestinal effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from repeated-dose oral toxicity studies of this compound in cynomolgus monkeys.

Table 1: Summary of Repeated-Dose Oral Toxicity Studies in Cynomolgus Monkeys

Study DurationDoses Administered (mg/kg/day)Key FindingsNo Observed Adverse Effect Level (NOAEL) (mg/kg/day)
4-Week Study10, 50, 100At 50 and 100 mg/kg/day: tremors, weakness, incoordination, loss of balance, reduced food intake, and axonal dystrophy in the medulla oblongata. Findings were reversible.100[1]
13-Week Study6.25, 37.5, 75At 37.5 and 75 mg/kg/day: similar clinical signs and histological alterations as the 4-week study. Gastrointestinal effects (vomiting, salivation, pasty/liquid feces) from 6.25 mg/kg/day. Findings were reversible.75[1][2][3]

Table 2: Summary of Dose-Limiting Toxicities and Mortalities in Cynomolgus Monkeys

Study TypeDose (mg/kg/day)Observations
Maximum Tolerated Dose (MTD) Studies≥ 125Early sacrifice for ethical reasons due to dose-limiting effects.[1][2]
4-Week Study (Up-titration phase)75 (after 9 administrations)Euthanasia of one female due to bleeding erosion on feet and hands, and tongue ulceration.[1][2]
14-Day Dose Range Finding110One female was euthanized after the third administration at 60 mg/kg, while other animals completed the study up to 110 mg/kg/day for 14 days.[4]

Experimental Protocols

The following protocols are based on the methodologies described in the published preclinical studies of this compound in cynomolgus monkeys.

General Repeated-Dose Oral Toxicity Study Protocol

Objective: To assess the safety and tolerability of repeated oral administration of this compound in cynomolgus monkeys over a period of 4 or 13 weeks, followed by a recovery period.

Animal Model:

  • Species: Cynomolgus monkey (Macaca fascicularis)

  • Sex: Both males and females

  • Housing: Housed in accordance with applicable animal welfare regulations.

Drug Formulation and Administration:

  • Test Article: this compound

  • Route of Administration: Oral gavage[1][2]

  • Vehicle: To be determined based on the physicochemical properties of this compound.

  • Frequency: Once daily

  • Dose Volume: To be determined based on the concentration of the formulation and the weight of the animals.

Experimental Design:

  • Groups: Typically four groups: a vehicle control group and three dose groups (low, mid, and high).

  • Dose Selection: Doses for the 4-week study were 10, 50, and 100 mg/kg/day, and for the 13-week study were 6.25, 37.5, and 75 mg/kg/day.[1][2]

  • Up-titration: A 3-4 week up-titration period was used to allow for acclimatization to the test article before the main study dosing period.[1][2]

  • Recovery Period: A 2-week (for 4-week study) or 4-week (for 13-week study) recovery period was included for a subset of animals to assess the reversibility of any findings.[1][2]

Parameters to be Monitored:

  • Clinical Observations: Daily observations for signs of toxicity, including changes in behavior, appearance, and physiological functions. Specific attention should be paid to neurological signs (tremors, weakness, incoordination, loss of balance) and gastrointestinal effects (vomiting, changes in feces).[1][2][5]

  • Body Weight: Measured at least weekly.

  • Food Consumption: Measured daily or weekly.

  • Ophthalmology: Ophthalmic examinations at baseline and near the end of the study.

  • Electrocardiography (ECG): ECGs recorded at baseline and at specified time points during the study.

  • Clinical Pathology:

    • Hematology: Collection of blood samples for analysis of red blood cells, white blood cells, platelets, and hemoglobin.

    • Clinical Chemistry: Collection of blood samples for analysis of markers of liver and kidney function, electrolytes, and other relevant parameters.

    • Urinalysis: Collection of urine for analysis of physical, chemical, and microscopic properties.

  • Toxicokinetics: Blood samples collected at predetermined time points to determine the plasma concentrations of this compound and its metabolites.

Terminal Procedures:

  • Necropsy: At the end of the treatment or recovery period, animals are euthanized and a full necropsy is performed. All organs and tissues are examined for gross abnormalities.

  • Organ Weights: Selected organs are weighed.

  • Histopathology: A comprehensive set of tissues is collected and preserved for microscopic examination. Particular attention should be paid to the central and peripheral nervous systems, especially the medulla oblongata, where axonal dystrophy was previously observed.[2]

Visualizations

Signaling Pathway of FAAH Inhibition by this compound

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide Anandamide (AEA) CB1_pre CB1 Receptor Anandamide->CB1_pre Binds FAAH FAAH Anandamide->FAAH Degradation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Metabolizes to BIA102474 This compound BIA102474->FAAH Inhibits

Caption: FAAH Inhibition by this compound increases anandamide levels.

Experimental Workflow for a Repeated-Dose Toxicity Study

Toxicity_Workflow arrow arrow start Start acclimatization Acclimatization of Cynomolgus Monkeys start->acclimatization baseline Baseline Data Collection (Body Weight, Clinical Pathology) acclimatization->baseline randomization Randomization into Groups (Control, Low, Mid, High Dose) baseline->randomization uptitration Up-titration Period (3-4 Weeks) randomization->uptitration dosing Main Dosing Period (4 or 13 Weeks) uptitration->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, etc.) dosing->monitoring recovery_period Recovery Period (2 or 4 Weeks) dosing->recovery_period necropsy Terminal Necropsy and Tissue Collection dosing->necropsy End of Dosing monitoring->dosing Daily recovery_period->monitoring recovery_period->necropsy End of Recovery histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis and Reporting histopathology->analysis end End analysis->end Toxicity_Logic cluster_effects Molecular Effects cluster_outcomes Physiological Outcomes BIA This compound Administration FAAH_inhibition On-Target: FAAH Inhibition BIA->FAAH_inhibition Off_target Off-Target: Inhibition of other Serine Hydrolases BIA->Off_target GI_effects Gastrointestinal Effects (Vomiting, Salivation) FAAH_inhibition->GI_effects Likely related to pharmacodynamic effect Neurotoxicity Neurological Toxicity (Tremors, Ataxia, Axonal Dystrophy) Off_target->Neurotoxicity Hypothesized cause

References

Application Notes and Protocols for Preclinical Rodent Studies with BIA 10-2474

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIA 10-2474 is an experimental, long-acting inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, this compound increases the levels of AEA in both the central nervous system and peripheral tissues, which has been explored for potential therapeutic effects in a variety of conditions, including anxiety, pain, and neurodegenerative diseases.[1][3]

However, a Phase I clinical trial with this compound in 2016 resulted in severe adverse events, including one fatality.[1] Subsequent investigations have suggested that off-target effects, in addition to its primary mechanism of FAAH inhibition, may have contributed to its toxicity.[1][4] Therefore, careful dose selection and thorough toxicological evaluation are critical in any preclinical research involving this compound.

These application notes provide a summary of dosages used in preclinical rodent studies and detailed protocols to guide researchers in designing their own experiments.

Data Presentation: Summary of Preclinical Rodent Dosages

The following tables summarize the dosages of this compound used in published preclinical toxicology studies in Wistar rats and CD-1 mice. These studies were conducted to support the clinical trial application for this compound.[5][6]

Table 1: this compound Dosage in Wistar Rat Oral Toxicity Studies [5]

Study DurationDose Levels (mg/kg/day)Key Findings
14-Day Dose Range Finding150, 200, 250At 150 mg/kg and below, all animals survived. Neurological side-effects (abnormal gait, limb dragging) were observed at 150 mg/kg.
4-Week Study30, 90, 150No CNS histopathology was observed, except for slight gliosis in the hippocampus of one female at 150 mg/kg. A No Observed Adverse Effect Level (NOAEL) of 30 mg/kg/day was initially concluded.
13-Week Study10, 30, 90Axonal swelling was present in the medulla oblongata in about half the animals at 90 mg/kg/day.
26-Week Study10, 30, 90Axonal swelling increased to nearly all rats at 90 mg/kg/day. The NOAEL was revised to 10 mg/kg/day based on these findings.

Table 2: this compound Dosage in CD-1 Mouse Oral Toxicity Studies [6]

Study DurationDose Levels (mg/kg/day)Key Findings
Dose Range-FindingUp to 600Doses from 600 mg/kg/day were poorly tolerated with high mortality.
28-Day Study100, 300, 500A third of animals at 500 mg/kg/day died or were euthanized. Histopathology at 300 and 500 mg/kg/day included hepatocellular hypertrophy, nephropathy, and enterocyte vacuolation.
13-Week Study25, 75, 150Increased liver and spleen weights at 75 and 150 mg/kg/day. Dose-dependent increase in sciatic nerve and myofiber degeneration, hepatocellular hypertrophy, nephropathy, and inflammatory loci in the bladder.

Signaling Pathway and Experimental Workflow

FAAH Inhibition Signaling Pathway

This compound's primary mechanism of action is the inhibition of the FAAH enzyme. This leads to an accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2), resulting in various physiological effects.

FAAH_Inhibition_Pathway cluster_pre Normal State cluster_post With this compound Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid BIA This compound FAAH_inhibited FAAH Enzyme (Inhibited) BIA->FAAH_inhibited Inhibition OffTarget Off-Target Effects (e.g., other serine hydrolases) BIA->OffTarget IncreasedAnandamide Increased Anandamide (AEA) CB1_CB2 CB1/CB2 Receptors IncreasedAnandamide->CB1_CB2 Activation PhysiologicalEffects Physiological Effects (e.g., Analgesia, Anxiolysis) CB1_CB2->PhysiologicalEffects

Caption: FAAH inhibition by this compound leads to increased anandamide levels.

General Experimental Workflow for Preclinical Rodent Studies

The following diagram outlines a typical workflow for conducting preclinical studies with this compound in rodents.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis AnimalAcclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Treatment Groups AnimalAcclimatization->Randomization DosePrep Dose Formulation Preparation (e.g., this compound in vehicle) Randomization->DosePrep Dosing Oral Gavage Administration (Daily for specified duration) DosePrep->Dosing ClinicalObs Clinical Observations (Daily) Dosing->ClinicalObs BodyWeight Body Weight Measurement (e.g., Weekly) Dosing->BodyWeight BloodSampling Blood Sampling (For PK/PD analysis) Dosing->BloodSampling Euthanasia Euthanasia & Necropsy ClinicalObs->Euthanasia BodyWeight->Euthanasia BloodSampling->Euthanasia Histopathology Histopathology of Key Organs Euthanasia->Histopathology DataAnalysis Data Analysis & Interpretation Histopathology->DataAnalysis

Caption: A typical experimental workflow for in vivo rodent studies.

Experimental Protocols

The following protocols are generalized based on the available literature for preclinical toxicology studies of this compound and standard practices for rodent research.

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle: 0.2% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile saline

  • Sterile conical tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the 0.2% HPMC vehicle by dissolving the appropriate amount of HPMC in sterile saline.

  • Gradually add the this compound powder to the vehicle in a sterile conical tube.

  • Vortex the mixture thoroughly until a homogenous suspension is achieved.

  • Prepare fresh daily before administration to ensure stability.

Protocol 2: Oral Gavage Administration in Rodents

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently restrain the rodent. For mice, this can be done by scruffing the neck and back. For rats, a towel may be used to gently wrap the animal.

    • Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Dose Calculation and Administration:

    • Weigh the animal immediately before dosing to ensure accurate dose calculation.

    • The volume to be administered should be calculated based on the animal's body weight and the concentration of the this compound formulation. A typical dosing volume is 5-10 mL/kg.

    • Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the dose.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for a few minutes immediately after dosing for any signs of distress, such as labored breathing or regurgitation.

    • Return the animal to its home cage.

Protocol 3: Monitoring and Endpoint Collection

Procedure:

  • Clinical Observations:

    • Conduct daily observations of all animals to assess their general health and to look for any signs of toxicity. This should include observations of their posture, activity level, gait, and any abnormal behaviors.

  • Body Weight:

    • Measure and record the body weight of each animal at least once a week to monitor for any significant changes.

  • Blood Sampling (for Pharmacokinetics/Pharmacodynamics):

    • At predetermined time points, collect blood samples via appropriate methods (e.g., tail vein, submandibular vein).

    • Process the blood to obtain plasma or serum and store at -80°C until analysis for this compound concentrations and/or biomarker levels (e.g., anandamide).

  • Necropsy and Histopathology:

    • At the end of the study, euthanize the animals using an approved method.

    • Perform a gross necropsy and collect key organs and tissues (e.g., brain, liver, kidneys, spleen, heart, and any tissues with visible abnormalities).

    • Fix the collected tissues in 10% neutral buffered formalin for histopathological examination.

Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals, and with an approved protocol from the Institutional Animal Care and Use Committee (IACUC). The dosages and study designs should be carefully considered based on the specific research questions and in light of the known toxicity of this compound.

References

Application Notes: BIA 10-2474 and its Implications for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Warning: BIA 10-2474 is a failed experimental drug and is not safe for use in any research application involving living organisms. It caused severe neurotoxicity, permanent neurological damage, and death in a Phase I clinical trial.[1][2][3][4] These application notes are provided for informational purposes only, summarizing the compound's properties and the methods used to investigate its toxicity. They are intended to serve as a cautionary case study for researchers in neuropharmacology and drug development, not as a protocol for its use.

Introduction

This compound is a long-acting, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][5] By inhibiting FAAH, this compound was designed to increase the endogenous levels of anandamide, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2).[3][6] This mechanism was proposed for the treatment of various conditions, including chronic pain, anxiety, and Parkinson's disease.[3]

However, a tragic Phase I clinical trial in 2016 resulted in the death of one volunteer and severe neurological injury in four others, leading to the immediate termination of its development.[1][2][7] Subsequent investigations revealed that the severe adverse events were likely due to off-target effects rather than the intended FAAH inhibition, as other FAAH inhibitors have not shown similar toxicity.[2][4][8] Research now focuses on understanding the specific off-target interactions that led to the catastrophic neurotoxicity.

Mechanism of Action (Intended)

The primary intended mechanism of this compound was the inhibition of FAAH. FAAH inhibition leads to an accumulation of anandamide and other N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). These signaling lipids have known anti-inflammatory and analgesic properties.[9] Specifically, increased anandamide levels enhance signaling through cannabinoid receptors, which can modulate neurotransmission and neuroinflammatory processes.[10] Inhibition of FAAH has been shown to decrease pro-inflammatory cytokines and increase anti-inflammatory cytokines in some contexts.[10]

FAAH_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide (AEA) Anandamide (AEA) FAAH FAAH Anandamide (AEA)->FAAH Degraded by CB1 Receptor CB1 Receptor Anandamide (AEA)->CB1 Receptor Activates Arachidonic Acid Arachidonic Acid FAAH->Arachidonic Acid Produces This compound This compound This compound->FAAH Inhibits Neurotransmission Modulation Neurotransmission Modulation CB1 Receptor->Neurotransmission Modulation Leads to

Caption: Intended signaling pathway of this compound via FAAH inhibition.

Off-Target Toxicity and Neuroinflammation

The severe neurotoxicity observed in the clinical trial was not predicted by preclinical studies in four different animal species (mice, rats, dogs, and monkeys).[6][11] Post-trial investigations using advanced proteomic techniques revealed that at the high doses administered, this compound loses its specificity and inhibits several other serine hydrolases.[2][12] This promiscuous activity is believed to be the root cause of the toxicity.

Activity-based protein profiling (ABPP) identified several off-target lipases that were irreversibly inhibited by this compound but not by other, safer FAAH inhibitors.[2] These off-targets are involved in lipid metabolism within neurons.[13] Disruption of these lipid networks is hypothesized to have caused metabolic dysregulation, leading to the observed brain microhemorrhages and neuronal damage.[1][2] While not fully elucidated, such a severe insult to the central nervous system would invariably trigger a significant neuroinflammatory response.

Off_Target_Toxicity cluster_targets Enzyme Targets High-Dose this compound High-Dose this compound FAAH FAAH (On-Target) High-Dose this compound->FAAH Inhibits Off-Target Lipases Off-Target Serine Hydrolases (e.g., PNPLA6) High-Dose this compound->Off-Target Lipases Inhibits Lipid Metabolism Lipid Metabolism Off-Target Lipases->Lipid Metabolism Regulates Neuronal Damage Neuronal Damage Lipid Metabolism->Neuronal Damage Dysregulation Leads to Neuroinflammation Neuroinflammation Neuronal Damage->Neuroinflammation Triggers Brain Microhemorrhage Brain Microhemorrhage Neuronal Damage->Brain Microhemorrhage

Caption: Proposed off-target mechanism of this compound-induced neurotoxicity.

Data Presentation

Table 1: Preclinical Toxicology Data (No Observed Adverse Effect Level - NOAEL)

This table summarizes the highest doses tested in preclinical animal models that did not produce significant toxic effects. Note the discrepancy between these levels and the dose at which toxicity was observed in humans.

SpeciesStudy DurationRoute of AdministrationNOAELReference(s)
RatFertilityOral50 mg/kg/day[14]
RatPregnancyOral25 mg/kg/day (maternal)[14]
RabbitPregnancyOral75 mg/kg/day (developmental)[14]
Cynomolgus Monkey4 WeeksOral Gavage100 mg/kg/day[15]
Cynomolgus Monkey13 WeeksOral Gavage75 mg/kg/day[15]
Table 2: Human Clinical Trial Dosing and Outcomes

This table outlines the dosing cohorts in the Phase I trial and highlights the cohort where severe adverse events (SAEs) occurred.

Study PhaseDoseDosing RegimenNumber of VolunteersOutcomeReference(s)
Single Ascending Dose (SAD)0.25 - 100 mgSingle Dose84 (across all SAD cohorts)Well tolerated[1][7][16]
Multiple Ascending Dose (MAD)2.5 mgOnce daily for 10 days6Well tolerated[7][16]
Multiple Ascending Dose (MAD)5.0 mgOnce daily for 10 days6Well tolerated[7][16]
Multiple Ascending Dose (MAD)10 mgOnce daily for 10 days6Well tolerated[7][16]
Multiple Ascending Dose (MAD)20 mgOnce daily for 10 days6Well tolerated[3][7][16]
Multiple Ascending Dose (MAD) 50 mg Once daily for 10 days 6 5 SAEs, 1 death [1][7][16]

Experimental Protocols

The key methodology used to uncover the toxicity mechanism of this compound was Activity-Based Protein Profiling (ABPP) . This protocol is not for applying this compound, but for identifying its protein targets in a complex proteome.

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Targets

Objective: To identify the on- and off-target proteins of this compound within the human serine hydrolase family.

Materials:

  • Human cell lines (e.g., cortical neurons) or tissue proteomes.[2]

  • This compound and a control compound (e.g., a selective FAAH inhibitor like PF-04457845).[2]

  • Fluorophosphonate-rhodamine (FP-rhodamine) or similar broad-spectrum serine hydrolase activity-based probe.

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100).

  • SDS-PAGE gels and associated electrophoresis equipment.

  • In-gel fluorescence scanner.

  • Mass spectrometry equipment for protein identification.

Methodology:

  • Proteome Preparation: Harvest human cells and lyse them in cold lysis buffer to extract the proteome. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Inhibition:

    • Aliquot the proteome into several tubes.

    • Treat the samples with increasing concentrations of this compound (or the control compound) for a set time (e.g., 30 minutes at 37°C) to allow for covalent binding to target enzymes. Include a vehicle-only control (e.g., DMSO).

  • Probe Labeling: Add the FP-rhodamine probe to all samples and incubate for a set time (e.g., 30 minutes at room temperature). The probe will covalently bind to the active site of serine hydrolases that have not been inhibited by this compound.

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding SDS-loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Visualization and Quantitation:

    • Scan the gel using a fluorescence scanner to visualize the labeled proteins.

    • Proteins that are inhibited by this compound will show a dose-dependent decrease in fluorescence signal compared to the vehicle control.

  • Target Identification (Mass Spectrometry):

    • Excise the protein bands that show dose-dependent signal reduction.

    • Perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the specific proteins that were targeted by this compound.

ABPP_Workflow cluster_prep Sample Preparation cluster_label Labeling & Separation cluster_analysis Analysis p1 1. Extract Proteome from Human Cells p2 2. Incubate with This compound (or Vehicle) p1->p2 p3 3. Add FP-Rhodamine Probe (Labels active enzymes) p2->p3 p4 4. Separate Proteins by SDS-PAGE p3->p4 p5 5. In-Gel Fluorescence Scan (Identify inhibited proteins) p4->p5 p6 6. Excised Bands for Mass Spectrometry p5->p6 p7 7. Identify Off-Target Proteins p6->p7

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

References

Troubleshooting & Optimization

BIA 10-2474 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of the fatty acid amide hydrolase (FAAH) inhibitor, BIA 10-2474. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

I. Solubility and Formulation

Proper dissolution and formulation of this compound are critical for accurate and reproducible experimental results. This section provides guidance on solvent selection and preparation of stock and working solutions.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents are summarized below. It is important to note that using fresh, anhydrous solvents is recommended to achieve optimal solubility.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO4 mg/mL[1]~13.3 mMMoisture-absorbing DMSO can reduce solubility; use fresh, anhydrous DMSO.[1]
Ethanol2 mg/mL[1]~6.6 mM---
WaterInsoluble[1]------
Experimental Protocols: Solution Preparation

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder (Molar Mass: 300.36 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Accurately weigh out 3.0 mg of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) and sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation

For in vivo studies in rodents, this compound has been administered as a suspension.

  • Materials:

    • This compound powder

    • 5% Tween 80 in saline[2]

    • Homogenizer or sonicator

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare a 5% Tween 80 solution in sterile saline.

    • Gradually add the this compound powder to the vehicle while vortexing or stirring.

    • Use a homogenizer or sonicator to create a uniform suspension. Ensure the suspension is well-mixed before each administration.

Troubleshooting Solubility Issues

Q1: My this compound is not fully dissolving in DMSO.

  • A1: Ensure you are using fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[1] You can also try gently warming the solution to 37°C or using an ultrasonic bath to aid dissolution.[3]

Q2: I am observing precipitation of this compound in my cell culture medium.

  • A2: This is likely due to the low aqueous solubility of this compound. When preparing working solutions in aqueous buffers or media, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤0.1%) to avoid precipitation. It is advisable to add the this compound stock solution to the final volume of media and mix immediately and thoroughly.

II. Stability and Storage

Understanding the stability of this compound is crucial for maintaining its integrity and ensuring the validity of experimental data.

Storage Recommendations
FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
In Solvent (e.g., DMSO)-80°CUp to 1 year[1]
In Solvent (e.g., DMSO)-20°CUp to 1 month[1]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Troubleshooting Stability Issues

Q3: I am seeing a decrease in the activity of my this compound over time.

  • A3: This could be due to improper storage or handling. Ensure that stock solutions are stored at the recommended temperatures and are protected from light. Avoid repeated freeze-thaw cycles by preparing and using aliquots. If you suspect degradation, it is best to prepare a fresh stock solution from powder.

III. Experimental Considerations and Troubleshooting

The unique properties of this compound, including its off-target effects, necessitate careful experimental design and interpretation of results.

FAAH Signaling Pathway

This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the levels of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) and other targets.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1_R CB1 Receptor AEA->CB1_R Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid BIA This compound BIA->FAAH Inhibits Signaling Downstream Signaling (e.g., Inhibition of neurotransmitter release) CB1_R->Signaling

FAAH signaling pathway and the inhibitory action of this compound.
Off-Target Effects

A critical consideration when working with this compound is its potential for off-target activity, which is believed to have contributed to the severe adverse events observed in the clinical trial.[4] Studies have shown that this compound can inhibit other serine hydrolases, including:

  • α/β-hydrolase domain-containing protein 6 (ABHD6)

  • Carboxylesterase 2 (CES2)

  • Patatin-like phospholipase domain-containing protein 6 (PNPLA6) [5]

This promiscuity can lead to alterations in lipid metabolism independent of FAAH inhibition.[6]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Working Prepare Working Solution (Dilute stock in assay buffer/medium) Prep_Stock->Prep_Working Incubation Incubate with Cells/Tissue Prep_Working->Incubation Assay Perform Assay (e.g., FAAH activity, cell viability) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze Results Data_Collection->Data_Analysis Interpretation Interpret Findings (Consider off-target effects) Data_Analysis->Interpretation

A general experimental workflow for using this compound.
Troubleshooting Experimental Results

Q4: I am observing unexpected or inconsistent results in my cell-based assay.

  • A4:

    • Check for Off-Target Effects: The observed phenotype may not be solely due to FAAH inhibition. Consider if the known off-targets of this compound (ABHD6, CES2, PNPLA6) could be influencing your results.[5] It may be beneficial to use a more selective FAAH inhibitor as a control.

    • Concentration-Dependent Effects: The off-target activity of this compound may be more pronounced at higher concentrations. Perform a dose-response curve to determine the optimal concentration for FAAH inhibition with minimal off-target effects in your system.

    • Solubility and Stability: Re-verify the proper dissolution and stability of your this compound solutions. Precipitation in the culture medium can lead to inconsistent effective concentrations.

Q5: My in vivo results are not what I expected based on in vitro data.

  • A5:

    • Pharmacokinetics: The pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion, can differ between in vitro and in vivo models. Ensure your dosing regimen is appropriate for achieving the desired target engagement in the tissue of interest.

    • Metabolism: Consider the potential role of this compound metabolites, which may have their own biological activities, including off-target effects.

    • Animal Model: The expression and activity of FAAH and off-target enzymes can vary between species, potentially leading to different pharmacological responses.

IV. Frequently Asked Questions (FAQs)

Q6: What is the mechanism of action of this compound?

  • A6: this compound is a long-acting inhibitor of fatty acid amide hydrolase (FAAH).[7] By blocking FAAH, it prevents the breakdown of the endocannabinoid anandamide, leading to increased anandamide levels and enhanced activation of cannabinoid receptors.

Q7: Why was the clinical trial for this compound halted?

  • A7: The Phase I clinical trial was halted due to serious adverse events in participants who received higher doses of the drug, including one fatality. The toxicity is believed to be related to off-target effects of this compound, leading to neurological damage.[4]

Q8: Is this compound a reversible or irreversible inhibitor?

  • A8: While initially described by the manufacturer as a reversible inhibitor, subsequent investigations have suggested that this compound acts as an irreversible inhibitor of FAAH.[8]

Q9: Where can I find more detailed safety and handling information?

  • A9: Always refer to the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and handling guidelines. It is also advisable to review the primary literature concerning the preclinical and clinical studies of this compound to fully understand its pharmacological and toxicological profile.

logical_relationship BIA This compound FAAH_inhibition FAAH Inhibition BIA->FAAH_inhibition Off_target Off-Target Inhibition (ABHD6, CES2, PNPLA6) BIA->Off_target Anandamide Increased Anandamide FAAH_inhibition->Anandamide Lipid_dysregulation Lipid Metabolism Dysregulation Off_target->Lipid_dysregulation Adverse_effects Adverse Effects (Neurotoxicity) Off_target->Adverse_effects Therapeutic_effect Potential Therapeutic Effects (e.g., Analgesia) Anandamide->Therapeutic_effect Lipid_dysregulation->Adverse_effects

Logical relationship between this compound's actions and outcomes.

References

BIA 10-2474 Toxicology Data: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, BIA 10-2474. The information is compiled from preclinical and clinical studies to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its intended mechanism of action?

A: this compound is an experimental, long-acting inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] The primary role of FAAH is to break down endocannabinoids, such as anandamide.[2][3][4] By inhibiting FAAH, this compound was designed to increase the levels of anandamide in the central nervous system and peripheral tissues.[1][5] This mechanism was being investigated for its therapeutic potential in treating conditions like anxiety, chronic pain, and Parkinson's disease.[1]

Q2: What were the critical outcomes of the Phase I clinical trial?

A: The Phase I trial was terminated after severe adverse events occurred in the highest-dose cohort.[6] While single doses up to 100 mg and multiple daily doses up to 20 mg for 10 days were well tolerated, the cohort receiving 50 mg daily experienced a catastrophic outcome.[6] In this group, five of the six participants experienced severe central nervous system (CNS) adverse events after 5-6 days of administration, which included hemorrhagic and necrotic brain lesions, leading to the death of one volunteer.[5][6][7]

Q3: Was the severe neurotoxicity observed in humans predicted by preclinical animal studies?

A: No, the severe neurotoxicity was not predicted by the extensive preclinical toxicology program.[7][8] Studies were conducted in four species (mouse, rat, dog, and monkey) and did not show significant neurotoxicity.[1][7] While some minor CNS effects like weakness and ataxia were seen at high doses in rodents, and lung lesions were found in dogs at the highest dose, these findings were not considered indicative of the severe brain damage that occurred in humans.[1][9][10]

Q4: What is the suspected mechanism of this compound toxicity?

A: The exact mechanism remains unproven, but it is widely believed to be an "off-target" effect, unrelated to FAAH inhibition.[8] Several other FAAH inhibitors have been tested in humans without causing similar adverse events.[11][12] The two leading hypotheses are:

  • Inhibition of other serine hydrolases : this compound was found to be less selective than other FAAH inhibitors and interacts with several other lipases and hydrolases (e.g., ABHD6, CES1, PNPLA6).[13][14] This broad inhibition may have disrupted lipid metabolism and cellular networks within the brain, leading to neurotoxicity.[13]

  • Toxicity of a metabolite : It has been theorized that the imidazole-pyridine leaving group from the this compound molecule could produce a harmful isocyanate, which could then bind to various proteins in the brain and cause cell death.[1]

Quantitative Toxicology Data

Table 1: Preclinical Repeated-Dose Toxicology Summary
SpeciesStudy DurationRouteNo Observed Adverse Effect Level (NOAEL)Key Adverse Findings at Higher Doses
Rat13-week & 26-weekOral10 mg/kg/day[1]CNS effects (weakness, decreased activity, ataxia).[9]
Mouse13-weekOralNot specifiedCNS effects (weakness, decreased activity, ataxia).[9]
Dog13-weekOralNot specifiedLung lesions in two animals at the highest dose group; salivation and vomiting.[1][9]
Monkey13-weekOral75 mg/kg/day[1]Insignificant alterations in the mesencephalon.[8][10] Several deaths/euthanasias were reported by the French regulatory agency (ANSM) but were not in the trial protocol.[1]
Table 2: Human Phase I Clinical Trial Dosing and Outcomes
Study PhaseDose AdministeredNumber of ParticipantsOutcome
Single Ascending Dose (SAD)0.25 mg to 100 mg84 (across all SAD cohorts)Well tolerated with no serious adverse events reported.[1][6]
Multiple Ascending Dose (MAD)2.5 mg, 5 mg, 10 mg, 20 mg (once daily for 10 days)6 active + 2 placebo per cohortWell tolerated.[6]
Multiple Ascending Dose (MAD)50 mg (once daily for 10 days)6 active + 2 placeboTrial Terminated. Severe CNS adverse events in 5 of 6 volunteers receiving the drug, resulting in 1 death and 4 hospitalizations.[6]

Experimental Protocols & Methodologies

Preclinical Safety and Toxicology Studies

A comprehensive regulatory toxicology program was performed to support the clinical trial application. This included:

  • Safety Pharmacology : Studies were conducted in rats and dogs to assess effects on vital functions.[1]

  • Repeated-Dose Toxicity : Studies were performed in mice, rats, dogs, and non-human primates.[1][8]

    • Species : Mouse, Rat (Sprague-Dawley), Dog (Beagle), Monkey (Cynomolgus).

    • Duration : Included 13-week sub-chronic studies and a 26-week chronic study in rats.[1]

    • Administration : Oral (PO).

    • Endpoints : Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Phase I First-in-Human Clinical Trial (NCT02269511)
  • Design : A double-blind, randomized, placebo-controlled, single- and multiple-ascending dose study.[6]

  • Participants : 116 healthy male and female volunteers were recruited into the study before its termination.[1][6]

  • Single Ascending Dose (SAD) Phase : Volunteers received a single oral dose of this compound (from 0.25 mg to 100 mg) or a placebo.[6]

  • Multiple Ascending Dose (MAD) Phase : Cohorts of 8 volunteers (6 active, 2 placebo) received daily oral doses of this compound (2.5, 5, 10, 20, or 50 mg) for 10 consecutive days.[1][6]

  • Primary Outcome Measures : Evaluation of safety and tolerability through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.[6]

  • Secondary Outcome Measures :

    • Pharmacokinetics (PK) : Plasma concentrations of this compound were measured to determine parameters like AUC (Area Under the Curve) and terminal half-life (t½).[6]

    • Pharmacodynamics (PD) : Assessed through plasma concentrations of anandamide and other fatty acid amides, and measurement of leukocyte FAAH activity.[6]

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity or neurotoxicity observed in an in vitro or in vivo model.

This observation is consistent with the known toxic profile of this compound at higher, repeated concentrations. The severe adverse events in humans were characterized by neuronal cell death and microhemorrhages.[5][8]

  • Troubleshooting Steps:

    • Review Concentration : The toxicity in humans was dose-dependent and appeared after repeated administration of a high dose (50 mg).[6] Verify if your experimental concentration or cumulative exposure could be in a range that induces off-target effects.

    • Use Control Compounds : Compare the effects of this compound with other FAAH inhibitors that have a cleaner safety profile (e.g., Pfizer's PF-04457845).[11] This will help distinguish between general FAAH inhibition effects and compound-specific toxicity.

    • Assess Off-Target Activity : If possible, use activity-based protein profiling (ABPP) or similar proteomic techniques to assess whether other serine hydrolases in your model are being inhibited.[13][14] This could confirm if the toxicity you observe is linked to the same off-target profile suspected in the clinical case.

    • Analyze for Metabolites : The toxicity may be caused by a metabolite rather than the parent compound.[1] Consider analytical methods (e.g., LC-MS/MS) to detect the presence of the imidazole-pyridine leaving group or other metabolic byproducts in your system.

Issue 2: Inconsistent or lower-than-expected FAAH inhibition and/or anandamide elevation.

  • Troubleshooting Steps:

    • Confirm Compound Potency : this compound was shown to be a potent FAAH inhibitor in vivo in mice (ED50 of 13.5 µg/kg in the brain) but was reportedly less potent in vitro against human FAAH than some other inhibitors.[8][14] Confirm the IC50 or ED50 in your specific assay or model system.

    • Check Compound Integrity : Ensure the compound has been stored correctly and has not degraded. Use analytical chemistry to confirm the purity and concentration of your stock solution.

    • Optimize Dosing and Timing : The drug has a terminal half-life of 8-10 hours in humans after 10 days of dosing.[6] Ensure your measurement timepoint is appropriate for the pharmacokinetics in your model. For in vivo studies, complete FAAH inhibition in mouse brain was achieved at doses of 0.1 mg/kg.[8]

    • Validate Analytical Methods : Ensure that the methods used to measure FAAH activity or quantify fatty acid amide levels are validated, sensitive, and specific for your sample matrix.

Visualized Pathways and Workflows

BIA_10_2474_Toxicity_Pathway cluster_intended Intended Mechanism (On-Target) cluster_off_target Suspected Toxicity Mechanism (Off-Target) BIA This compound FAAH FAAH Enzyme BIA->FAAH Inhibits Anandamide Anandamide Levels FAAH->Anandamide Degrades Therapeutic Therapeutic Effect (Pain/Anxiety Relief) Anandamide->Therapeutic Leads to BIA_high High-Dose this compound Off_Targets Off-Target Serine Hydrolases (CES1, PNPLA6, etc.) BIA_high->Off_Targets Inhibits Metabolite Toxic Metabolite (e.g., Isocyanate) BIA_high->Metabolite Forms Lipid Disrupted Lipid Metabolism Off_Targets->Lipid Leads to Protein Protein Adduct Formation Metabolite->Protein Neurotoxicity Neurotoxicity (Cell Death, Microhemorrhage) Lipid->Neurotoxicity Protein->Neurotoxicity

Caption: Suspected toxicity pathways of this compound.

Clinical_Trial_Workflow cluster_trial Phase I MAD Workflow (50 mg Cohort) Start Recruitment & Screening of Healthy Volunteers Random Randomization (6 Active Drug, 2 Placebo) Start->Random Dosing Daily Oral Dosing (50 mg this compound or Placebo) Random->Dosing Monitoring Continuous Safety & PK/PD Monitoring Dosing->Monitoring Monitoring->Dosing Days 1-4 SAE Day 5-6: Onset of Severe Adverse Events (SAEs) in 5 Participants Monitoring->SAE Stop Immediate Trial Termination SAE->Stop Outcome Hospitalization of 5 Participants 1 Fatality Stop->Outcome

Caption: Workflow of the fatal 50 mg MAD cohort in the Phase I trial.

References

Technical Support Center: Mitigating BIA 10-2474 Off-Target Binding in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, BIA 10-2474. The content directly addresses specific issues related to its off-target binding that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an experimental, long-acting inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[1][2] By inhibiting FAAH, this compound was developed to increase endocannabinoid levels, with potential therapeutic applications in pain, anxiety, and other neurological disorders.[1][3]

Q2: What are the known off-target effects of this compound that can affect my assay results?

The severe adverse events observed in the Phase I clinical trial of this compound have been attributed to its off-target activities.[3][4] It has been shown to inhibit a range of other serine hydrolases and lipases, leading to disruptions in lipid metabolism.[2][4] Key off-targets identified include, but are not limited to, FAAH2, ABHD6, ABHD11, CES1, CES2, CES3, LIPE, and PNPLA6.[4][5] These unintended interactions can lead to confounding results in cellular and in vivo assays.

Q3: How can I determine if this compound is exhibiting off-target effects in my specific assay?

Observing cellular changes or toxicity at concentrations of this compound that are significantly higher than what is required for complete FAAH inhibition may indicate off-target effects.[6] A recommended approach is to perform a comparative analysis with a more selective FAAH inhibitor, such as PF-04457845, which has shown a much cleaner off-target profile.[2][5] If an observed effect is present with this compound but absent or significantly reduced with a highly selective FAAH inhibitor, it is likely due to off-target binding.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause: Off-target binding of this compound may be affecting cellular pathways unrelated to FAAH inhibition, leading to unexpected phenotypes or toxicity.

Troubleshooting Steps:

  • Concentration-Response Analysis: Perform a detailed concentration-response curve for this compound in your assay. Compare the effective concentration in your assay with the known IC50 for FAAH. A large discrepancy may suggest off-target effects.

  • Use a Selective Control Compound: Repeat the experiment with a highly selective FAAH inhibitor, such as PF-04457845.[2] This will help differentiate between effects caused by FAAH inhibition and those resulting from off-target interactions.

  • Activity-Based Protein Profiling (ABPP): If resources permit, utilize ABPP to identify the full spectrum of serine hydrolase targets of this compound in your specific cell line or tissue lysate.[2][4] This can provide direct evidence of off-target engagement.

Issue 2: Difficulty replicating in vivo results or observing unexpected toxicity.

Possible Cause: The complex in vivo environment can lead to the accumulation of this compound or its metabolites, exacerbating off-target effects that may not be apparent in vitro. The tragic outcome of the clinical trial underscores this possibility.[3]

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If not already done, characterize the PK/PD relationship of this compound in your animal model. Non-linear pharmacokinetics were observed at higher doses in humans, suggesting saturation of elimination pathways.[1]

  • Lipidomic Analysis: Given that many of the off-targets of this compound are lipases, performing lipidomic analysis on tissues of interest can reveal disruptions in lipid networks that may be contributing to the observed phenotype.[2][4]

  • Comparative Studies with Selective Inhibitors: As with in vitro studies, comparing the in vivo effects of this compound with a cleaner FAAH inhibitor is a valuable strategy to isolate on-target versus off-target effects.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary target (FAAH) and some of its known off-targets. For comparison, data for the more selective FAAH inhibitor, PF-04457845, is also included where available.

TargetThis compound IC50 (in situ)PF-04457845 IC50 (in situ)Reference
FAAH~1 µM~7 nM[2]
ABHD6~2 µM> 100 µM[5]
CES1~5 µM> 100 µM[5]
CES2~16 µM> 100 µM[7]
PNPLA6~11 µM> 100 µM[7]

Note: IC50 values can vary depending on the assay conditions and cell type used.

Key Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol provides a general workflow for identifying serine hydrolase off-targets of this compound in a cellular lysate.

  • Lysate Preparation: Prepare a proteome lysate from the cells or tissue of interest.

  • Inhibitor Incubation: Aliquot the lysate and incubate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each sample and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • SDS-PAGE and Imaging: Quench the labeling reaction with a reducing sample buffer. Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using a fluorescence scanner.

  • Analysis: A decrease in the fluorescence intensity of a protein band in the this compound-treated samples compared to the vehicle control indicates that this compound has inhibited the activity of that enzyme. The inhibited protein bands can be excised and identified by mass spectrometry.

Visualizations

cluster_0 This compound Signaling & Off-Target Effects cluster_1 Off-Targets This compound This compound FAAH FAAH This compound->FAAH Inhibition Other_Lipases Other Lipases (ABHD6, PNPLA6, etc.) This compound->Other_Lipases Inhibition Anandamide Anandamide FAAH->Anandamide Degradation CB1R CB1R Anandamide->CB1R Activation Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) CB1R->Therapeutic_Effects Lipid_Metabolism Lipid Metabolism Other_Lipases->Lipid_Metabolism Dysregulation Toxicity Neurotoxicity Lipid_Metabolism->Toxicity

Caption: Proposed mechanism of this compound on-target and off-target pathways.

cluster_workflow Troubleshooting Workflow for Unexpected Assay Results start Unexpected Results with this compound dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare Assay EC50 to FAAH IC50 dose_response->compare_ic50 selective_inhibitor Test Selective FAAH Inhibitor (e.g., PF-04457845) compare_ic50->selective_inhibitor Discrepancy Observed on_target Effect is Likely On-Target (FAAH-mediated) compare_ic50->on_target No Discrepancy effect_present Is Effect Still Present? selective_inhibitor->effect_present effect_present->on_target Yes off_target Effect is Likely Off-Target effect_present->off_target No abpp Consider ABPP for Target ID off_target->abpp

Caption: Decision-making workflow for troubleshooting this compound assay results.

References

troubleshooting BIA 10-2474-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, BIA 10-2474. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental, long-acting, and irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[3] By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, which are involved in pain, inflammation, and neurological processes.[1][3]

Q2: What is the known cause of this compound-induced cytotoxicity?

The severe cytotoxicity observed with this compound, most notably in a tragic Phase I clinical trial, is not believed to be a direct result of FAAH inhibition.[4][5] Evidence strongly suggests that the toxicity stems from off-target effects, where this compound and its metabolites covalently bind to and inhibit other serine hydrolases and enzymes.[2][4][6] This off-target activity disrupts cellular lipid metabolism and other critical pathways, leading to cellular stress and death, particularly in the nervous system.[4][6]

Q3: What are the known off-targets of this compound?

Activity-based protein profiling (ABPP) has identified several off-target enzymes for this compound. These include, but are not limited to:

  • Carboxylesterases (CES1, CES2)

  • Alpha/beta-hydrolase domain-containing 6 (ABHD6)

  • Patatin-like phospholipase domain-containing 6 (PNPLA6)

  • FAAH-2

  • Other lipases involved in lipid metabolism[2][6]

The inhibition of these off-targets is thought to contribute significantly to the compound's toxic profile.

Q4: Are there safer alternatives to this compound for in vitro FAAH inhibition studies?

Yes, several other FAAH inhibitors with better selectivity and safety profiles have been developed and characterized. A notable example is PF-04457845 , which has been shown to be a highly selective and potent FAAH inhibitor with a much cleaner off-target profile compared to this compound.[4][7][8] Other FAAH inhibitors that have been used in research include URB597 and JNJ-42165279.[9] For most experimental purposes, using a more selective inhibitor is highly recommended to avoid confounding results from off-target effects.

II. Troubleshooting Guide

My cells are showing signs of cytotoxicity after treatment with this compound. What should I do?

If you observe unexpected cell death or morphological changes in your cell cultures following treatment with this compound, it is crucial to systematically troubleshoot the experiment. The following guide provides a step-by-step approach to identifying the potential cause and finding a solution.

Step 1: Observe and Document Cellular Changes
  • Question: What are the typical signs of this compound-induced cytotoxicity in cell culture?

  • Answer: While specific morphological changes can be cell-type dependent, general indicators of cytotoxicity to watch for include:

    • Rounding and Detachment: Adherent cells may lose their normal morphology, become rounded, and detach from the culture surface.

    • Membrane Blebbing: The cell membrane may show protrusions or "blebs," which are characteristic of apoptosis.

    • Cell Shrinkage: A decrease in cell size can be an early sign of apoptosis.

    • Increased Debris in Culture Medium: The presence of floating dead cells and cellular debris is a clear indicator of cytotoxicity.

    • Vacuolization: The appearance of vacuoles in the cytoplasm can indicate cellular stress.

It is important to carefully document these observations with microscopy images and notes on the time course of these changes.

Step 2: Verify Experimental Parameters
  • Question: Could my experimental setup be contributing to the observed cytotoxicity?

  • Answer: It is essential to rule out experimental artifacts. Verify the following:

    • Concentration of this compound: Double-check your calculations and dilution series. High concentrations of this compound are known to be cytotoxic. Consider performing a dose-response curve to determine the toxic concentration range for your specific cell line.

    • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1-0.5%). Run a vehicle control (cells treated with the solvent alone) to confirm this.

    • Incubation Time: this compound's toxicity can be time-dependent. Consider shorter incubation times if you are observing rapid cell death.

    • Cell Health: Ensure that your cells were healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can be more susceptible to toxic insults.

Step 3: Implement Appropriate Controls
  • Question: What are the essential positive and negative controls for my experiment?

  • Answer: Including the right controls is critical for interpreting your results:

    • Negative Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This helps to isolate the effect of the compound from the solvent.

    • Positive Control (Known Cytotoxic Agent): A well-characterized cytotoxic compound (e.g., staurosporine for apoptosis, or a high concentration of a detergent for necrosis) can help validate your cytotoxicity assay.

    • Positive Control for FAAH Inhibition (Selective Inhibitor): Use a highly selective FAAH inhibitor, such as PF-04457845, at a concentration known to inhibit FAAH without causing cytotoxicity. This will help you to distinguish between effects due to FAAH inhibition and off-target cytotoxicity.

    • Untreated Control: A sample of cells that have not been treated with any compound or vehicle.

Step 4: Quantify Cytotoxicity
  • Question: How can I quantitatively measure the cytotoxicity I am observing?

  • Answer: Visual inspection should be followed by quantitative assays to measure cell viability and death. Common methods include:

    • MTT or WST-1 Assay: Measures metabolic activity, which is proportional to the number of viable cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of necrosis.

    • Trypan Blue Exclusion Assay: A simple method to count the number of viable cells that can exclude the dye.

    • Annexin V/Propidium Iodide Staining: A flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measures the activity of caspases, which are key enzymes in the apoptotic pathway.

Step 5: Investigate the Mechanism of Cytotoxicity
  • Question: How can I determine if the cytotoxicity is due to off-target effects?

  • Answer: Given the known off-target profile of this compound, it is likely that the observed cytotoxicity is not related to FAAH inhibition. To investigate this:

    • Compare with a Selective FAAH Inhibitor: Treat your cells with a selective FAAH inhibitor (e.g., PF-04457845) at a concentration that gives equivalent FAAH inhibition to your this compound concentration. If you do not observe the same level of cytotoxicity, it strongly suggests an off-target mechanism for this compound.

    • Activity-Based Protein Profiling (ABPP): This is a powerful chemical proteomics technique to identify the protein targets of a compound in a complex biological sample. By using a competitive ABPP approach, you can identify which other serine hydrolases are being inhibited by this compound in your specific cell system.

III. Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the more selective FAAH inhibitor, PF-04457845.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Human FAAH and Off-Targets

Target EnzymeThis compound IC50 (µM)
FAAH (in vitro)≥ 1
FAAH (in situ, 4h)0.049
FAAH2 (in situ, 4h)0.40
ABHD6 (in situ, 4h)0.081
CES2 (in situ, 4h)2.0
PNPLA6 (in situ, 24h)11

Data compiled from van Esbroeck et al. (2017). "Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor this compound".

Table 2: Comparison of Inhibitory Potency (IC50) of this compound and PF-04457845 against Human FAAH

CompoundFAAH IC50 (nM)
This compound~1000
PF-044578457.2

Data compiled from various sources. Note the significantly higher potency of PF-04457845.[7][8]

IV. Experimental Protocols

General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing this compound-induced cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This is a simplified conceptual protocol for competitive ABPP to identify off-targets of this compound. This technique requires specialized reagents and expertise in proteomics.

Materials:

  • Cell lysate or intact cells

  • This compound

  • A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-biotin)

  • Streptavidin beads

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Proteome Labeling: Treat your cell lysate or intact cells with either vehicle (DMSO) or varying concentrations of this compound for a specific duration.

  • Probe Incubation: Add the broad-spectrum serine hydrolase probe (e.g., FP-biotin) to the samples. This probe will covalently label the active site of serine hydrolases that are not blocked by this compound.

  • Enrichment (for Mass Spectrometry): If using a biotinylated probe, enrich the probe-labeled proteins using streptavidin beads.

  • Analysis:

    • Gel-Based: Separate the proteins by SDS-PAGE. If a fluorescent probe was used, visualize the labeled proteins using a fluorescence scanner. A decrease in the intensity of a band in the this compound-treated lane compared to the control indicates that this compound is inhibiting that protein.

    • Mass Spectrometry-Based: Digest the enriched proteins and analyze them by mass spectrometry to identify and quantify the proteins that were labeled by the probe. Proteins that show reduced labeling in the presence of this compound are its targets.

V. Visualizations

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Downstream_Effects Downstream Effects (e.g., Analgesia) CB1_Receptor->Downstream_Effects BIA102474 This compound BIA102474->FAAH Inhibition Off_Target_Hydrolases Off-Target Serine Hydrolases BIA102474->Off_Target_Hydrolases Inhibition Lipid_Dysregulation Lipid Metabolism Dysregulation Off_Target_Hydrolases->Lipid_Dysregulation Leads to Toxicity Cytotoxicity Lipid_Dysregulation->Toxicity

Caption: this compound inhibits FAAH and off-target hydrolases.

Cytotoxicity_Workflow start Start: Observe Cytotoxicity verify_params Step 1: Verify Experimental Parameters start->verify_params quantify_death Step 2: Quantify Cell Death (e.g., MTT, LDH) verify_params->quantify_death controls Step 3: Implement Controls (Vehicle, Selective Inhibitor) quantify_death->controls analyze_mechanism Step 4: Analyze Mechanism controls->analyze_mechanism abpp Option A: Activity-Based Protein Profiling (ABPP) analyze_mechanism->abpp compare_inhibitors Option B: Compare with Selective FAAH Inhibitor analyze_mechanism->compare_inhibitors conclusion Conclusion: Determine if Cytotoxicity is Off-Target abpp->conclusion compare_inhibitors->conclusion

Caption: Experimental workflow for troubleshooting cytotoxicity.

Troubleshooting_Tree q1 Unexpected Cell Death? q2 Is Vehicle Control Toxic? q1->q2 a1_yes res2 Proceed with Experiment. q1->res2 a1_no a1_yes Yes a1_no No res1 Issue with Solvent or Concentration. Re-evaluate protocol. q2->res1 a2_yes q3 Is a Selective FAAH Inhibitor (e.g., PF-04457845) also Toxic at Equipotent Dose? q2->q3 a2_no a2_yes Yes a2_no No res3 Cytotoxicity may be related to on-target FAAH inhibition in your cell model. q3->res3 a3_yes res4 Cytotoxicity is likely due to This compound off-target effects. q3->res4 a3_no a3_yes Yes a3_no No res5 Consider using a more selective inhibitor and/or performing ABPP. res4->res5

Caption: A decision tree for troubleshooting this compound cytotoxicity.

References

Navigating In Vivo Studies with BIA 10-2474: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing the fatty acid amide hydrolase (FAAH) inhibitor, BIA 10-2474, in in vivo experimental settings. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges associated with the formulation and administration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vivo oral administration?

A1: For oral administration in animal studies, this compound can be formulated as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-NA).[1][2] Another documented vehicle for intraperitoneal (i.p.) injection in rats is 5% Tween 80 in saline.[3][4][5] In a rat pharmacokinetic study, this compound was formulated in 0.5% methylcellulose for oral gavage.[6]

Q2: What are the known solubility limitations of this compound?

A2: this compound is practically insoluble in water.[1][2] Its solubility in common laboratory solvents is limited. For in vitro work, it can be dissolved in DMSO, with solubility reported at approximately 2.2 mg/mL (requiring sonication) to 4 mg/mL.[1][2][4][7] Solubility in ethanol is around 2 mg/mL.[1][2] Due to its low aqueous solubility, forming a stable and consistent suspension is critical for reliable in vivo dosing.

Q3: Are there any known off-target effects of this compound that I should be aware of?

A3: Yes, studies have indicated that this compound is not entirely specific to FAAH. It has been shown to inhibit other serine hydrolases, including FAAH2, α/β-hydrolase domain-containing protein 6 (ABHD6), carboxylesterase 2 (CES2), and patatin-like phospholipase domain 6 (PNPLA6) at higher concentrations.[3] Metabolites of this compound have also been found to covalently react with aldehyde dehydrogenase (ALDH) enzymes.[6] These off-target activities are a critical consideration in interpreting experimental outcomes.

Q4: What were the key findings from preclinical toxicology studies?

A4: Preclinical toxicology studies were conducted in mice, rats, dogs, and monkeys.[8] The No Observed Adverse Effect Level (NOAEL) varied between species, from 10 mg/kg/day in rats to 75 mg/kg/day in monkeys.[9] In a 4-week oral toxicity study in Beagle dogs, the NOEL was determined to be 50 mg/kg/day. However, at higher doses and in longer-term studies in dogs, adverse effects including respiratory and neurological signs were observed. It is important to note that investigations following the failed clinical trial revealed animal deaths in preclinical studies that were not initially disclosed in the trial protocol.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between animals Poor suspension homogeneity leading to variable dosing.Ensure the CMC-NA suspension is thoroughly mixed and administered immediately after preparation to prevent settling. Use a consistent protocol for suspension preparation for all experiments.
Precipitation of the compound during administration Exceeding the solubility limit in the chosen vehicle.Re-evaluate the formulation concentration. If using a co-solvent system, ensure the final concentration of the co-solvent is well-tolerated by the animal model and does not cause precipitation upon dilution in physiological fluids.
Unexpected toxicity or adverse events at lower than expected doses Off-target pharmacology of this compound or its metabolites.Carefully review the literature for known off-target effects.[3][6] Consider including additional control groups to assess the effects of the vehicle and to monitor for specific off-target related toxicities.
Difficulty achieving desired plasma exposure Poor oral bioavailability due to low solubility.Consider alternative routes of administration, such as intraperitoneal injection, if appropriate for the study design.[3][4][5] Micronization of the compound powder may also improve dissolution and absorption.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Molar Concentration Notes
DMSO2.2 - 4 mg/mL7.32 - 13.31 mMMay require sonication.[1][2][4][7]
Ethanol2 mg/mL6.65 mM
WaterInsoluble-

Table 2: Preclinical In Vivo Dosing Information

Species Route of Administration Dose Range Vehicle Reference
RatOral (p.o.)30, 100, 300 mg/kgNot specified[10]
RatIntraperitoneal (i.p.)Not specified (2 mL/kg)5% Tween 80 in saline[3][4][5]
RatOral (p.o.)10 mg/kg0.5% methylcellulose
DogOral (p.o.)20, 50, 100 mg/kg/dayCapsule[10]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Administration

This protocol is based on information provided by commercial suppliers for in vivo use.

  • Objective: To prepare a homogeneous suspension of this compound in CMC-NA for oral gavage.

  • Materials:

    • This compound powder

    • Carboxymethylcellulose sodium (CMC-NA)

    • Sterile water or saline

    • Mortar and pestle or other homogenization equipment

    • Stir plate and magnetic stir bar

    • Calibrated dosing syringes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration (e.g., ≥5 mg/mL) and the total volume needed for the study.[1][2]

    • Prepare the desired concentration of CMC-NA solution in sterile water or saline (e.g., 0.5% w/v).

    • Weigh the appropriate amount of this compound powder.

    • To create a uniform suspension, gradually add a small amount of the CMC-NA solution to the this compound powder and triturate to form a smooth paste.

    • Slowly add the remaining volume of the CMC-NA solution while continuously stirring or mixing.

    • Ensure the final mixture is a uniform and homogeneous suspension.

    • Administer the suspension to the animals immediately after preparation, ensuring continuous mixing to prevent settling of the compound.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis prep1 Weigh this compound Powder prep3 Create Homogeneous Suspension prep1->prep3 prep2 Prepare CMC-NA Vehicle prep2->prep3 admin1 Dose Calculation prep3->admin1 Freshly Prepared Suspension admin2 Oral Gavage admin1->admin2 analysis1 Behavioral/Physiological Monitoring admin2->analysis1 analysis2 Pharmacokinetic Sampling admin2->analysis2 analysis3 Data Analysis analysis1->analysis3 analysis2->analysis3 signaling_pathway BIA This compound FAAH FAAH (Fatty Acid Amide Hydrolase) BIA->FAAH Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Degrades Degradation Degradation Products Anandamide->Degradation CB1R Cannabinoid Receptors (e.g., CB1) Anandamide->CB1R Activates Signaling Downstream Signaling (e.g., Pain relief, anti-inflammation) CB1R->Signaling

References

Technical Support Center: Optimizing Detection of BIA 10-2474 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of BIA 10-2474 and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound that should be monitored?

A1: The primary metabolites of this compound identified in preclinical and clinical studies include compounds formed through hydroxylation, demethylation, and reduction. The key metabolites to monitor are:

  • BIA 10-2639: Formed by para-hydroxylation of the cyclohexyl ring.[1][2]

  • BIA 10-3827: Formed by meta-hydroxylation of the cyclohexyl ring.[1]

  • BIA 10-2445: Formed by the reduction of the pyridine 1-oxide.[1][2]

  • BIA 10-2583: Formed by demethylation.[1][2]

  • BIA 10-2631: Formed by para-hydroxylation of the reduced form (BIA 10-2445).[2]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[3][4] FAAH is responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can lead to analgesic and anti-inflammatory effects.[3][5] The inhibition of FAAH by this compound is considered to be irreversible.[6]

Q3: Are there known off-target effects of this compound and its metabolites?

A3: Yes, studies have revealed that this compound and its metabolites can interact with other enzymes besides FAAH. These off-targets include other serine hydrolases and aldehyde dehydrogenases (ALDHs).[6][7][8] The des-methyl metabolites, in particular, have been shown to covalently modify the catalytic cysteine residue of multiple ALDH enzymes.[7] This off-target activity is a critical consideration in safety and toxicology assessments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing in LC-MS/MS Analysis Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid.[9] Adjusting the gradient slope and acid concentration can improve peak shape.
Column degradation.Use a guard column and ensure proper sample cleanup to prolong column life. If performance degrades, replace the column with a new one of the same type.
Low Analyte Recovery During Sample Preparation Inefficient protein precipitation.Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 2:1 (v/v).[9] Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal.
Incomplete extraction from the biological matrix.For liquid-liquid extraction, ensure the appropriate solvent and pH are used. Multiple extraction steps may be necessary to improve recovery.
Analyte instability.Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[9] Minimize freeze-thaw cycles.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the biological sample.Optimize the chromatographic separation to better resolve the analytes from interfering matrix components.
Insufficient sample cleanup.Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or use a more effective protein precipitation method.
Inconsistent Quantification Results Improper internal standard selection or use.Select an internal standard that is structurally similar to the analytes and has a similar extraction recovery and ionization efficiency. Ensure consistent addition of the internal standard to all samples and standards.
Calibration curve issues.Prepare fresh calibration standards for each analytical run. Ensure the calibration range brackets the expected concentrations of the analytes in the samples.

Experimental Protocols

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline based on methods described in the literature.[9]

  • Materials:

    • Plasma samples

    • Acetonitrile with 0.1% formic acid (precipitation solvent)

    • Internal standard solution

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw plasma samples at 4°C.

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile with 0.1% formic acid.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions for this compound and Metabolite Analysis

The following are typical starting conditions for the analysis.[9]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each metabolite.

Quantitative Data Summary

Table 1: Known Metabolites of this compound

Metabolite IDFormation Pathway
BIA 10-2639para-hydroxylation of the cyclohexyl ring[1][2]
BIA 10-3827meta-hydroxylation of the cyclohexyl ring[1]
BIA 10-2445Reduction of the pyridine 1-oxide[1][2]
BIA 10-2583Demethylation[1][2]
BIA 10-2631para-hydroxylation of BIA 10-2445[2]

Visualizations

BIA_10_2474_Metabolism This compound This compound BIA 10-2639 BIA 10-2639 This compound->BIA 10-2639 Hydroxylation BIA 10-3827 BIA 10-3827 This compound->BIA 10-3827 Hydroxylation BIA 10-2445 BIA 10-2445 This compound->BIA 10-2445 Reduction BIA 10-2583 BIA 10-2583 This compound->BIA 10-2583 Demethylation BIA 10-2631 BIA 10-2631 BIA 10-2445->BIA 10-2631 Hydroxylation

Caption: Metabolic pathways of this compound.

FAAH_Inhibition_Pathway cluster_0 Normal State cluster_1 With this compound Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation Inactive_Metabolites Inactive_Metabolites FAAH->Inactive_Metabolites Anandamide_Inhibited Anandamide FAAH_Inhibited FAAH Anandamide_Inhibited->FAAH_Inhibited Increased_Signaling Increased Endocannabinoid Signaling Anandamide_Inhibited->Increased_Signaling BIA_10_2474 This compound BIA_10_2474->FAAH_Inhibited Inhibition

Caption: Mechanism of FAAH inhibition by this compound.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for metabolite analysis.

References

Technical Support Center: Refining Animal Study Protocols for BIA 10-2474 and Other FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of preclinical animal study protocols for the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 and other compounds in this class. The information is based on published preclinical data and regulatory guidance, aiming to enhance the safety and predictive value of such studies.

Frequently Asked Questions (FAQs)

Q1: What was the primary mechanism of action of this compound and what were the key adverse findings in the fatal clinical trial?

A1: this compound is a long-acting inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound was intended to increase anandamide levels, which was thought to have therapeutic potential for conditions like anxiety and chronic pain.[1] The Phase I clinical trial was terminated after one participant died and four others experienced severe neurological adverse events, including headache, cerebellar syndrome, memory impairment, and altered consciousness.[2] The deceased participant showed evidence of severe brain microhemorrhage.[2]

Q2: What were the key limitations of the preclinical animal studies for this compound that might have failed to predict the severe human neurotoxicity?

A2: While the preclinical toxicology program for this compound was extensive, several factors may have contributed to the failure to predict the severe neurotoxicity observed in humans:

  • Species Differences: The specific off-target effects or metabolite profiles that caused toxicity in humans may not have been present or as pronounced in the animal species tested (mice, rats, dogs, and monkeys).

  • Dose Escalation and Non-Linear Pharmacokinetics: The dose jump between the 20 mg and 50 mg cohorts in the human trial was significant.[3] In humans, this compound exhibited non-linear pharmacokinetics at higher doses, suggesting saturation of elimination pathways and potential for accumulation, which may not have been fully characterized or appreciated from the animal data.[3]

  • Off-Target Specificity: The severe toxicity is now believed to be due to off-target effects of this compound or its metabolites, which may have had different potencies and consequences across species.[2][4]

  • Unusual Use of Four Animal Species: The use of four different animal species in preclinical testing was noted as unusual and might have been a response to poor tolerance in the initial species tested.[2]

Q3: What are the primary off-target enzymes of concern for this compound?

A3: Subsequent to the clinical trial, activity-based protein profiling (ABPP) studies identified several off-target serine hydrolases that are inhibited by this compound, in addition to its intended target, FAAH. These include α/β-hydrolase domain containing 6 (ABHD6), and at higher concentrations, ABHD11, PNPLA6, PLA2G15, PLA2G6, and androgen-induced protein 1.[2] Inhibition of these other lipases may have disrupted lipid signaling pathways in the brain, contributing to the observed neurotoxicity.[5]

Troubleshooting Guides for Preclinical Studies

Issue 1: Unexpected Neurobehavioral Signs in Rodents

Symptoms: Tremors, ataxia, convulsions, altered gait, or other abnormal behaviors observed during a Functional Observational Battery (FOB).

Possible Causes and Troubleshooting Steps:

  • Dose-Related On-Target Effects:

    • Action: Review the dose-response relationship. The observed effects may be an exaggeration of the intended pharmacology at high doses. Consider lowering the dose or using a more staggered dose escalation.

    • Rationale: Even on-target effects can become toxic at high exposures.

  • Off-Target Central Nervous System (CNS) Effects:

    • Action: Conduct an early-stage in vitro screen against a panel of CNS receptors, ion channels, and enzymes. Perform activity-based protein profiling (ABPP) on brain tissue from affected animals to identify potential off-target enzyme engagement.

    • Rationale: The neurobehavioral signs may be due to unintended interactions with other CNS targets. ABPP can identify these off-targets.

  • Metabolite-Induced Toxicity:

    • Action: Characterize the metabolite profile of the test compound in the rodent species and compare it to the human metabolite profile if available. If unique or disproportionate metabolites are present in the test species, attempt to synthesize them and test them directly for toxicity.

    • Rationale: Metabolites can have different pharmacological and toxicological profiles than the parent compound.

Issue 2: Discrepancies in Pharmacokinetic/Pharmacodynamic (PK/PD) Data Between Species

Symptoms: Non-linear pharmacokinetics at higher doses in one species but not another, or a disconnect between plasma concentration and target engagement.

Possible Causes and Troubleshooting Steps:

  • Saturated Metabolism or Elimination:

    • Action: Conduct in vitro metabolism studies using liver microsomes from different species (including human) to identify the primary metabolizing enzymes. Assess whether the elimination pathways (e.g., renal, biliary) are saturable.

    • Rationale: Species differences in drug metabolism are a common cause of PK discrepancies. Saturation of these pathways can lead to non-linear increases in exposure and unexpected toxicity.

  • Transporter-Mediated Distribution:

    • Action: Evaluate if the compound is a substrate for influx or efflux transporters (e.g., P-glycoprotein) that may be differentially expressed across species and tissues (especially the blood-brain barrier).

    • Rationale: Transporters can significantly impact the distribution of a drug to its target site, leading to PK/PD disconnects.

  • Irreversible or Long-Acting Inhibition:

    • Action: For enzyme inhibitors, conduct in vitro assays to determine the reversibility of inhibition and the rate of enzyme resynthesis.

    • Rationale: For irreversible or slowly reversible inhibitors, plasma concentration may not be a good indicator of the duration of the pharmacological effect.

Quantitative Data Summary

Table 1: Preclinical Toxicology Findings for this compound in Various Species

SpeciesStudy DurationDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
Rat14-day & 4-week100, 300, 500/600GI disturbances, decreased feed intake, increased liver and kidney weights, decreased thymus size.Not explicitly stated in summary
Dog4-week25, 75, 150GI disturbances, decreased feed intake, increased liver and kidney weights, decreased thymus size.75
Dog13-week25, 75, 150Similar to 4-week study, plus increased adrenal weights.25
Monkey4-week20, 50, 100GI disturbances, decreased feed intake, increased liver and kidney weights, decreased thymus size.50
Monkey13-week20, 50, 100Similar to 4-week study, plus increased adrenal weights.20

NOAEL: No Observed Adverse Effect Level. Data compiled from publicly available summaries of the preclinical toxicology reports.[2]

Detailed Experimental Protocols

Refined Protocol for Neurotoxicity Assessment in Rodents

This protocol integrates a Functional Observational Battery (FOB) with PK/PD and off-target analysis.

Objective: To identify and characterize potential neurotoxic effects of a novel FAAH inhibitor.

Methodology:

  • Animal Model: Young adult Sprague-Dawley rats (8 per sex per group).

  • Dosing: Administer the test compound via the intended clinical route for a duration relevant to the proposed clinical trial (e.g., 14 or 28 days). Include a vehicle control group and at least three dose levels, with the highest dose intended to be a maximum tolerated dose (MTD).

  • Functional Observational Battery (FOB):

    • Conduct the FOB at baseline, at the time of predicted peak plasma concentration after the first dose, and at regular intervals throughout the study (e.g., weekly).

    • The FOB should include:

      • Home Cage Observations: Posture, activity level, and any abnormal behaviors.

      • Open Field Assessment: Gait, arousal, stereotypy, and autonomic signs (e.g., salivation, piloerection).

      • Sensorimotor and Reflex Tests: Approach response, touch response, tail pinch response, righting reflex, and grip strength.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling:

    • Collect blood samples at multiple time points after the first and last doses to determine the PK profile.

    • At the end of the study, collect brain tissue to measure compound concentration and FAAH enzyme inhibition.

  • Activity-Based Protein Profiling (ABPP):

    • From a subset of animals at each dose level, prepare brain tissue homogenates for ABPP analysis to identify off-target serine hydrolase inhibition.

  • Histopathology:

    • At the termination of the study, perfuse the animals and collect brain and spinal cord tissue for histopathological examination. Focus on areas of the brain known to be involved in motor control and cognition.

Protocol for Activity-Based Protein Profiling (ABPP) for Off-Target Identification

Objective: To identify off-target serine hydrolase inhibition of a test compound in brain tissue.

Methodology:

  • Tissue Preparation: Homogenize brain tissue from treated and control animals in an appropriate buffer (e.g., Tris-buffered saline).

  • Protein Quantification: Determine the protein concentration of each homogenate using a standard method (e.g., BCA assay).

  • Competitive ABPP:

    • Pre-incubate aliquots of the proteome with varying concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).

    • Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) to each sample and incubate to label the active serine hydrolases.

  • Analysis:

    • Gel-based: Separate the labeled proteins by SDS-PAGE and visualize using a fluorescence scanner. A decrease in fluorescence intensity for a particular protein band in the presence of the test compound indicates inhibition.

    • Mass Spectrometry-based: Enrich the probe-labeled proteins, digest them into peptides, and analyze by LC-MS/MS to identify the specific proteins that are inhibited by the test compound.

Visualizations

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Depolarization Depolarization Ca_influx Ca2+ influx Depolarization->Ca_influx AEA_synthesis Anandamide (AEA) Synthesis Ca_influx->AEA_synthesis AEA_release AEA Release AEA_synthesis->AEA_release CB1R CB1 Receptor AEA_release->CB1R Synaptic Cleft AEA_uptake AEA Uptake AEA_release->AEA_uptake Reuptake Signaling_cascade Signaling Cascade (e.g., ↓cAMP) CB1R->Signaling_cascade Neurotransmitter_inhibition Inhibition of Neurotransmitter Release Signaling_cascade->Neurotransmitter_inhibition FAAH FAAH AEA_uptake->FAAH AEA_degradation AEA Degradation FAAH->AEA_degradation BIA_10_2474 This compound (FAAH Inhibitor) BIA_10_2474->FAAH Inhibition

Caption: FAAH signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_animal_study In-Life Phase cluster_post_mortem Post-Mortem Analysis Dosing Dosing (Vehicle, Low, Mid, High) FOB Functional Observational Battery (Baseline, Peak, Weekly) Dosing->FOB PK_sampling PK Sampling (Blood) Dosing->PK_sampling Necropsy Necropsy & Tissue Collection (Brain, Spinal Cord) Dosing->Necropsy End of Study PD_analysis PD Analysis (FAAH Inhibition) Necropsy->PD_analysis ABPP Activity-Based Protein Profiling (Off-target identification) Necropsy->ABPP Histopathology Histopathology Necropsy->Histopathology

Caption: Refined experimental workflow for preclinical neurotoxicity assessment.

References

Validation & Comparative

A Comparative Analysis of BIA 10-2474 and Other FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tragic outcome of the Phase I clinical trial of BIA 10-2474 in 2016 underscored the critical importance of thorough preclinical characterization of drug candidates, particularly concerning their selectivity and off-target effects. This guide provides a detailed comparison of this compound with other fatty acid amide hydrolase (FAAH) inhibitors, focusing on their performance, selectivity, and the experimental data that illuminates the potential reasons for the adverse events associated with this compound.

Introduction to FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By inhibiting FAAH, the levels of anandamide are increased, leading to potential therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory actions, without the direct psychoactive effects associated with exogenous cannabinoid receptor agonists.[2][3] Several FAAH inhibitors have been developed and entered clinical trials, with most demonstrating a favorable safety profile.[3][4]

This compound: A Case of Off-Target Toxicity

This compound is a long-acting, irreversible inhibitor of FAAH.[5] Its development was halted during a Phase I clinical trial in Rennes, France, after a multi-dose escalation to 50 mg/day led to the death of one participant and severe neurological adverse events in four others.[6] In contrast, single doses up to 100 mg and multiple doses up to 20 mg/day for 10 days were well-tolerated.[6] Subsequent investigations have strongly suggested that the toxicity of this compound was not due to the inhibition of FAAH itself, but rather to its lack of selectivity and inhibition of other non-target enzymes.[5][7]

Comparative Performance and Selectivity

The key differentiator between this compound and other FAAH inhibitors that have been safely tested in humans, such as PF-04457845, lies in their selectivity profile. Activity-based protein profiling (ABPP) has been instrumental in revealing the off-target interactions of these compounds.[7]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data on the inhibitory activity (IC50) of this compound and other FAAH inhibitors against FAAH and a panel of off-target serine hydrolases.

InhibitorTargetIC50 (μM)SpeciesAssay TypeReference
This compound FAAH 0.05 - 0.07 Humanin situ (HEK293T cells)[7]
FAAH≥ 1Humanin vitro[7]
FAAH1.1 - 1.7Ratin vitro[5]
ABHD6~1Humanin situ[7]
CES1>10Humanin situ[7]
CES2~1Humanin situ[7]
FAAH2~10Humanin situ[7]
PNPLA6>10Humanin situ[7]
PF-04457845 FAAH 0.0072 Humanin vitro[8][9]
FAAH0.0074Ratin vitro[9]
FAAH2Major off-targetHumanABPP[7]
Other Serine HydrolasesNo significant inhibitionHumanABPP[7][8]
JNJ-42165279 FAAH 0.07 Humanin vitro[10]
Other enzymes/receptorsNo significant inhibition at 10 μMHumanSelectivity panel[11]
URB597 FAAH Potent inhibitorNot specifiedNot specified[2]
Liver CarboxylesterasesOff-target inhibitionNot specifiedNot specified[2]

Table 1: Comparative IC50 Values of FAAH Inhibitors. This table highlights the potent in situ activity of this compound against FAAH, but also its significant off-target inhibition of several other serine hydrolases at concentrations achievable in a clinical setting. In contrast, PF-04457845 and JNJ-42165279 demonstrate high selectivity for FAAH.

Experimental Protocols

FAAH Activity Assay (Anandamide Hydrolysis)

This protocol describes a common method for measuring FAAH activity by quantifying the hydrolysis of radiolabeled anandamide.[12]

Materials:

  • [¹⁴C-ethanolamine]-AEA (radiolabeled substrate)

  • Tissue homogenates or cell lysates containing FAAH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Toluene and ethyl acetate (for extraction)

  • Scintillation cocktail and counter

Procedure:

  • Prepare tissue homogenates or cell lysates in ice-cold assay buffer.

  • Pre-incubate the enzyme preparation with the test inhibitor (e.g., this compound or other FAAH inhibitors) or vehicle control for a specified time at a specific temperature (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C-ethanolamine]-AEA.

  • Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the liberated [¹⁴C]-ethanolamine from the aqueous phase using an organic solvent mixture (e.g., toluene/ethyl acetate). The unreacted substrate will remain in the organic phase.

  • Quantify the amount of radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the percentage of FAAH inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for competitive ABPP to assess the selectivity of FAAH inhibitors against a broad range of serine hydrolases.[1][7][13]

Materials:

  • Cell lines or tissue proteomes

  • FAAH inhibitor (e.g., this compound)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

  • SDS-PAGE gels and imaging system

  • For in-depth analysis: Biotinylated probe, streptavidin beads, trypsin, and LC-MS/MS equipment

Procedure:

  • Proteome Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer.

  • Inhibitor Incubation: Treat the proteome with varying concentrations of the FAAH inhibitor or vehicle control for a specific duration (e.g., 30 minutes) at 37°C.

  • Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine) to the inhibitor-treated proteome and incubate for a defined period (e.g., 30 minutes) at room temperature. The probe will covalently bind to the active site of serine hydrolases that are not blocked by the inhibitor.

  • Gel-Based Analysis (for visualization):

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled enzymes using a fluorescence scanner. A decrease in the intensity of a band in the inhibitor-treated lane compared to the control indicates that the inhibitor binds to that enzyme.

  • Gel-Free Analysis (for identification and quantification):

    • Use a biotinylated probe for labeling.

    • Enrich the probe-labeled proteins using streptavidin beads.

    • Digest the enriched proteins with trypsin.

    • Identify and quantify the peptides using LC-MS/MS. This allows for the identification of the specific off-target enzymes and the extent of their inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the FAAH signaling pathway and the experimental workflow for competitive ABPP.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca2+ Ca2+ PLC PLC Ca2+->PLC DAGL DAGL PLC->DAGL 2-AG 2-AG DAGL->2-AG Synthesis CB1R CB1R 2-AG->CB1R Retrograde Signaling Ca2+_channel Ca2+ Channel CB1R->Ca2+_channel Inhibition NAPE-PLD NAPE-PLD Anandamide Anandamide NAPE-PLD->Anandamide Synthesis FAAH FAAH Anandamide->FAAH Uptake Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid Degradation Ethanolamine Ethanolamine FAAH->Ethanolamine Degradation Depolarization Depolarization Depolarization->Ca2+ Action_Potential Action_Potential Action_Potential->NAPE-PLD FAAH_Inhibitor FAAH Inhibitor (e.g., this compound) FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH Signaling Pathway

Competitive_ABPP_Workflow cluster_workflow Competitive ABPP Workflow cluster_analysis Analysis Methods Proteome Proteome (Cell Lysate/Tissue Homogenate) Incubation1 Incubate Proteome->Incubation1 Inhibitor FAAH Inhibitor (e.g., this compound) Inhibitor->Incubation1 Probe Activity-Based Probe (e.g., FP-Rhodamine) Incubation2 Incubate Probe->Incubation2 Incubation1->Incubation2 Analysis Analysis Incubation2->Analysis SDS_PAGE SDS-PAGE & Fluorescence Scanning Analysis->SDS_PAGE Visualization LC_MS LC-MS/MS (with Biotinylated Probe) Analysis->LC_MS Identification & Quantification

Caption: Competitive ABPP Workflow

Conclusion: The Critical Role of Selectivity

The case of this compound serves as a stark reminder that while on-target potency is a primary goal in drug development, selectivity is equally crucial for patient safety. The off-target activities of this compound, particularly its inhibition of several other serine hydrolases involved in lipid metabolism, are the most likely cause of the severe neurotoxicity observed in the Phase I trial. In contrast, highly selective FAAH inhibitors like PF-04457845 have undergone clinical testing without such devastating consequences.[4][7]

For researchers and drug development professionals, this comparative guide highlights the necessity of employing comprehensive preclinical screening methods, such as activity-based protein profiling, to fully characterize the selectivity profile of new chemical entities. Understanding and mitigating off-target effects are paramount to ensuring the safety and ultimate success of novel therapeutics.

References

A Tale of Two FAAH Inhibitors: A Comparative Toxicity Analysis of BIA 10-2474 and PF-04457845

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of fatty acid amide hydrolase (FAAH) has been a promising therapeutic strategy for a range of neurological and inflammatory disorders. By preventing the breakdown of the endocannabinoid anandamide, FAAH inhibitors can potentiate its analgesic, anxiolytic, and anti-inflammatory effects. However, the tragic outcome of a Phase I clinical trial for the FAAH inhibitor BIA 10-2474 in 2016 sent shockwaves through the pharmaceutical industry and highlighted the critical importance of thorough preclinical toxicity assessment and understanding of off-target effects. In stark contrast, another FAAH inhibitor, PF-04457845, has demonstrated a favorable safety profile in multiple clinical trials.

This guide provides an objective comparison of the toxicity profiles of this compound and PF-04457845, supported by available preclinical and clinical data. We will delve into the quantitative toxicity data, outline key experimental methodologies, and visualize the underlying molecular pathways to offer a comprehensive resource for researchers in the field.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative toxicity data for this compound and PF-04457845, drawing from preclinical and clinical studies.

Table 1: Preclinical Toxicity Data

ParameterThis compoundPF-04457845Source(s)
No-Observed-Adverse-Effect Level (NOAEL)
Rat (13-week)10 mg/kg/day[1]Not explicitly stated, but well-tolerated at doses achieving maximal FAAH inhibition.[2][1][2]
Dog (13-week)Lower than monkey; lung lesions observed at high doses.[1]Most sensitive species; NOAEL associated with AUC(0,24h) of 6290 ng·h/mL and Cmax of 482 ng/mL.[3][1][3]
Monkey (13-week)75 mg/kg/day[1]Not explicitly stated.[1]
Key Preclinical Toxicological Findings Neurological signs (tremors, weakness, incoordination) and axonal dystrophy in the medulla oblongata of monkeys at high doses.[4] Several monkeys died or were euthanized during dose escalation studies.[1]Male genital tract, liver, and CNS identified as potential target organs in non-clinical studies.[1][3] No significant adverse events reported at therapeutic doses.[2][1][2][3][4]

Table 2: Clinical Toxicity Data

ParameterThis compoundPF-04457845Source(s)
Phase I Single Ascending Dose (SAD) Study Well-tolerated up to 100 mg.[5]Well-tolerated up to 40 mg.[3] No severe adverse events reported.[6][3][5][6]
Phase I Multiple Ascending Dose (MAD) Study 50 mg/day for 5-6 days resulted in 1 death and 5 hospitalizations with severe neurological symptoms (hemorrhage and necrosis in the brain).[1][7] Well-tolerated up to 20 mg/day for 10 days.[5]Well-tolerated at doses up to 8 mg/day for 14 days, achieving >97% FAAH inhibition.[3][6][1][3][5][6][7]
Reported Adverse Events (Clinical) Headache, dizziness, paresthesia, cerebellar syndrome, memory impairment, coma, and death at 50 mg/day in the MAD study.[1]Somnolence was the most frequently reported treatment-related adverse event.[6] No serious adverse events reported in multiple trials.[8][9][1][6][8][9]

Table 3: Off-Target Activity

Enzyme/TargetThis compound InhibitionPF-04457845 InhibitionSource(s)
FAAH (on-target) Potent in vivo inhibitor.[3]Highly potent and selective inhibitor.[2][10][2][3][10]
Other Serine Hydrolases Inhibits multiple other serine hydrolases including ABHD6, CES1, CES2, PNPLA6, and others, especially at higher concentrations.[10][11]Highly selective for FAAH, with FAAH2 being the only other major off-target.[10][10][11]
Lipid Metabolism Causes significant alterations in lipid networks in human neurons.[10]Does not produce substantial alterations in lipid networks.[10][10]

Experimental Protocols

A detailed understanding of the methodologies employed in the key toxicity studies is crucial for interpreting the data.

This compound Preclinical Toxicology Program

The preclinical safety evaluation of this compound was conducted in mice, rats, dogs, and monkeys.[1][12] The program included single-dose and repeated-dose toxicity studies, safety pharmacology, genotoxicity, and developmental and reproductive toxicity studies.

  • Repeated-Dose Toxicity Studies: These studies were conducted for up to 13 weeks in mice, dogs, and monkeys, and for 26 weeks in rats.[1] Animals were administered this compound orally. Key endpoints included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues. Neurological function was also assessed. In monkeys, doses were escalated to a high of 100 mg/kg/day in a 4-week study and 75 mg/kg/day in a 13-week study.[4]

  • Safety Pharmacology Studies: These studies investigated the effects of this compound on the central nervous, cardiovascular, and respiratory systems in rats and dogs.[5] Standard functional observational batteries, telemetry for cardiovascular monitoring, and respiratory function tests were employed.

  • Off-Target Profiling: Activity-based protein profiling (ABPP) was used to assess the selectivity of this compound against a panel of serine hydrolases in human cells and tissues.[7][10] This technique involves the use of chemical probes that covalently bind to the active site of enzymes, allowing for their identification and quantification by mass spectrometry.

PF-04457845 Preclinical and Clinical Study Design

The development program for PF-04457845 also included a comprehensive set of non-clinical and clinical studies to evaluate its safety and tolerability.

  • Preclinical Safety Pharmacology: Studies in animals were conducted to assess the effects on vital functions. These studies identified the male genital tract, liver, and CNS as potential target organs for toxicity at high doses.[1][3]

  • Phase I Clinical Trial Design (NCT00522201): The first-in-human studies for PF-04457845 included a single ascending dose (SAD) and a multiple ascending dose (MAD) component in healthy volunteers.[1]

    • SAD Study: Cohorts of subjects received single oral doses of PF-04457845 or placebo in an escalating manner (e.g., 0.1 mg to 40 mg).[3] Intensive safety monitoring, including vital signs, ECGs, and laboratory tests, was performed.

    • MAD Study: Subjects received daily oral doses of PF-04457845 or placebo for a specified duration (e.g., 14 days) at different dose levels (e.g., 0.5 mg to 8 mg).[3][6] Safety and tolerability were the primary endpoints. Pharmacokinetic and pharmacodynamic (FAAH inhibition) assessments were also conducted.

  • Phase IIa Clinical Trial in Cannabis Withdrawal (NCT01618656): This was a double-blind, placebo-controlled trial in men with cannabis dependence.[13] Participants received 4 mg of PF-04457845 or placebo daily for four weeks.[14] The primary endpoints were cannabis withdrawal symptoms and cannabis use.[8] Safety was monitored throughout the study.[8][14]

Visualizing the Mechanisms

FAAH Signaling Pathway

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA, which then enhances its signaling through cannabinoid receptors (CB1 and CB2), resulting in various physiological effects.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1 CB1 Receptor AEA->CB1 ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid NAPE_PLD NAPE-PLD NAPE NAPE NAPE_PLD->NAPE cleaves NAPE->AEA produces Calcium Ca2+ Influx Calcium->NAPE_PLD Depolarization Depolarization Depolarization->Calcium

FAAH Signaling Pathway
Experimental Workflow for Off-Target Profiling

Activity-based protein profiling (ABPP) is a powerful technique to identify the targets and off-targets of enzyme inhibitors within a complex proteome.

ABPP_Workflow start Human Cell Lysate (containing various serine hydrolases) inhibitor Incubate with This compound or PF-04457845 start->inhibitor probe Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-rhodamine) inhibitor->probe sds_page SDS-PAGE Analysis probe->sds_page Qualitative mass_spec LC-MS/MS Analysis (for quantitative proteomics) probe->mass_spec Quantitative results Identify and Quantify Inhibited Hydrolases sds_page->results mass_spec->results

ABPP Experimental Workflow
Logical Relationship of this compound Toxicity

The toxicity of this compound is believed to stem from its lack of selectivity, leading to the inhibition of multiple serine hydrolases beyond FAAH. This broad inhibition disrupts lipid metabolism, ultimately causing the severe neurotoxicity observed in the clinical trial.

BIA_10_2474_Toxicity_Logic BIA This compound (High Dose) FAAH FAAH Inhibition (On-Target) BIA->FAAH OffTarget Off-Target Inhibition (e.g., ABHD6, CES1/2, PNPLA6) BIA->OffTarget Lipid Disruption of Lipid Metabolism OffTarget->Lipid Toxicity Severe Neurotoxicity (Hemorrhage, Necrosis) Lipid->Toxicity

This compound Toxicity Pathway

Conclusion

The starkly different clinical outcomes of this compound and PF-04457845 serve as a critical case study in drug development. While both compounds target FAAH, the broad, off-target activity of this compound at higher doses led to catastrophic consequences. In contrast, the high selectivity of PF-04457845 for FAAH has resulted in a favorable safety profile across multiple clinical trials.

This comparison underscores the necessity of comprehensive preclinical safety evaluation, including thorough investigation of off-target effects, even for seemingly well-characterized drug targets. The use of advanced techniques like activity-based protein profiling can provide invaluable insights into the selectivity of drug candidates and help mitigate the risk of unforeseen toxicity in clinical development. For researchers and drug developers, the lessons learned from this compound and the contrasting success of PF-04457845 are a powerful reminder of the complexities of pharmacology and the paramount importance of prioritizing patient safety.

References

Unmasking the Off-Target Profile of BIA 10-2474: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Lisbon, Portugal and Rennes, France - The tragic outcome of the Phase I clinical trial of BIA 10-2474, a fatty acid amide hydrolase (FAAH) inhibitor, in 2016, which led to one death and severe neurological damage in four other participants, prompted intensive investigation into its mechanism of toxicity.[1][2][3][4] Subsequent research has revealed that the severe adverse events were likely not caused by the intended inhibition of FAAH but rather by the compound's engagement with numerous other enzymes, a phenomenon known as off-target activity.[2][3][5] This guide provides a comparative analysis of the off-target profile of this compound against another well-characterized and more selective FAAH inhibitor, PF-04457845, to highlight the critical importance of comprehensive off-target screening in drug development.

The leading hypothesis for the toxicity of this compound centers on its interaction with a range of serine hydrolases beyond FAAH.[2][3] This broad activity is thought to have disrupted cellular lipid networks, contributing to the observed neurotoxicity.[2][3][6] In contrast, other FAAH inhibitors, such as PF-04457845, have demonstrated a much cleaner safety profile in clinical trials, underscoring the significance of selectivity.[2][7] The U.S. Food and Drug Administration (FDA) concluded that this compound possesses a unique toxicity not seen in other drugs of its class.[8]

Comparative Off-Target Profile

Subsequent to the clinical trial tragedy, activity-based protein profiling (ABPP) was employed to elucidate the protein interaction landscape of this compound and its primary metabolite, BIA 10-2639.[2][5] This powerful chemoproteomic technique identified several off-target serine hydrolases that were significantly inhibited by this compound but not by the highly selective FAAH inhibitor PF-04457845.[2][7]

Target EnzymeThis compound InhibitionPF-04457845 InhibitionFunction of Off-Target
FAAH Primary Target Primary Target Degrades the endocannabinoid anandamide.
FAAH2YesYes (major off-target)Homologous enzyme to FAAH.
ABHD6YesNoα/β-hydrolase domain containing 6; involved in lipid metabolism.
ABHD11YesNoα/β-hydrolase domain containing 11; involved in lipid metabolism.
CES1YesNoCarboxylesterase 1; xenobiotic and drug-metabolizing enzyme.
CES2YesNoCarboxylesterase 2; xenobiotic and drug-metabolizing enzyme.
CES3YesNoCarboxylesterase 3; xenobiotic and drug-metabolizing enzyme.
LIPEYesNoHormone-sensitive lipase; involved in lipid metabolism.
PNPLA6YesNoPatatin-like phospholipase domain-containing protein 6; neuropathy target esterase.

Table 1: Comparative Off-Target Inhibition Profile. This table summarizes the key on- and off-target enzymes for this compound and PF-04457845 as identified by activity-based protein profiling. Data compiled from multiple sources.[2][5][9]

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

The off-target profile of this compound was primarily elucidated using a competitive activity-based protein profiling (ABPP) workflow. This methodology allows for the assessment of enzyme inhibition directly in complex biological systems.

Objective: To identify the serine hydrolase targets of this compound in human cells and tissues and compare its selectivity to PF-04457845.

Materials:

  • Human cell lines (e.g., HEK293T) or tissue proteomes.

  • This compound and PF-04457845.

  • Fluorophosphonate (FP)-rhodamine or similar broad-spectrum serine hydrolase activity-based probe.

  • SDS-PAGE gels and fluorescence scanner.

  • Mass spectrometer for protein identification.

Methodology:

  • Proteome Incubation: Human cell or tissue proteomes are incubated with varying concentrations of the inhibitor (this compound or PF-04457845) or vehicle control (DMSO) for a defined period.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) is added to the proteomes. This probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE Analysis: The proteomes are separated by SDS-PAGE. The fluorescence of the probe-labeled enzymes is visualized using a gel scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that target.

  • In-gel Fluorescence Scanning: The gel is scanned to visualize and quantify the fluorescence of the probe-labeled proteins.

  • Protein Identification (for MS-based ABPP): For more comprehensive analysis, the labeled proteins are digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the specific serine hydrolases that are inhibited.

Visualizing the Path to Off-Target Discovery

The following diagrams illustrate the key concepts and workflows involved in the validation of this compound's off-target profile.

Off_Target_Mechanism BIA This compound FAAH FAAH (On-Target) BIA->FAAH Inhibition Off_Targets Off-Target Serine Hydrolases (ABHD6, CES1/2, etc.) BIA->Off_Targets Inhibition Lipid_Dysregulation Lipid Metabolism Dysregulation Off_Targets->Lipid_Dysregulation Neurotoxicity Neurotoxicity Lipid_Dysregulation->Neurotoxicity

Caption: Postulated mechanism of this compound toxicity.

ABPP_Workflow cluster_control Control cluster_inhibitor Inhibitor Treated Proteome_C Human Proteome Probe_C FP-Rhodamine Probe Proteome_C->Probe_C Labeling Labeled_Proteome_C Labeled Active Enzymes Probe_C->Labeled_Proteome_C Analysis SDS-PAGE & Fluorescence Scan Labeled_Proteome_C->Analysis Proteome_I Human Proteome Inhibitor This compound Proteome_I->Inhibitor Incubation Blocked_Proteome Blocked Enzymes Inhibitor->Blocked_Proteome Probe_I FP-Rhodamine Probe Labeled_Proteome_I Labeled Active Enzymes Probe_I->Labeled_Proteome_I Blocked_Proteome->Probe_I Labeling Labeled_Proteome_I->Analysis Result Identification of Inhibited Enzymes Analysis->Result

References

A Comparative Review of FAAH Inhibitors: The Case of BIA 10-2474

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 with other relevant compounds in its class. The tragic outcome of the Phase I clinical trial of this compound in 2016, which resulted in one death and severe neurological damage in four other participants, underscores the critical importance of thorough preclinical evaluation, particularly concerning inhibitor selectivity.[1][2] This document summarizes key experimental data, details the methodologies used for these assessments, and visualizes the underlying biological and experimental frameworks to offer a comprehensive understanding of the pharmacological distinctions between this compound and other FAAH inhibitors.

Data Presentation

The following tables summarize the quantitative data comparing this compound with other notable FAAH inhibitors.

Table 1: In Vitro and In Situ Potency of FAAH Inhibitors

CompoundTargetAssay TypeIC50 (µM)SpeciesReference
This compound FAAHIn vitro (cell lysates)>1Human[3]
FAAHIn situ (intact cells)0.05 - 0.07Human[1]
PF-04457845 FAAHIn situ-Human[1]
URB597 FAAH-4.6 nM (0.0046 µM)-[4]
JNJ-1661010 FAAH-12 nM (0.012 µM)Human[4]
JNJ-42165279 FAAH-70 nM (0.07 µM)Human[4]
AM4303 FAAHIn vitro2 nM (0.002 µM)Human[5][6]
AM4302 FAAHIn vitro60 nM (0.06 µM)Human[5][6]

Note: In situ assays are conducted in intact cells, which can provide a more physiologically relevant measure of a compound's potency.

Table 2: Selectivity Profile of FAAH Inhibitors Against Off-Target Serine Hydrolases

CompoundOff-Target EnzymeInhibitionSpeciesReference
This compound FAAH2, ABHD6, ABHD11, LIPE, PNPLA6, CES1, CES2, CES3YesHuman[1][3]
PF-04457845 FAAH2YesHuman[1]
Other serine hydrolasesNoHuman[1]
JZL-195 MAGL, ABHD6Yes-[7]
URB597 Multiple serine hydrolasesYes-[7]

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Ascending Dose)

Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
0.255.8 ± 2.11.0 (0.5-2.0)16.1 ± 4.54.5 ± 1.1
1.2532.8 ± 11.21.0 (0.5-2.0)114 ± 295.5 ± 1.2
2.568.9 ± 21.51.0 (0.5-4.0)266 ± 636.0 ± 1.0
5134 ± 341.5 (1.0-4.0)618 ± 1346.8 ± 1.1
10289 ± 732.0 (1.0-4.0)1480 ± 2907.6 ± 1.1
20586 ± 1412.0 (1.0-4.0)3380 ± 6808.2 ± 1.1
401180 ± 2802.0 (1.0-4.0)7810 ± 14708.8 ± 1.0
1002890 ± 6802.5 (1.0-6.0)24100 ± 49009.3 ± 1.2

Data presented as mean ± SD, except for Tmax which is median (range). Adapted from Rocha et al., 2022.[8][9]

Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This assay is a common method for determining the in vitro potency of FAAH inhibitors.[10]

Principle: The assay utilizes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.[10]

Methodology:

  • Enzyme Source: Cell or tissue homogenates containing FAAH are prepared.

  • Reaction Setup: The enzyme preparation is incubated with the test inhibitor at various concentrations in a 96-well plate.

  • Reaction Initiation: The AAMCA substrate is added to start the enzymatic reaction.

  • Detection: The fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths typically around 360 nm and 465 nm, respectively.[11][12]

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The IC50 value, the concentration of inhibitor that causes 50% inhibition of FAAH activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.[10]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the selectivity of enzyme inhibitors within a complex proteome.[1]

Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the active site of enzymes. In a competitive experiment, pre-incubation with an inhibitor will block the binding of the probe to its target enzymes. The degree of probe binding is then quantified to determine the inhibitor's potency and selectivity.

Methodology:

  • Sample Preparation: Human cells or tissue proteomes are used.

  • Inhibitor Incubation: The proteome is pre-incubated with the test inhibitor (e.g., this compound or PF-04457845) at various concentrations.

  • Probe Labeling: A broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-rhodamine), is added to the mixture to label the active serine hydrolases that were not inhibited by the test compound.

  • Analysis: The proteins are separated by SDS-PAGE, and the fluorescence of the labeled enzymes is visualized. Alternatively, a more quantitative approach involves using probes with reporter tags for mass spectrometry-based analysis, allowing for the identification and quantification of a large number of serine hydrolases.[1]

  • Selectivity Determination: By comparing the protein labeling profile in the presence and absence of the inhibitor, off-target enzymes that are also inhibited by the compound can be identified.

Mandatory Visualization

Signaling Pathway

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention Anandamide_extra Anandamide (extracellular) Anandamide_intra Anandamide (intracellular) Anandamide_extra->Anandamide_intra Transport CB1R CB1 Receptor Anandamide_intra->CB1R Activates FAAH FAAH Anandamide_intra->FAAH Substrate Signaling Downstream Signaling CB1R->Signaling Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degradation BIA102474 This compound BIA102474->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Experimental Workflow

FAAH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare FAAH Enzyme Source Incubate Incubate Enzyme with Inhibitor Enzyme->Incubate Inhibitor Prepare Serial Dilutions of Test Inhibitor Inhibitor->Incubate Substrate Prepare Fluorogenic Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Calculate Calculate Rate of Reaction Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for a fluorometric FAAH inhibition assay.

Concluding Remarks

The available data strongly suggest that the severe toxicity observed with this compound was not a class-wide effect of FAAH inhibition but was likely due to its unique and unfavorable pharmacological profile.[2] Specifically, this compound is an irreversible inhibitor with lower potency and significantly poorer selectivity compared to other FAAH inhibitors like PF-04457845.[1][13] Its off-target engagement of multiple other serine hydrolases involved in lipid metabolism is the most probable cause of the observed neurotoxicity.[1][3] This case highlights the critical need for comprehensive selectivity profiling, such as through activity-based protein profiling, early in the drug development process to identify potential safety liabilities that may not be apparent from primary target-based assays alone. For researchers in the field, the story of this compound serves as a stark reminder that a thorough understanding of a compound's full interaction landscape is paramount to ensuring clinical safety.

References

Unraveling the Metabolic Fate of BIA 10-2474: A Cross-Species Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the metabolism of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 across human, monkey, dog, rat, and mouse models reveals both similarities and notable differences in its biotransformation. This guide synthesizes available preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound metabolism, including detailed experimental protocols and a visualization of its metabolic pathways.

The metabolism of this compound is a critical aspect of its pharmacological and toxicological profile. In vivo studies have shown that the drug is extensively metabolized in all species studied, with the majority of the administered dose being eliminated through metabolic pathways.[1] The primary routes of metabolism are broadly consistent across species and involve hydroxylation, reduction of the pyridine N-oxide, and demethylation.[2][3]

Comparative Metabolic Stability

In vitro studies using liver microsomes from different species provide a quantitative comparison of the metabolic stability of this compound. These studies indicate a moderate to high level of metabolism across the tested species, with the highest rates of degradation observed in mouse, primate, and dog liver microsomes.[4]

SpeciesRemaining this compound (%) after 1-hour incubation
MouseHigh Degradation
RatModerate Degradation
DogHigh Degradation
Monkey (Primate)High Degradation
HumanModerate Degradation

Caption: In vitro metabolic stability of this compound in liver microsomes from different species. Data is presented as the percentage of the parent compound remaining after a 1-hour incubation period.[4]

Major Metabolic Pathways and Metabolites

The biotransformation of this compound leads to the formation of several key metabolites. The major metabolic pathways identified are:

  • Hydroxylation: The cyclohexyl ring of this compound undergoes hydroxylation at the para- or meta-positions, resulting in the formation of BIA 10-2639 and BIA 10-3827, respectively.[2][3]

  • Pyridine Reduction: The pyridine N-oxide moiety is reduced to form BIA 10-2445. This metabolite can be further hydroxylated to produce BIA 10-2631.[2]

  • Demethylation: The N-methyl group can be removed to form BIA 10-2583.[2][3]

The relative abundance of these metabolites varies between species and with the dosing regimen (single vs. multiple doses).

Metabolic Pathway of this compound```dot

BIA102474_Metabolism cluster_hydroxylation Hydroxylation cluster_reduction Pyridine Reduction cluster_demethylation Demethylation This compound This compound BIA 10-2639 BIA 10-2639 (para-hydroxylation) This compound->BIA 10-2639 BIA 10-3827 BIA 10-3827 (meta-hydroxylation) This compound->BIA 10-3827 BIA 10-2445 BIA 10-2445 This compound->BIA 10-2445 BIA 10-2583 BIA 10-2583 This compound->BIA 10-2583 BIA 10-2631 BIA 10-2631 (para-hydroxylation) BIA 10-2445->BIA 10-2631 Hydroxylation

References

Unraveling the Irreversible Inhibition of FAAH by BIA 10-2474: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the experimental evidence confirming the irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH) by BIA 10-2474 reveals a complex profile of potent on-target activity coupled with significant off-target interactions. This guide provides a detailed comparison with the more selective FAAH inhibitor, PF-04457845, supported by experimental data and methodologies for researchers in drug development.

This compound, an experimental fatty acid amide hydrolase (FAAH) inhibitor, was developed to treat a range of conditions by enhancing endocannabinoid signaling.[1][2] However, a tragic outcome in a Phase I clinical trial prompted extensive investigation into its mechanism of action.[1] Subsequent studies confirmed that this compound acts as a long-acting, irreversible inhibitor of FAAH.[1] This irreversible binding is a critical differentiator from other FAAH inhibitors and is believed to contribute to its toxicological profile.

The primary mechanism of FAAH inhibition by this compound involves the formation of a covalent bond with a catalytic serine residue (Ser241) in the enzyme's active site.[3] This covalent modification leads to a prolonged and essentially permanent inactivation of the enzyme, as demonstrated by the persistence of FAAH inhibition long after the drug is cleared from plasma.[3]

In contrast, while also a covalent inhibitor, PF-04457845 exhibits a much higher degree of selectivity for FAAH, with minimal off-target activity. This stark difference in selectivity profiles is a key focus of this comparative guide.

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the quantitative data on the inhibitory activity of this compound and the comparator compound, PF-04457845, against FAAH and a panel of off-target serine hydrolases. The data clearly illustrates the potent inhibition of FAAH by both compounds, but also highlights the significant off-target engagement of this compound.

CompoundTargetIn Vitro IC50 (HEK293T cells)SpeciesReference
This compound FAAH0.05-0.07 µMHuman[4]
PF-04457845 FAAH~1-10 nMHuman[4]

Table 1: Potency of this compound and PF-04457845 against FAAH. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Target EnzymeThis compound IC50 (µM)PF-04457845 IC50 (µM)Reference
FAAH 0.05 - 0.07 ~0.001 - 0.01 [4]
FAAH2InhibitedInhibited[4]
ABHD6InhibitedNot Inhibited[4]
CES1InhibitedNot Inhibited[4]
CES2InhibitedNot Inhibited[4]
CES3InhibitedNot Inhibited[4]
PNPLA6InhibitedNot Inhibited[4]

Table 2: Selectivity Profile of this compound vs. PF-04457845. This table showcases the broader inhibitory activity of this compound against several other serine hydrolases, while PF-04457845 demonstrates high selectivity for FAAH and its close homolog FAAH2.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's inhibitory activity.

FAAH Activity Assay (Fluorometric Method)

This assay is used to determine the potency of FAAH inhibitors by measuring the enzymatic hydrolysis of a fluorogenic substrate.

Materials:

  • Recombinant human FAAH enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0

  • FAAH substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

  • Test compounds (this compound, PF-04457845) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer and the diluted test compounds.

  • Add the recombinant FAAH enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.

  • Initiate the enzymatic reaction by adding the AAMCA substrate to each well.

  • Immediately begin kinetic measurement of fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) at 37°C for a set duration (e.g., 30-60 minutes).

  • The rate of increase in fluorescence is proportional to FAAH activity.

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire enzyme family in a complex biological sample.

Materials:

  • Human cell line (e.g., HEK293T or SW620)

  • Cell lysis buffer

  • Test compounds (this compound, PF-04457845)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Culture human cells to near confluency.

  • Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 4 hours) at 37°C.

  • Harvest and lyse the cells to prepare a proteome lysate.

  • Incubate the proteome lysates with the FP-rhodamine probe. The probe will covalently label the active site of serine hydrolases that are not blocked by the test inhibitor.

  • Quench the labeling reaction and separate the proteins by SDS-PAGE.

  • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor has engaged that particular enzyme.

  • For identification of off-targets, bands of interest can be excised from the gel and analyzed by mass spectrometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow for assessing FAAH inhibition.

FAAH_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis Anandamide->CB1 Binds to & Activates FAAH FAAH Anandamide->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid BIA This compound BIA->FAAH Irreversibly Inhibits

Caption: Endocannabinoid signaling pathway and the role of FAAH inhibition.

Experimental_Workflow start Start: Cell Culture (e.g., HEK293T) treatment Treatment with This compound or PF-04457845 start->treatment lysis Cell Lysis treatment->lysis abpp Activity-Based Protein Profiling (ABPP) with FP-Rhodamine Probe lysis->abpp sds_page SDS-PAGE abpp->sds_page scan Fluorescence Gel Scanning sds_page->scan analysis Data Analysis: Quantify Inhibition & Identify Off-Targets scan->analysis end End: Comparative Selectivity Profile analysis->end

Caption: Experimental workflow for comparative inhibitor profiling.

References

A Tale of Two FAAH Inhibitors: A Comparative Analysis of BIA 10-2474 and URB597

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropharmacology, the enzyme Fatty Acid Amide Hydrolase (FAAH) has been a focal point for therapeutic intervention, primarily for conditions like anxiety, pain, and neurodegenerative disorders. By inhibiting FAAH, the endogenous levels of anandamide, a key endocannabinoid, are increased, offering a promising avenue for treatment. This guide provides a detailed comparative analysis of two notable FAAH inhibitors: BIA 10-2474, a compound infamous for its tragic outcome in a Phase I clinical trial, and URB597, a widely studied tool compound in preclinical research.

This comparison will delve into their mechanisms of action, off-target activities, and the experimental data that define their pharmacological profiles. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the critical differences between these two molecules.

Mechanism of Action: A Shared Target, Divergent Consequences

Both this compound and URB597 are inhibitors of the FAAH enzyme.[1][2] FAAH is a serine hydrolase responsible for the degradation of anandamide and other fatty acid amides.[3] Inhibition of FAAH leads to an accumulation of these endogenous ligands, subsequently enhancing the activation of cannabinoid receptors and other downstream targets.[4] This shared primary mechanism, however, belies the starkly different safety profiles of the two compounds, which can be attributed to their distinct molecular interactions and off-target effects.

This compound was initially believed to be a reversible inhibitor of FAAH.[5] However, subsequent investigations following the tragic 2016 clinical trial revealed that its interaction with FAAH is, in fact, irreversible.[5][6] This irreversible binding is a critical factor in its toxicological profile. Furthermore, and of greater concern, this compound was found to be a promiscuous inhibitor, interacting with numerous other serine hydrolases and lipases.[5][6] This lack of selectivity is believed to be a primary contributor to the severe adverse events observed in humans.[7]

URB597 , in contrast, is characterized as a relatively selective and irreversible inhibitor of FAAH.[4] While it also binds irreversibly, its selectivity for FAAH over other related enzymes is a key distinguishing feature.[8] This selectivity has made it a valuable research tool for elucidating the role of the endocannabinoid system in various physiological and pathological processes.[2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of this compound and URB597 against their primary target, FAAH.

CompoundTargetSpeciesAssay ConditionIC50Reference
This compound FAAHRat Brainex vivo50-70 µg/kg (i.p.)[9]
FAAHRat1.1-1.7 µM[10]
URB597 FAAHHuman Liverin vitro3 nM
FAAHRat Brainin vitro5 nM
FAAHRat Brainin vivo0.15 mg/kg (i.p.)[8]

Off-Target Profile: The Crucial Difference

The divergence in the safety of this compound and URB597 can be largely attributed to their off-target activities.

This compound exhibits significant off-target inhibition of several other serine hydrolases, including:

  • FAAH2

  • ABHD6

  • ABHD11

  • LIPE (Hormone-sensitive lipase)

  • PNPLA6

  • CES1, CES2, and CES3 (Carboxylesterases)[5]

Inhibition of these enzymes, particularly those involved in lipid metabolism, is thought to have contributed to the neurotoxicity observed in the clinical trial.[5][6] The disruption of cellular lipid networks in the nervous system is a plausible mechanism for the severe adverse events.[6]

URB597 , while more selective than this compound, is not entirely without off-target effects. It has been shown to inhibit liver carboxylesterases.[11] Some studies also suggest potential interactions with other receptors and enzymes, though these are generally observed at higher concentrations than those required for FAAH inhibition.[11][12]

The following table provides a comparative overview of the known off-target interactions.

CompoundOff-TargetEffectReference
This compound Multiple serine hydrolases (FAAH2, ABHD6, etc.)Inhibition[5][6]
Carboxylesterases (CES1, CES2, CES3)Inhibition[5]
URB597 Carboxylesterases (CES1, CES2, AADAC)Inhibition[13]
Tyrosine hydroxylase expressionDecrease (FAAH-independent)[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitor Action cluster_off_target Off-Target Effects Anandamide_ext Anandamide (extracellular) Anandamide_int Anandamide (intracellular) Anandamide_ext->Anandamide_int Transport CB1_Receptor CB1 Receptor Anandamide_ext->CB1_Receptor Binding FAAH FAAH Anandamide_int->FAAH Degradation_Products Degradation Products FAAH->Degradation_Products Hydrolysis Signaling Downstream Signaling CB1_Receptor->Signaling BIA_10_2474 This compound BIA_10_2474->FAAH Irreversible Inhibition URB597 URB597 URB597->FAAH Irreversible Inhibition Other_Hydrolases Other Serine Hydrolases BIA_10_2474_off This compound BIA_10_2474_off->Other_Hydrolases Inhibition

Caption: Mechanism of FAAH inhibition by this compound and URB597 and off-target effects of this compound.

ABPP_Workflow Proteome Proteome (e.g., brain lysate) Inhibitor Incubate with This compound or URB597 Proteome->Inhibitor Probe Add Activity-Based Probe (e.g., FP-rhodamine) Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Gel_Analysis In-gel Fluorescence Scanning SDS_PAGE->Gel_Analysis Mass_Spec Mass Spectrometry (for target identification) SDS_PAGE->Mass_Spec Result Quantification of Inhibition & Target ID Gel_Analysis->Result Mass_Spec->Result

Caption: Workflow for Activity-Based Protein Profiling (ABPP) to identify inhibitor targets.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data. Below are summaries of key experimental protocols used to characterize these inhibitors.

Activity-Based Protein Profiling (ABPP)

This technique is used to identify the protein targets of inhibitors in a complex proteome.

  • Proteome Preparation: Human cells or tissues are lysed to obtain the proteome.

  • Inhibitor Incubation: The proteome is incubated with the inhibitor (e.g., this compound or URB597) at various concentrations.

  • Probe Labeling: A broad-spectrum, activity-based probe (e.g., a fluorophore- or biotin-tagged fluorophosphonate) is added. This probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.

  • Analysis:

    • Gel-based: The labeled proteins are separated by SDS-PAGE, and the probe-labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to that protein.

    • Mass Spectrometry-based: For target identification, protein bands of interest can be excised from the gel and analyzed by mass spectrometry.

Ex Vivo FAAH Inhibition Assay

This assay measures the ability of a compound to inhibit FAAH in the brain after systemic administration.

  • Compound Administration: Rats are treated with various doses of the inhibitor (e.g., this compound) via intraperitoneal (i.p.) injection.

  • Tissue Collection: After a specific time, the animals are euthanized, and their brains are collected.

  • Radiotracer Binding: Brain homogenates are incubated with a radiolabeled FAAH-specific ligand.

  • Measurement: The amount of radiotracer binding is measured. A reduction in radiotracer binding in the brains of inhibitor-treated animals compared to vehicle-treated animals indicates FAAH inhibition. The IC50 is then calculated.[14]

Conclusion

The comparison between this compound and URB597 serves as a critical case study in drug development, highlighting the paramount importance of selectivity. While both compounds effectively inhibit their primary target, FAAH, the broad off-target profile of this compound led to a catastrophic clinical outcome. URB597, with its greater selectivity, has remained a valuable tool for preclinical research, enabling the exploration of the therapeutic potential of FAAH inhibition. This guide underscores the necessity for comprehensive off-target screening and a deep understanding of a compound's full pharmacological profile before advancing to human trials. The lessons learned from this compound continue to inform and improve the safety standards in modern drug discovery and development.

References

Unraveling the Toxicity of BIA 10-2474: A Comparative Analysis of its Metabolites and Their Off-Target Activities

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the tragic case of the FAAH inhibitor BIA 10-2474 reveals crucial lessons for drug development, centering on the unforeseen toxicity of its metabolites. This guide provides a comparative analysis of the off-target activities of this compound and its metabolites, juxtaposed with the safer alternative, PF-04457845, offering researchers and drug development professionals critical insights into predictive toxicology and target selectivity.

The 2016 Phase I clinical trial of this compound, a fatty acid amide hydrolase (FAAH) inhibitor, resulted in one death and severe neurological damage in several participants, marking a dark chapter in clinical research.[1] Subsequent investigations have pointed towards the off-target activity of the parent compound and, significantly, its metabolites as the likely cause of the unprecedented neurotoxicity.[2][3][4] This guide synthesizes the available experimental data to validate the role of these metabolites in the observed toxicity, offering a clear comparison with other FAAH inhibitors that have demonstrated a favorable safety profile.

Comparative Off-Target Profiles: this compound vs. PF-04457845

A key methodology in elucidating the toxic mechanism of this compound has been Activity-Based Protein Profiling (ABPP). This powerful chemoproteomic technique allows for the assessment of enzyme activity in complex biological systems, revealing the on-target and off-target interactions of a drug candidate.

Studies utilizing ABPP have demonstrated that while the clinically safe FAAH inhibitor PF-04457845 is highly selective for FAAH, this compound and its major metabolite, BIA 10-2639, inhibit a range of other serine hydrolases.[2][4] This lack of selectivity is a critical differentiator and a likely contributor to the adverse outcomes observed.

Below is a summary of the comparative inhibitory activities:

Target EnzymeThis compound Inhibition (%)PF-04457845 Inhibition (%)Putative Function
FAAH >95% >95% Primary Target (Endocannabinoid degradation)
FAAH2>90%>90%Homologous to FAAH
ABHD6>90%<10%Lipid metabolism
CES1>80%<10%Xenobiotic and endobiotic metabolism
CES2>90%<10%Xenobiotic and endobiotic metabolism
PNPLA6~50%<10%Lipid signaling, neuronal maintenance
Table 1: Comparative inhibition of human serine hydrolases by this compound and PF-04457845 at a concentration of 10 µM in human cell lines, as determined by competitive ABPP. Data synthesized from publicly available research.[2]

The Role of Des-methylated Metabolites in Aldehyde Dehydrogenase Inhibition

Further investigations into the metabolic fate of this compound identified des-methylated metabolites that covalently modify and inhibit aldehyde dehydrogenases (ALDHs), a class of enzymes crucial for detoxifying aldehydes and protecting the brain from oxidative stress.[3] This off-target interaction was not observed with the parent compound or other metabolites that retained the N-methyl group, highlighting a specific metabolic pathway leading to a potentially toxic species.[3]

It is hypothesized that the des-methyl metabolites undergo an enzyme-mediated reaction to form reactive isocyanates, which then covalently bind to the catalytic cysteine residue of ALDH enzymes, leading to their inactivation.[3]

Pharmacokinetic Profile of this compound and its Metabolites in Rats

Pharmacokinetic studies in rats provided quantitative data on the distribution of this compound and its key metabolites in plasma, brain, and cerebrospinal fluid (CSF). These data are essential for understanding the potential exposure levels of these compounds in the central nervous system.

CompoundCmax (ng/mL)AUC0–7 (ng·h/mL)
This compound (Parent)
Plasma280 ± 50630 ± 110
Brain150 ± 20450 ± 60
CSF3.0 ± 0.59.0 ± 1.0
BIA 10-2445 (Metabolite)
Plasma40 ± 10120 ± 30
Brain20 ± 570 ± 20
CSF0.4 ± 0.11.5 ± 0.4
Des-methyl Metabolites
PlasmaDetectedDetected
BrainDetectedDetected
CSFDetectedDetected
Table 2: Pharmacokinetic parameters of this compound and its metabolite BIA 10-2445 in rats following a single oral dose of 10 mg/kg. Des-methyl metabolites were also detected at lower concentrations. Data adapted from Huang et al., 2018.[3]

Experimental Methodologies

A cornerstone of the investigation into this compound's toxicity is competitive activity-based protein profiling (ABPP). The following provides a generalized protocol for this technique.

Competitive Activity-Based Protein Profiling (ABPP) Protocol

Objective: To identify the protein targets of a small molecule inhibitor (e.g., this compound metabolites) in a complex proteome.

Materials:

  • Cell or tissue lysate

  • Small molecule inhibitor of interest

  • Activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore)

  • SDS-PAGE gels

  • Fluorescence scanner or streptavidin-based detection reagents

  • Mass spectrometer for protein identification

Procedure:

  • Proteome Preparation: Prepare a native proteome by lysing cells or tissues in a buffer that preserves enzyme activity.

  • Inhibitor Incubation: Pre-incubate the proteome with the small molecule inhibitor at various concentrations for a specified time. This allows the inhibitor to bind to its target proteins. A control sample is incubated with a vehicle (e.g., DMSO).

  • Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that targets the enzyme class of interest (e.g., serine hydrolases). The ABP will covalently label the active sites of enzymes that are not blocked by the inhibitor.

  • SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.

  • Detection and Quantification: Visualize the labeled enzymes using a fluorescence scanner (for fluorescent probes) or via streptavidin blotting (for biotinylated probes). A decrease in the signal for a particular protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to that protein.

  • Target Identification (for gel-free, MS-based ABPP): For a more comprehensive analysis, the ABP-labeled proteins can be enriched (e.g., using streptavidin beads for biotinylated probes), digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the specific protein targets.

Visualizing the Path to Toxicity

The following diagrams illustrate the key concepts discussed in this guide.

BIA_10_2474_Metabolism BIA_10_2474 This compound Metabolite_A BIA 10-2445 (Pyridine reduction) BIA_10_2474->Metabolite_A Metabolism Metabolite_B Des-methyl Metabolites BIA_10_2474->Metabolite_B N-demethylation Reactive_Intermediate Reactive Isocyanate Metabolite_B->Reactive_Intermediate Enzyme-mediated elimination

Metabolic activation of this compound to a reactive intermediate.

Off_Target_Effects cluster_BIA This compound & Metabolites cluster_Targets Cellular Targets cluster_Consequences Toxicological Consequences BIA This compound & Metabolites FAAH FAAH (On-Target) BIA->FAAH Inhibition Serine_Hydrolases Other Serine Hydrolases (Off-Target) BIA->Serine_Hydrolases Inhibition ALDHs Aldehyde Dehydrogenases (Off-Target) BIA->ALDHs Inhibition Toxicity Neurotoxicity Serine_Hydrolases->Toxicity Disrupted Lipid Metabolism ALDHs->Toxicity Increased Oxidative Stress

Signaling pathway illustrating the on- and off-target effects of this compound and its metabolites leading to neurotoxicity.

ABPP_Workflow start Start: Native Proteome inhibitor Incubate with Inhibitor (or Vehicle) start->inhibitor probe Add Activity-Based Probe (ABP) inhibitor->probe analysis Analysis: SDS-PAGE or LC-MS/MS probe->analysis result Result: Identification of Inhibitor Targets analysis->result

Simplified workflow of a competitive activity-based protein profiling (ABPP) experiment.

Conclusion

The tragic outcome of the this compound clinical trial underscores the critical importance of comprehensive preclinical safety assessment, with a particular focus on the metabolic fate and off-target activities of drug candidates and their metabolites. The data strongly suggest that the neurotoxicity of this compound was not a class effect of FAAH inhibition but rather a result of its unique molecular structure and that of its metabolites, which led to the inhibition of multiple other enzymes crucial for normal neurological function. For researchers and drug development professionals, this case serves as a stark reminder that a thorough understanding of a compound's interaction with the broader proteome is paramount to ensuring clinical safety. The use of advanced techniques like activity-based protein profiling is invaluable in this endeavor, providing a more predictive and comprehensive assessment of potential toxicities.

References

A Comparative Analysis of BIA 10-2474 Clinical Trial Data Against Other FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the clinical trial data for the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 reveals a stark contrast in safety outcomes when compared to other compounds in its class, such as PF-04457845 and JNJ-42165279. While all three molecules demonstrated engagement with their intended target, the tragic outcome of the this compound Phase I trial underscores the critical importance of preclinical toxicology and dose-escalation strategies.

This guide provides a comparative analysis of the clinical trial data for this compound and other selected FAAH inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their pharmacokinetic profiles, safety, and the methodologies employed in their evaluation.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and safety findings from the clinical trials of this compound, PF-04457845, and JNJ-42165279.

Pharmacokinetic Parameters: Single Ascending Dose (SAD)
ParameterThis compoundPF-04457845JNJ-42165279
Dose Range 0.25 - 100 mg[1]0.1 - 40 mg[2]10 - 100 mg[3]
Tmax (h) Rapidly absorbed[1]0.5 - 1.2[2]Not explicitly stated
Cmax (ng/mL) Dose-related increases[1]Supraproportional increase from 0.1-10 mg, then proportional[2]Dose-dependent increase[3]
AUC (ng·h/mL) Linear relationship with dose[1]Supraproportional increase from 0.1-10 mg, then proportional[2]Dose-dependent increase[3]
t1/2 (h) 4.51 - 9.28[1]Not explicitly statedNot explicitly stated
Pharmacokinetic Parameters: Multiple Ascending Dose (MAD)
ParameterThis compoundPF-04457845JNJ-42165279
Dose Range 2.5 - 50 mg (10 days)[1]0.5 - 8 mg (14 days)[2]10 - 100 mg (10 days)[3]
Steady State Reached in 5-6 days[1]Achieved by day 7[2]Not explicitly stated
Accumulation Ratio <2 on Day 10[1]Not explicitly statedNot explicitly stated
t1/2 (h) 8 - 10 (Day 10)[1]Not explicitly statedNot explicitly stated
Safety and Tolerability Overview
FeatureThis compoundPF-04457845JNJ-42165279
Well-Tolerated Doses Up to 100 mg (single dose) and 20 mg/day (10 days)[1]Up to 40 mg (single dose) and 8 mg/day (14 days)[2]Generally well-tolerated in Phase I and II trials[4][5]
Serious Adverse Events (SAEs) 1 death and 4 severe neurological events at 50 mg/day[1][6]No serious adverse events reported[2][7]No serious adverse events reported; trials temporarily suspended as a precaution after the this compound incident and then resumed[4]
Common Adverse Events Mild AEs including blurred vision and headache at lower doses[1]Somnolence (treatment-related)[2]Few side effects, all of mild intensity[8]

Experimental Protocols

A detailed understanding of the methodologies employed in these clinical trials is crucial for a comprehensive comparison.

This compound Phase I Clinical Trial

The study was a double-blind, randomized, placebo-controlled, combined single and multiple ascending dose trial in healthy volunteers[9][10].

  • Single Ascending Dose (SAD): Eight groups of eight volunteers received single doses of this compound (0.25, 1.25, 2.5, 5.0, 10, 20, 40, and 100 mg) or placebo[9].

  • Multiple Ascending Dose (MAD): Volunteers received daily doses of 2.5, 5.0, 10, 20, or 50 mg for 10 days[9].

  • Pharmacokinetic Analysis: Blood samples were collected at predefined intervals to determine the plasma concentrations of this compound and its metabolites. Noncompartmental analysis was used to calculate key pharmacokinetic parameters[1].

  • FAAH Activity Assay: Leukocyte FAAH activity was measured to assess the pharmacodynamic effect of the drug[1]. The specific assay methodology involved measuring the hydrolysis of a substrate by FAAH in isolated leukocytes.

PF-04457845 Clinical Trials

The clinical development of PF-04457845 included double-blind, randomized, placebo-controlled single and multiple rising dose studies in healthy subjects[2][11].

  • Pharmacokinetic Analysis: Plasma and urine concentrations of PF-04457845 were measured at various time points to determine its pharmacokinetic profile[2].

  • FAAH Activity Assay: FAAH1 activity in human leukocytes was measured to assess target engagement. The assay was based on the hydrolysis of a radiolabeled or stably labeled substrate[2][12]. Almost complete inhibition (>97%) was observed at doses of 0.3 mg and above in the single-dose study[2].

JNJ-42165279 Clinical Trials

The clinical evaluation of JNJ-42165279 included a Phase I multiple-ascending dose study and Phase II trials in patients[3][5].

  • Pharmacokinetic Analysis: Concentrations of JNJ-42165279 were determined in plasma, cerebrospinal fluid (CSF), and urine[3].

  • FAAH Activity Assay: FAAH activity was measured in leukocytes. JNJ-42165279 demonstrated potent central and peripheral FAAH inhibition[3].

  • Positron Emission Tomography (PET): A PET study was conducted to determine brain FAAH occupancy after single and multiple doses[3].

Visualizations

Signaling Pathway of FAAH Inhibition

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitors FAAH Inhibitors Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation BIA_10_2474 This compound BIA_10_2474->FAAH Inhibition Alternatives Alternative FAAH Inhibitors (e.g., PF-04457845, JNJ-42165279) Alternatives->FAAH Inhibition Therapeutic_Effects Potential Therapeutic Effects (e.g., Analgesia, Anxiolysis) CB1_Receptor->Therapeutic_Effects

Caption: Mechanism of action of FAAH inhibitors.

Phase I Clinical Trial Workflow

Phase1_Trial_Workflow cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_Dose1 Cohort 1 (Lowest Dose) SAD_Dose2 Cohort 2 Safety_Monitoring Safety & Tolerability Monitoring SAD_Dose1->Safety_Monitoring SAD_DoseN Cohort N (Highest Dose) SAD_DoseN->Safety_Monitoring MAD_Dose1 Cohort 1 (Lowest Dose) MAD_Dose2 Cohort 2 MAD_Dose1->Safety_Monitoring MAD_DoseN Cohort N (Highest Dose) MAD_DoseN->Safety_Monitoring Start Healthy Volunteers Recruitment & Screening Placebo_Control Randomization (Drug vs. Placebo) Start->Placebo_Control Placebo_Control->SAD_Dose1 PK_PD_Analysis Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Safety_Monitoring->PK_PD_Analysis Safety_Monitoring->PK_PD_Analysis Safety_Monitoring->PK_PD_Analysis Safety_Monitoring->PK_PD_Analysis Go_NoGo Dose Escalation Decision PK_PD_Analysis->Go_NoGo PK_PD_Analysis->Go_NoGo PK_PD_Analysis->Go_NoGo PK_PD_Analysis->Go_NoGo Go_NoGo->SAD_Dose2 Go_NoGo->MAD_Dose1 Proceed to MAD Go_NoGo->MAD_Dose2 End_SAD End of SAD Go_NoGo->End_SAD Stop End_MAD End of MAD / MTD Determination Go_NoGo->End_MAD Stop

Caption: General workflow of a Phase I ascending dose clinical trial.

References

A Comparative Analysis of BIA 10-2474 and Next-Generation FAAH Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the tragic case of BIA 10-2474 offers profound lessons for the development of next-generation Fatty Acid Amide Hydrolase (FAAH) inhibitors. This guide provides a detailed comparison of this compound with subsequent, more selective FAAH inhibitors, highlighting key differences in potency, selectivity, pharmacokinetics, and safety that are crucial for researchers, scientists, and drug development professionals.

The allure of modulating the endocannabinoid system for therapeutic benefit has driven significant research into FAAH inhibitors.[1][2] By preventing the breakdown of the endocannabinoid anandamide, these inhibitors hold promise for treating a variety of conditions, including pain, anxiety, and neurodegenerative diseases.[2] However, the catastrophic outcome of the Phase I clinical trial of this compound in 2016, which resulted in one death and severe neurological damage in several participants, cast a long shadow over the field.[3][4][5] Subsequent investigations revealed that the toxicity of this compound was likely due to a lack of selectivity and off-target effects, a stark contrast to the safety profiles of other FAAH inhibitors that have undergone clinical testing.[6][7]

This guide will delve into the molecular and clinical data to provide a clear, evidence-based comparison between this compound and a selection of next-generation FAAH inhibitors, including PF-04457845, JNJ-42165279, V158866, and MK-4409.

Understanding the Mechanism: FAAH Inhibition and the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase enzyme responsible for the degradation of anandamide and other fatty acid amides.[2] By inhibiting FAAH, the levels of these endogenous cannabinoids increase, leading to enhanced activation of cannabinoid receptors and potential therapeutic effects.[2][8]

Signaling pathway of FAAH inhibition.

Comparative Efficacy and Selectivity

A critical differentiator between this compound and next-generation FAAH inhibitors is their selectivity for the target enzyme. While this compound does inhibit FAAH, it also interacts with numerous other serine hydrolases, leading to a cascade of off-target effects that are believed to be the root cause of its toxicity.[6][9][10][11] In contrast, next-generation inhibitors were designed for high selectivity to minimize such risks.

InhibitorTargetIC50 (nM)Off-Target Serine Hydrolases InhibitedReference(s)
This compound hFAAH>1000ABHD6, FAAH2, CES1, CES2, CES3, ABHD11, LIPE, PNPLA6[9][10][11]
PF-04457845 hFAAH7.2FAAH2 (major)[2][8][10][12][13]
JNJ-42165279 hFAAH70Highly selective[3][14][15][16]
MK-4409 hFAAHPotent and selective (specific IC50 not provided in searches)Highly selective[17][18][19]
V158866 hFAAHPotent and selective (specific IC50 not provided in searches)Highly selective[17][20][21]

Pharmacokinetic Profiles: A Tale of Two Accumulations

The pharmacokinetic properties of an FAAH inhibitor are paramount to its safety and efficacy. This compound exhibited non-linear pharmacokinetics at higher doses, suggesting saturation of its elimination pathways and leading to drug accumulation.[5] This accumulation is a significant safety concern, especially for an irreversible inhibitor with off-target activities. In contrast, next-generation inhibitors generally display more predictable, linear pharmacokinetics.

InhibitorTmax (hours)Terminal Half-life (hours)AccumulationKey Findings from Human TrialsReference(s)
This compound ~18-10Yes, at doses >40 mgNon-linear pharmacokinetics, suggesting saturation of elimination.[5][22][23][24][25]
PF-04457845 0.5-1.2Not explicitly stated, but FAAH activity returns to baseline within 2 weeksNo, dose-proportionalRapid absorption, dose-proportional exposure at higher doses.[1][26][27]
V158866 ~2-39.6-18.3Minimal (ratio ~2)Linear pharmacokinetics, suitable for once-daily dosing.[20]
JNJ-42165279 N/A (preclinical data)N/A (preclinical data)N/A (preclinical data)Good ADME properties in preclinical models.[3][4][14]
MK-4409 N/A (preclinical data)N/A (preclinical data)N/A (preclinical data)Brain penetrant with good efficacy in preclinical pain models.[18][19]

Safety and Tolerability: The Ultimate Litmus Test

The starkest contrast between this compound and next-generation FAAH inhibitors lies in their safety profiles. While the Phase I trial of this compound was halted due to severe adverse events, including one fatality, at a dose of 50 mg/day, other FAAH inhibitors have demonstrated good tolerability in clinical trials at doses sufficient for maximal FAAH inhibition.[7][17][22][28]

InhibitorHighest Tolerated Dose in HumansKey Safety FindingsReference(s)
This compound 20 mg/day (for 10 days)Severe CNS adverse events and one death at 50 mg/day.[22][23][24][25][28]
PF-04457845 40 mg single dose; 8 mg/day for 14 daysWell-tolerated, no significant adverse effects on cognitive function.[1][26][27][28][29]
V158866 500 mg/day for 7 daysWell-tolerated, with mild and transient adverse events.[20][21]
JNJ-42165279 Advanced to Phase II trialsNo serious adverse events reported in Phase I. Dosing was temporarily suspended as a precaution after the this compound incident and has since resumed.[16]
MK-4409 N/A (preclinical)No cognitive effects observed in preclinical models.[18]

Experimental Protocols

A key methodology for assessing the selectivity of FAAH inhibitors is Activity-Based Protein Profiling (ABPP) .

ABPP_Workflow Proteome Proteome (e.g., brain tissue lysate) Incubate1 Incubate1 Proteome->Incubate1 Incubate with Inhibitor FAAH Inhibitor (e.g., this compound) Inhibitor->Incubate1 Probe Activity-Based Probe (e.g., FP-rhodamine) Incubate2 Incubate2 Probe->Incubate2 SDS_PAGE SDS-PAGE Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Visualize labeled enzymes Analysis Quantification of Probe Labeling Gel_Imaging->Analysis Analyze band intensities Incubate1->Incubate2 Add Incubate2->SDS_PAGE Separate proteins

Workflow for Activity-Based Protein Profiling.

Protocol for Activity-Based Protein Profiling (ABPP) to Determine FAAH Inhibitor Selectivity:

  • Proteome Preparation: Human cell or tissue lysates are prepared to provide a source of native enzymes.

  • Inhibitor Incubation: The proteome is incubated with varying concentrations of the test FAAH inhibitor (e.g., this compound or a next-generation inhibitor). This allows the inhibitor to bind to its target(s).

  • Probe Labeling: A broad-spectrum, activity-based probe that covalently labels the active site of serine hydrolases (e.g., a fluorophosphonate probe tagged with a fluorescent reporter) is added to the mixture. The probe will only label enzymes that have not been blocked by the inhibitor.

  • Protein Separation: The proteins in the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Analysis: The gel is scanned for fluorescence to visualize the probe-labeled enzymes. A decrease in the fluorescence intensity of a particular protein band in the presence of the inhibitor indicates that the inhibitor binds to that enzyme. The concentration-dependent inhibition can be used to determine the potency of the inhibitor for both its intended target (FAAH) and any off-targets.

Conclusion: The Path Forward for FAAH Inhibitor Development

The tragic story of this compound serves as a critical reminder of the importance of rigorous preclinical characterization of drug candidates, with a particular emphasis on selectivity. The data clearly demonstrate that while this compound was an inhibitor of FAAH, its dangerous off-target activity set it apart from the more selective next-generation inhibitors that have been safely administered to humans.

For researchers and drug developers, the key takeaways are:

  • Selectivity is paramount: Early and comprehensive screening for off-target activities, particularly within the same enzyme class, is essential.

  • Pharmacokinetics matter: Non-linear pharmacokinetics and the potential for drug accumulation must be thoroughly investigated and understood, especially for irreversible inhibitors.

  • Dose escalation requires caution: The design of dose-escalation studies should be conservative and based on a thorough understanding of the drug's preclinical pharmacology and pharmacokinetics.

The development of FAAH inhibitors remains a promising avenue for the treatment of various diseases. By learning from the failures of the past and focusing on the development of highly selective and pharmacokinetically well-behaved compounds, the field can move forward safely and effectively to realize the therapeutic potential of this important class of drugs.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.